Methylisoeugenol
描述
Methylisoeugenol has been reported in Perilla frutescens, Punica granatum, and other organisms with data available.
Structure
3D Structure
属性
IUPAC Name |
1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Record name | methyl isoeugenol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020311 | |
| Record name | 4-trans-Propenylveratrole | |
| Source | EPA DSSTox | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid; delicate, clove-carnation aroma | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6379-72-2, 54349-79-0, 93-16-3 | |
| Record name | trans-Methylisoeugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylisoeugenol, (E)- | |
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| Record name | Benzene, 1,2-dimethoxy-4-propenyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054349790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylisoeugenol | |
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| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-trans-Propenylveratrole | |
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| Record name | 4-trans-propenylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.326 | |
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| Record name | 4-prop-1-enylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLISOEUGENOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6M6C71VVR | |
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Foundational & Exploratory
An In-depth Technical Guide on the Spectroscopic Data of (E)-Methylisoeugenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-Methylisoeugenol (trans-Methylisoeugenol), a naturally occurring phenylpropanoid found in various essential oils.[1] The document details expected spectroscopic characteristics based on its structure and available data for related compounds, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for its analysis.
Chemical Structure and Properties
(E)-Methylisoeugenol, with the chemical formula C₁₁H₁₄O₂, has a molecular weight of approximately 178.23 g/mol .[2][3] Its structure features a benzene ring substituted with two methoxy groups and a trans-propenyl side chain.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for (E)-Methylisoeugenol. While a definitive, experimentally verified dataset for all spectroscopic methods was not available in the consulted resources, the provided information is based on the compound's known structure and data from closely related analogs.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of volatile compounds like (E)-Methylisoeugenol. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 1: Mass Spectrometry Data for (E)-Methylisoeugenol
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 178 | 100 | [M]⁺ (Molecular Ion) |
| 163 | 80 | [M - CH₃]⁺ |
| 147 | 40 | [M - OCH₃]⁺ |
| 135 | 30 | [M - C₃H₅]⁺ |
| 107 | 25 | [C₇H₇O]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Note: Relative intensities are estimations based on typical fragmentation patterns and may vary depending on the specific instrument and conditions.[1][4]
¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of (E)-Methylisoeugenol. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
Table 2: Predicted ¹H NMR Spectroscopic Data for (E)-Methylisoeugenol
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 6.8 - 7.0 | m | - | 3H | Aromatic protons |
| ~ 6.3 | dq | ~ 15.6, 1.6 | 1H | Olefinic proton (=CH-CH₃) |
| ~ 6.1 | dq | ~ 15.6, 6.6 | 1H | Olefinic proton (Ar-CH=) |
| ~ 3.9 | s | - | 3H | Methoxy protons (-OCH₃) |
| ~ 3.8 | s | - | 3H | Methoxy protons (-OCH₃) |
| ~ 1.9 | dd | ~ 6.6, 1.6 | 3H | Methyl protons (-CH=CH-CH₃) |
Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary.[1][5]
Table 3: Predicted ¹³C NMR Spectroscopic Data for (E)-Methylisoeugenol
| Chemical Shift (δ, ppm) | Carbon Type |
| ~ 149 | Aromatic C-O |
| ~ 148 | Aromatic C-O |
| ~ 131 | Aromatic C |
| ~ 127 | Olefinic CH |
| ~ 120 | Aromatic CH |
| ~ 112 | Aromatic CH |
| ~ 110 | Aromatic CH |
| ~ 109 | Olefinic CH |
| ~ 56 | Methoxy C |
| ~ 55 | Methoxy C |
| ~ 18 | Methyl C |
Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary.[1][5]
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For (E)-Methylisoeugenol, which is a liquid at room temperature, the spectrum can be obtained from a thin film between salt plates (neat).
Table 4: Expected IR Absorption Bands for (E)-Methylisoeugenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic and Olefinic C-H Stretch |
| 2950 - 2850 | Medium to Strong | Aliphatic C-H Stretch |
| ~ 1610 | Medium | Aromatic C=C Stretch |
| ~ 1510 | Strong | Aromatic C=C Stretch |
| 1300 - 1000 | Strong | C-O Stretch (Ethers) |
| ~ 965 | Strong | trans-Olefinic C-H Bend (out-of-plane) |
Note: These are expected absorption ranges for the given functional groups. The exact peak positions and intensities may vary.[6][7]
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data for (E)-Methylisoeugenol.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of (E)-Methylisoeugenol in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Injector: Set to 250 °C.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium with a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Compare the obtained mass spectrum of the analyte peak with a reference library (e.g., NIST, Wiley) for identification.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of purified (E)-Methylisoeugenol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Acquisition: Acquire at least 16 scans.
-
Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Acquisition: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Sample Preparation: As (E)-Methylisoeugenol is a liquid, a neat spectrum can be obtained. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrument Setup:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: Record a background spectrum of the clean, empty salt plates.
-
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified sample of (E)-Methylisoeugenol.
Caption: Workflow for Spectroscopic Analysis of (E)-Methylisoeugenol.
References
An In-depth Technical Guide on the Synthesis and Characterization of (Z)-Methylisoeugenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-methylisoeugenol, a phenylpropanoid of interest in the flavor, fragrance, and pharmaceutical industries.[1][2][3] This document details established synthetic methodologies, including traditional and green chemistry approaches, and outlines the analytical techniques crucial for the structural elucidation and differentiation of its geometric isomers. The content is structured to serve as a practical resource for professionals engaged in chemical synthesis and analysis.
Physicochemical Properties of Methylisoeugenol
This compound is a colorless to pale yellow liquid with a characteristic floral and spicy aroma.[2][4] It exists as two geometric isomers, (Z)- and (E)-methylisoeugenol, which possess very similar physicochemical properties, making their separation challenging.[5]
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂[2][6] |
| Molecular Weight | 178.23 g/mol [2][6] |
| Boiling Point | 263 °C[2] |
| Density | ~1.05 g/mL[2] |
| Flash Point | 113 °C[2] |
| Log P | 3.05[2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the methylation of the hydroxyl group of isoeugenol, a reaction that can be accomplished using various methylating agents.[1] Alternatively, a one-step synthesis from eugenol has been developed, offering a greener route to the target molecule.[7][8]
Synthesis of this compound via Methylation of Isoeugenol
The Williamson ether synthesis is a common method for the methylation of isoeugenol.[1][2] This process involves the deprotonation of isoeugenol to form an isoeugenolate salt, which then undergoes nucleophilic substitution with a methylating agent.[1]
Experimental Protocol: Methylation of Isoeugenol using Dimethyl Sulfate (DMS)
Materials:
-
Isoeugenol
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or Methanol
-
Dichloromethane or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: Dissolve isoeugenol in acetone or methanol in a round-bottom flask equipped with a magnetic stirrer. Add a stoichiometric equivalent of NaOH or K₂CO₃ and stir the mixture at room temperature for 30-60 minutes to form the isoeugenolate salt.[1]
-
Methylation: Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the reaction mixture. The reaction may be exothermic, and cooling may be necessary.[1]
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., reflux) for 2 to 6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid is present, remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Extraction and Washing: Dissolve the residue in dichloromethane or diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.[1]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]
One-Step Green Synthesis of this compound from Eugenol
A more environmentally friendly approach involves the simultaneous O-methylation and isomerization of eugenol using dimethyl carbonate (DMC) as a benign methylating agent.[7][8] This method is facilitated by a phase-transfer catalyst system.[7]
Experimental Protocol: One-Step Green Synthesis using Dimethyl Carbonate (DMC)
Materials:
-
Eugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol 800 (PEG-800)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add eugenol, K₂CO₃, and PEG-800 in a molar ratio of 1:0.09:0.08, respectively.[7]
-
Heating: Begin stirring and heat the mixture to 140 °C.[7]
-
Addition of DMC: Once the temperature is reached, add DMC dropwise at a rate of 0.09 mL/min, with a total molar ratio of eugenol to DMC of 1:3.[7]
-
Reaction Time: Maintain the reaction at 140 °C with continuous stirring for 3 hours.[7]
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding deionized water.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[9]
-
Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous Na₂SO₄.[9]
-
Purification: Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography.[9]
Synthesis Reaction Yields
| Synthesis Method | Starting Material | Methylating Agent | Catalyst System | Expected Yield |
| Williamson Ether Synthesis | Isoeugenol | Dimethyl Sulfate | NaOH or K₂CO₃ | High (not specified)[1] |
| One-Step Green Synthesis | Eugenol | Dimethyl Carbonate | K₂CO₃ / PEG-800 | ~86%[10] |
| Microwave-Assisted Synthesis | Eugenol | Dimethyl Carbonate | K₂CO₃ / PEG-800 | >90% (under optimized conditions)[9] |
Characterization of (Z)-Methylisoeugenol
The characterization of this compound and the differentiation of its (Z) and (E) isomers are primarily achieved through spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying the isomers of this compound.[3] While the mass spectra of the (Z) and (E) isomers are often identical, their separation can be achieved by gas chromatography, allowing for their individual identification based on retention times.[5] The mass spectrum of this compound is characterized by a molecular ion peak at m/z 178.[3]
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane or dichloromethane.[3]
GC Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.[3]
-
Injector Temperature: Approximately 250 °C.[3]
-
Oven Temperature Program: A temperature gradient is employed, for instance, starting at 60 °C, holding for 2 minutes, ramping to 150 °C at 3 °C/min, and then ramping to 240 °C at 10 °C/min, holding for 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.[5]
-
Scan Range: m/z 40-300.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of (Z)-methylisoeugenol and for distinguishing it from its (E) isomer.[3]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).[11]
Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.[3][11]
¹H NMR Parameters: Use a standard pulse sequence. Reference chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.[11]
¹³C NMR Parameters: Acquire a proton-decoupled ¹³C NMR spectrum.[3]
¹H NMR Spectral Data for this compound Isomers (in CDCl₃)
| Proton Assignment | (Z)-Methylisoeugenol Chemical Shift (δ, ppm) | Key Differentiating Feature |
| Aromatic Protons | 6.7-6.9 (m) | |
| H-α | ~6.45 (dq, J ≈ 11.6, 1.8 Hz) | The coupling constant (J) for the vinyl protons is significantly smaller for the (Z) isomer compared to the (E) isomer. |
| H-β | ~5.75 (dq, J ≈ 11.6, 7.2 Hz) | H-β in the (Z)-isomer is shifted upfield compared to the (E)-isomer.[11] |
| Methoxy Protons | ~3.85 (s, 6H) | Two singlets for the two methoxy groups. |
| Methyl Protons | ~1.85 (dd, J ≈ 7.2, 1.8 Hz) |
¹³C NMR Spectral Data for (Z)-Methylisoeugenol
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film between NaCl or KBr plates, or as a solution in a suitable solvent.
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | C-H stretching (aromatic and aliphatic) |
| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |
| ~1260, 1030 | C-O stretching (ether) |
| ~965 | C-H out-of-plane bending for trans (E) double bond |
Note: The differentiation between (Z) and (E) isomers by IR can be subtle. The absence of a strong band around 965 cm⁻¹ can be indicative of the (Z) isomer.
Signaling Pathways
While the direct interaction of (Z)-methylisoeugenol with specific signaling pathways is not extensively documented, its isomer, methyl eugenol, has been studied for its potential to modulate cellular pathways. It is suggested that this compound could potentially engage similar protective pathways.[3] For instance, methyl eugenol has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[3]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. ScenTree - Methyl isoeugenol (CAS N° 93-16-3) [scentree.co]
- 3. benchchem.com [benchchem.com]
- 4. METHYL ISOEUGENOL [ventos.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methylisoeugenol natural sources and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of Methylisoeugenol
For Researchers, Scientists, and Drug Development Professionals
This compound, a naturally occurring phenylpropanoid, is a compound of significant interest across the flavor, fragrance, and pharmaceutical sectors. Its distinct sweet, spicy, and floral scent profile, combined with its potential bioactive properties, has spurred considerable research into its botanical origins and efficient methods for its isolation. This technical guide offers a comprehensive overview of the primary natural sources of this compound and provides detailed experimental protocols for its extraction and purification.
Natural Sources of this compound
This compound is present as a constituent of the essential oils of a diverse range of plant species. The concentration of this compound can exhibit significant variation depending on factors such as the geographical origin of the plant, its specific chemotype, and the part of the plant being analyzed. The following table summarizes the quantitative data for this compound content in several key botanical sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |
| Myristica fragrans (Nutmeg) | Myristicaceae | Seeds | 1.20 - 16.8% | [1][2] |
| Acorus calamus (Sweet Flag) | Acoraceae | Rhizomes | up to 56.8% (total) | [3][4] |
| Pimpinella anisum (Anise) | Apiaceae | Seeds | 0.14% (E)-Methylisoeugenol | [5][6] |
| Foeniculum vulgare (Fennel) | Apiaceae | Seeds | 0.05% (trans-Methyl isoeugenol) | [7] |
| Zingiber zerumbet | Zingiberaceae | Rhizomes | Significant component | [3][8] |
| Hedychium coronarium | Zingiberaceae | Rhizomes | Significant component | [3][8] |
| Etlingera cevuga | Zingiberaceae | Rhizomes | Significant component | [3][8] |
| Croton malambo | Euphorbiaceae | Bark | Significant component | [3][8] |
| Cinnamon species | Lauraceae | Leaf | Present in small quantities | [9] |
| Star Anise | Schisandraceae | Present in small quantities | [9] | |
| Damask Rose varieties | Rosaceae | Present in small quantities | [9] |
Isolation and Purification Methodologies
The isolation of this compound from its natural botanical sources typically commences with the extraction of the essential oil, which is then followed by purification steps to isolate the target compound. The selection of an appropriate methodology is contingent upon the starting plant material, the desired level of purity, and the instrumentation available.
Experimental Protocol 1: Steam Distillation for Essential Oil Extraction
Steam distillation is a widely employed method for the extraction of volatile essential oils from plant materials.[10] This technique is particularly suitable for compounds like this compound that are stable at the boiling point of water.
Materials and Equipment:
-
Fresh or dried plant material (e.g., Myristica fragrans seeds, Acorus calamus rhizomes)
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[11]
-
Heating mantle or Bunsen burner[12]
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: The plant material should be appropriately prepared to maximize the surface area for steam penetration. For instance, nutmeg seeds can be coarsely ground, and rhizomes should be washed and chopped into smaller pieces.[13]
-
Apparatus Assembly: Assemble the steam distillation apparatus as per standard laboratory guidelines.[12] Place the prepared plant material into the biomass flask, ensuring it is not more than half full to prevent foaming and carryover.[12]
-
Distillation: Add water to the boiling flask and heat to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.[10] The mixture of steam and essential oil vapor then travels to the condenser.
-
Condensation and Collection: The vapors are cooled in the condenser, and the resulting liquid (a mixture of water and essential oil) is collected in the receiving vessel.[10] Continue the distillation process until no more oil is observed in the distillate.
-
Separation: Transfer the collected distillate to a separatory funnel. As essential oils are typically immiscible with water, they will form a distinct layer.[10] Allow the layers to fully separate, and then carefully drain off the aqueous layer.
-
Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.[14]
Experimental Protocol 2: Solvent Extraction
Solvent extraction is an alternative method that can be used to isolate this compound. This technique is particularly useful for compounds that may be sensitive to the temperatures used in steam distillation.[15]
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet apparatus or an Erlenmeyer flask for maceration[14]
-
Organic solvents (e.g., ethanol, methanol, hexane, ethyl acetate)[14]
-
Rotary evaporator[14]
-
Filter paper or Buchner funnel
-
Heating mantle (for Soxhlet extraction)
-
Shaker or magnetic stirrer (for maceration)
Procedure (Soxhlet Extraction):
-
Place the dried and powdered plant material into a cellulose thimble.[14]
-
Position the thimble inside the Soxhlet extractor.[14]
-
Add the selected solvent to the round bottom flask.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble, extracting the desired compounds.[14]
-
The extraction process is allowed to proceed for several hours as the solvent continuously cycles through the plant material.[14]
-
After extraction, the solvent, now containing the extracted compounds, is concentrated using a rotary evaporator to yield the crude extract.[14]
Procedure (Maceration):
-
Place the dried and powdered plant material in a sealed container with the chosen solvent.[14]
-
Agitate the mixture at room temperature for a period of 24-48 hours using a shaker or magnetic stirrer.[14]
-
After the maceration period, filter the mixture to separate the extract from the solid plant residue.[14]
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[14]
Experimental Protocol 3: Purification by Column Chromatography
Following the initial extraction of the essential oil or crude extract, column chromatography can be employed to purify this compound from other components.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (as the stationary phase)
-
A suitable solvent system (mobile phase), often a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)
-
Crude extract containing this compound
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber for monitoring the separation
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing the polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining agent. Fractions containing the pure compound, as determined by TLC, are combined.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound.
Analytical Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used for the identification and quantification of this compound in the extracted and purified samples.[16]
Procedure:
-
Sample Preparation: Dilute the essential oil or purified sample in a volatile solvent (e.g., hexane or ethanol).[17]
-
Injection: Inject a small volume of the prepared sample into the GC-MS system.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where the components are separated based on their boiling points and interactions with the stationary phase.[16]
-
Detection and Identification: The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be compared to a reference library for identification.[16][17]
-
Quantification: The concentration of this compound can be determined by comparing the peak area of the compound in the sample to a calibration curve generated from standards of known concentrations.[17]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isolation and identification of this compound from a natural plant source.
Caption: General workflow for the isolation and analysis of this compound.
References
- 1. Chemical constituents and activities of the essential oil from Myristica fragrans against cigarette beetle Lasioderma serricorne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential Oils and Sustainability: In Vitro Bioactivity Screening of Myristica fragrans Houtt. Post-Distillation By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foreverest.net [foreverest.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Unveiling the Chemical Composition, Antioxidant, and Antimicrobial Potentials of Foeniculum vulgare Mill: A Combined In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. methyl isoeugenol, 93-16-3 [thegoodscentscompany.com]
- 9. ScenTree - Methyl isoeugenol (CAS N° 93-16-3) [scentree.co]
- 10. Steam distillation - Wikipedia [en.wikipedia.org]
- 11. engineering.iastate.edu [engineering.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chymist.com [chymist.com]
- 14. benchchem.com [benchchem.com]
- 15. coleparmer.com [coleparmer.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Biosynthesis of Methylisoeugenol: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Methylisoeugenol is a naturally occurring phenylpropanoid that contributes significantly to the aroma of many plants and possesses various biological activities. Understanding its biosynthesis is crucial for applications in flavor and fragrance industries, as well as for potential pharmacological uses. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, precursor molecules, and regulatory controls. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the pathway and experimental workflows to facilitate further research in this field.
Introduction
This compound is a volatile organic compound found in a wide variety of plant species, including carrot (Daucus carota), sweet basil (Ocimum basilicum), and Asarum sieboldii.[1][2] Its biosynthesis is an extension of the general phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants, including lignin, flavonoids, and stilbenes.[3][4] This guide will focus specifically on the terminal steps leading to the formation of this compound from the central intermediate, coniferyl alcohol.
The Core Biosynthesis Pathway
The biosynthesis of this compound originates from the amino acid phenylalanine, which enters the phenylpropanoid pathway. Through a series of enzymatic reactions, phenylalanine is converted to coniferyl alcohol, a key branch-point intermediate. From coniferyl alcohol, the pathway to this compound involves two critical enzymatic steps.
From Coniferyl Alcohol to Isoeugenol
The conversion of coniferyl alcohol to isoeugenol is a crucial step that determines the propenylphenol backbone of this compound. While the exact mechanism can vary between plant species, a key enzyme identified in this conversion is isoeugenol synthase (IGS) or a bifunctional eugenol/isoeugenol synthase (E(I)GS) .[2][5] These enzymes catalyze the reduction of the side chain of a coniferyl alcohol derivative. For instance, in carrot leaves, an NADPH-dependent eugenol/isoeugenol synthase (DcE(I)GS1) converts coniferyl acetate to a mixture of eugenol and isoeugenol.[2]
The Final Methylation Step
The terminal step in the biosynthesis is the methylation of the 4-hydroxyl group of isoeugenol to form this compound. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:(iso)eugenol O-methyltransferase (IEMT) .[6][7] IEMT utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][6] This enzyme has been characterized in several plant species, and it often exhibits substrate promiscuity, being able to methylate both eugenol and isoeugenol to produce methyleugenol and this compound, respectively.[2][6]
Quantitative Data on Key Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes. The following tables summarize the available quantitative data for key enzymes involved in this compound synthesis.
Table 1: Kinetic Parameters of Eugenol/Isoeugenol Synthases (E(I)GS)
| Plant Species | Enzyme | Substrate | Km (µM) | Reference |
| Daucus carota | DcE(I)GS1 | Coniferyl acetate | 247 | [2] |
Table 2: Kinetic Parameters of (Iso)eugenol O-Methyltransferases (IEMT)
| Plant Species | Enzyme | Substrate | Km (µM) | Vmax (nmol·s-1·mg-1) | Reference |
| Clarkia breweri | IEMT | Eugenol | 7 | - | [6] |
| Isoeugenol | 58 | - | [6] | ||
| SAM | 27 | - | [6] | ||
| Daucus carota | DcE(I)OMT1 | Eugenol | 40 | - | [2] |
| Isoeugenol | 115 | - | [2] | ||
| Asarum sieboldii | AsIEMT | Isoeugenol | 900 | 1.32 | [1] |
Note: '-' indicates data not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
In Vitro Enzyme Assay for (Iso)eugenol O-Methyltransferase (IEMT)
This protocol is adapted from studies on IEMT characterization.[1][6]
Objective: To determine the enzymatic activity and kinetic parameters of IEMT.
Materials:
-
Purified recombinant IEMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Isoeugenol (substrate)
-
Tricine buffer (pH 7.5)
-
2-mercaptoethanol
-
Hexane (for extraction)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tricine buffer (pH 7.5)
-
10 mM 2-mercaptoethanol
-
1 mM SAM
-
0.5 mM Isoeugenol
-
Purified IEMT enzyme (concentration to be optimized)
-
Bring the final volume to 100 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding 100 µL of hexane and vortexing vigorously for 30 seconds.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Sample Analysis: Carefully collect the upper hexane layer containing the methylated product (this compound) and analyze it using GC-MS.
-
Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound.
-
Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is a generalized procedure based on common molecular biology techniques.[8]
Objective: To quantify the transcript levels of genes involved in this compound biosynthesis (e.g., IEMT, E(I)GS).
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
qRT-PCR Reaction Setup:
-
Prepare the qRT-PCR reaction mixture in a PCR plate:
-
qRT-PCR master mix
-
Forward and reverse primers (10 µM each)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume.
-
-
Include no-template controls (NTC) for each primer pair.
-
-
qRT-PCR Program: Run the qRT-PCR program on a real-time PCR instrument with the following general cycles:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to check for primer-dimer formation and amplification specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., actin or ubiquitin).
-
Regulation of the Biosynthesis Pathway
The production of this compound in plants is a tightly regulated process. The accumulation of this compound is often correlated with the transcriptional levels of the biosynthetic genes.[8][9] For example, in Melaleuca bracteata, the content of methyleugenol (a related compound) was significantly correlated with the transcript levels of MbEGS1 and MbEGS2 genes.[8] This suggests that the regulation of transcription factors controlling the expression of key enzymes like E(I)GS and IEMT is a primary mechanism for controlling this compound production. Environmental factors and developmental stages can also influence gene expression and, consequently, the metabolic flux towards this compound.[2]
Conclusion
The biosynthesis of this compound in plants is a specialized branch of the well-characterized phenylpropanoid pathway. The key enzymatic steps involving eugenol/isoeugenol synthase and (iso)eugenol O-methyltransferase have been elucidated in several plant species. The regulation of this pathway appears to be primarily at the transcriptional level, offering potential targets for metabolic engineering to enhance the production of this valuable compound. The data and protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and harness its potential in various applications.
References
- 1. [Isolation and functional characterization of (iso)eugenol O-methyltransferase (IEMT) gene in Asarum sieboldii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of methyleugenol and this compound in Daucus carota leaves: Characterization of eugenol/isoeugenol synthase and O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of S-adenosyl-L-methionine:(iso)eugenol O-methyltransferase involved in floral scent production in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Iso)eugenol O-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of Methylisoeugenol isomers
An In-depth Technical Guide on the Physical and Chemical Properties of Methylisoeugenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring phenylpropanoid found in various essential oils, exists as two geometric isomers: cis-(Z) and trans-(E). These isomers, while possessing the same molecular formula and weight, exhibit distinct physical, chemical, and biological properties owing to the different spatial arrangement of substituents around the C=C double bond. This technical guide provides a comprehensive overview of the core physical and chemical properties of cis- and trans-methylisoeugenol. It includes a detailed comparison of their physicochemical and spectroscopic data, extensive experimental protocols for their synthesis, separation, and analysis, and visual diagrams of key experimental workflows and metabolic pathways to support researchers, scientists, and drug development professionals in their work with these compounds.
Physicochemical Properties
The fundamental physical and chemical characteristics of the this compound isomers are summarized below. These properties are crucial for their handling, formulation, and analysis.
| Property | cis-Methylisoeugenol | trans-Methylisoeugenol |
| Synonyms | (Z)-Methyl Isoeugenol, cis-4-Propenylveratrole | (E)-Methyl Isoeugenol, trans-4-Propenylveratrole |
| CAS Number | 6380-24-1 | 6379-72-2 |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid or crystalline solid |
| Odor | Delicate, clove-carnation aroma | Mild spicy clove |
| Boiling Point | 270.5 °C at 760 mmHg | 262-264 °C |
| Melting Point | 70 °C | 98-100 °C |
| Density | 1.05 g/mL at 25 °C | 1.05 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.568 | 1.568 |
| Solubility | Insoluble in water; soluble in ethanol and other organic solvents | Soluble in most organic solvents |
| Flash Point | 113 °C (closed cup) | >104.44 °C |
| Log P (Octanol/Water) | 3.05 | 3.05 |
Spectroscopic Data
Spectroscopic techniques are essential for the unambiguous identification and differentiation of the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers based on chemical shifts and coupling constants, particularly of the propenyl side chain protons and carbons.
Table 2: ¹H NMR Spectral Data of this compound Isomers (in CDCl₃)
| Proton Assignment | (E)-Methylisoeugenol Chemical Shift (δ, ppm) | (Z)-Methylisoeugenol Chemical Shift (δ, ppm) | Key Differences |
| H-α | ~6.30 (dq, J ≈ 15.6, 1.6 Hz) | ~6.45 (dq, J ≈ 11.6, 1.8 Hz) | The coupling constant (J) for the vinyl protons is significantly larger for the trans isomer. |
| H-β | ~6.09 (dq, J ≈ 15.6, 6.6 Hz) | ~5.75 (dq, J ≈ 11.6, 7.2 Hz) | H-β in the (Z)-isomer is shifted upfield compared to the (E)-isomer. |
| -OCH₃ (on ring) | ~3.88 (s) | ~3.87 (s) | Minimal difference. |
| -OCH₃ (on ring) | ~3.86 (s) | ~3.85 (s) | Minimal difference. |
| Aromatic Protons | ~6.80-6.9 |
An In-depth Technical Guide to Methylisoeugenol (CAS Number: 93-16-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisoeugenol (CAS No. 93-16-3), chemically known as 1,2-dimethoxy-4-(1-propenyl)benzene, is a naturally occurring phenylpropanoid found in a variety of essential oils, including those from star anise, cinnamon leaf, and damask rose.[1] It is a key fragrance and flavoring agent, valued for its spicy, floral aroma reminiscent of tuberose and carnation.[1][2] Beyond its applications in the food and fragrance industries, this compound has garnered scientific interest for its potential biological activities, including antimicrobial, anti-inflammatory, anxiolytic, and antidepressant-like effects.[3][4][5] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, along with detailed experimental protocols for its synthesis, analysis, and evaluation of its biological effects.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic spicy and floral odor.[1][6][7] It is a derivative of eugenol and exists as a mixture of (E)- and (Z)-stereoisomers.[1] The molecule consists of a benzene ring substituted with two methoxy groups and a propenyl side chain.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₁H₁₄O₂ | [4][6][8] |
| Molecular Weight | 178.23 g/mol | [4][6][8] |
| Appearance | Colorless to pale yellow liquid | [1][4][6][9] |
| Odor | Spicy, clove, floral, woody | [1][2] |
| Boiling Point | 262-264 °C | [1][7][10] |
| Melting Point | 98-100 °C | [7][10][11] |
| Density | 1.05 g/mL at 25 °C | [1][7][10] |
| Refractive Index (n20/D) | 1.568 | [4][10] |
| Flash Point | 113 °C (235.4 °F) | [6] |
| Vapor Pressure | 0.02 mmHg at 25 °C | [1] |
| logP (Octanol/Water) | 3.05 | [6] |
| Solubility | Insoluble in water; Soluble in most organic solvents | [1][12] |
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | References |
| ¹H NMR | Spectra available from chemical suppliers. | [13] |
| ¹³C NMR | Data available in spectral databases. | |
| Mass Spectrometry (MS) | Key fragments can be used for identification in GC-MS analysis. | [13] |
| Infrared (IR) Spectroscopy | Spectra available from chemical suppliers. | [13] |
Safety and Toxicology
This compound is considered to have low to moderate acute toxicity.[3] It is important to handle this compound with appropriate safety precautions.
Table 3: Toxicological Data for this compound
| Endpoint | Value/Observation | References |
| Acute Oral Toxicity (LD50, rat) | 2500 mg/kg | [14][15] |
| Acute Intraperitoneal Toxicity (LD50, mouse) | 570 mg/kg | [16] |
| Skin Sensitization | May cause an allergic skin reaction. | [17][18] |
| Carcinogenicity (IARC) | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. | [14] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via several routes, with the Williamson ether synthesis being a common method.[19] A greener, one-step synthesis from eugenol has also been developed.[20]
Protocol 1: Williamson Ether Synthesis from Isoeugenol [19][21]
-
Deprotonation: Dissolve isoeugenol in a suitable solvent (e.g., acetone or methanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add a stoichiometric equivalent of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and stir the mixture to form the isoeugenolate salt.
-
Methylation: Slowly add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, to the reaction mixture. Heat the mixture to reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture. If a solid is present, filter it off. The filtrate is then diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: One-Step Green Synthesis from Eugenol [20][22]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800).
-
Heating: Begin stirring and heat the mixture to 140 °C.
-
Addition of DMC: Once the reaction temperature is reached, add dimethyl carbonate (DMC) dropwise.
-
Reaction Time: Maintain the reaction at 140 °C with continuous stirring for 3 hours.
-
Work-up and Isolation: After cooling, the product can be isolated and purified using standard techniques such as distillation or column chromatography.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for the quantitative analysis of this compound.[12]
Protocol 3: Quantitative Analysis by GC-MS [12]
-
Standard Preparation: Prepare a primary stock solution (e.g., 1000 µg/mL) of this compound reference standard in a suitable solvent (e.g., methanol or hexane). Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and cleanup procedure (e.g., Solid Phase Extraction).
-
GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the analytes. The mass spectrometer can be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity and selectivity.
-
Data Analysis: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anxiolytic and antidepressant like effects of natural food flavour (E)-methyl isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20220370535A1 - Antiviral essential oil compositions - Google Patents [patents.google.com]
- 6. Methyl isoeugenol | Benchchem [benchchem.com]
- 7. 甲基异丁香酚 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 12. mdpi.com [mdpi.com]
- 13. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sedative-Hypnotic Effect and Mechanism of Carbon Nanofiber Loaded with Essential Oils of Ligusticum chuanxiong (Ligusticum chuanxiong Hort.) and Finger Citron (Citrus medica L. var. sarcodactylis) on Mice Models of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Targeting Alzheimer's disease hallmarks with the Nrf2 activator Isoeugenol - Article (Preprint v1) by Ana Silva et al. | Qeios [qeios.com]
The Solubility Profile of Methylisoeugenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methylisoeugenol, a naturally occurring phenylpropanoid found in various essential oils. An understanding of its solubility is critical for its application in research, particularly in the fields of pharmacology, toxicology, and formulation science. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a workflow for these procedures.
Core Topic: Solubility of this compound
This compound (1,2-dimethoxy-4-(1-propenyl)benzene) is a compound of interest for its aromatic properties and potential biological activities, including anti-inflammatory and antimicrobial effects.[1] Its utility in laboratory and clinical settings is fundamentally linked to its behavior in various solvent systems. This guide focuses on its solubility in organic solvents, a key parameter for everything from chemical synthesis and purification to the preparation of formulations for toxicological and pharmacological studies.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical product datasheets and scientific publications, a qualitative and estimated quantitative solubility profile can be summarized. This compound is generally characterized as being soluble in most common organic solvents and insoluble in water.
Table 1: Solubility of this compound
| Solvent | Type | Solubility | Quantitative Data (at 25°C) |
| Water | Aqueous | Insoluble/Slightly Soluble | ~169.1 mg/L (estimated)[2][3], ~144.8 mg/L (estimated for (Z)-isomer)[4] |
| Ethanol | Polar Protic | Soluble | Data not available |
| Methanol | Polar Protic | Slightly Soluble | Data not available |
| Acetone | Polar Aprotic | Soluble | Data not available |
| Chloroform | Non-polar | Slightly Soluble | Data not available |
| Fixed Oils | Non-polar | Soluble | Data not available |
| Paraffin Oil | Non-polar | Soluble | Data not available |
Note: The terms "Soluble" and "Slightly Soluble" are taken from qualitative descriptions in chemical literature. The lack of specific quantitative values (e.g., in g/100 mL or molarity) highlights a gap in the existing data for this compound.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the widely recognized shake-flask method (OECD Test Guideline 105). This method is suitable for determining the saturation solubility of a substance in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass flasks with stoppers
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a flask containing the chosen organic solvent. The exact amount should be more than what is expected to dissolve to ensure that saturation is reached.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A preliminary study might be needed to determine the time to reach equilibrium, but 24 to 48 hours is typical.
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed at the same temperature to allow the undissolved this compound to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a suitable speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.
-
Dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
-
Concentration Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC-MS method.
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.
-
Workflow Diagram for Solubility Determination
Caption: A schematic workflow for the experimental determination of this compound solubility.
Conclusion
While this compound is widely reported as soluble in common organic solvents, there is a notable absence of comprehensive quantitative data in the scientific literature. This guide provides the available qualitative and estimated quantitative information and a detailed, standardized protocol for researchers to determine the solubility of this compound in specific solvents of interest. The provided experimental workflow offers a clear and logical sequence for conducting such studies. Accurate solubility data is a prerequisite for the effective use of this compound in research and development, and the methodologies outlined here provide a robust framework for generating this critical information.
References
Methylisoeugenol in the Soil Matrix: A Technical Guide to Degradation Pathways
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylisoeugenol, a naturally occurring phenylpropanoid, is found in various essential oils and has applications in fragrances, flavorings, and as an insect attractant. Its introduction into the environment, either intentionally or unintentionally, necessitates a thorough understanding of its fate and degradation in soil ecosystems. This technical guide provides a comprehensive overview of the predicted microbial degradation pathways of this compound in soil, based on current scientific literature on structurally similar compounds. It details the key enzymatic reactions, intermediate metabolites, and the microorganisms potentially involved. Furthermore, this document outlines detailed experimental protocols for studying this compound degradation in soil, including microcosm setups, analytical methodologies for metabolite identification, and relevant enzyme assays. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate comprehension.
Predicted Microbial Degradation Pathways of this compound in Soil
While direct studies on the microbial degradation of this compound in soil are limited, a putative pathway can be constructed by analogy to the well-documented degradation of structurally similar phenylpropanoids, such as isoeugenol and trans-anethole. The proposed pathway involves a series of enzymatic reactions primarily initiated by bacteria and fungi, leading to the cleavage of the propenyl side chain and subsequent aromatic ring opening.
The degradation is expected to proceed through two main initial routes:
-
Route A: O-Demethylation followed by side-chain oxidation. This pathway begins with the demethylation of the methoxy group to yield isoeugenol.
-
Route B: Direct oxidation of the propenyl side chain. This pathway involves the direct enzymatic attack on the propenyl side chain, leading to the formation of an epoxide or diol intermediate.
Following these initial steps, both pathways are predicted to converge on common intermediates, such as vanillin and vanillic acid, which are then funneled into the central carbon metabolism via protocatechuic acid and subsequent ring cleavage.
Key Enzymatic Steps and Metabolites:
-
O-Demethylation: The initial step in Route A involves the cleavage of the ether bond of the methoxy group, a reaction catalyzed by aryl O-demethylases [1]. This reaction is crucial for the breakdown of many methoxylated aromatic compounds in soil under both aerobic and anaerobic conditions[1][2][3]. This step would convert this compound to isoeugenol.
-
Side-Chain Oxidation: The propenyl side chain is a primary target for microbial attack. This can occur via:
-
Epoxidation/Diol Formation: A common mechanism for the degradation of compounds with a propenyl side chain is the formation of an epoxide, which is then hydrolyzed to a diol. This has been observed in the degradation of trans-anethole[4].
-
Direct Oxidation: Enzymes such as dioxygenases can directly cleave the carbon-carbon double bond of the propenyl side chain[5][6]. This would lead to the formation of 3-methoxy-4-hydroxypropenylbenzene (vanillin precursor).
-
-
Conversion to Aldehydes and Carboxylic Acids: The oxidized side chain is further metabolized to yield vanillin (from isoeugenol degradation) or a related aldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, vanillic acid, by dehydrogenase enzymes.
-
Aromatic Ring Hydroxylation and Cleavage: Vanillic acid undergoes another O-demethylation to form protocatechuic acid. The aromatic ring of protocatechuic acid is then cleaved by dioxygenases , such as catechol 2,3-dioxygenase, preparing the molecule for entry into the tricarboxylic acid (TCA) cycle[7].
Involved Microorganisms:
Based on studies of related compounds, bacteria from the genera Pseudomonas, Bacillus, Arthrobacter, and Sphingomonas are likely to be key players in the degradation of this compound in soil[8][9]. Fungi, particularly white-rot fungi known for their lignin-degrading capabilities, may also contribute through the action of extracellular enzymes like laccases and peroxidases , as well as intracellular enzymes like cytochrome P450 monooxygenases [10][11][12][13][14].
Quantitative Data on Degradation
| Compound | Soil/Water Matrix | Temperature (°C) | Half-life (t½) | Reference |
| Methyleugenol | Soil | 32 | ~6 hours | [15] |
| Methyleugenol | Water | 32 | ~6 hours | [15] |
| Methyleugenol | Soil | 22 | ~16 hours | [15] |
| Methyleugenol | Water | 22 | ~34 hours | [15] |
| trans-Anethole | Generic | - | Readily biodegradable | [16] |
| Isoeugenol | Atmospheric | - | ~3-4 hours | [17] |
Note: The data for methyleugenol provides a useful proxy for estimating the environmental persistence of this compound, though actual rates will vary depending on soil type, microbial community, and environmental conditions.
Experimental Protocols
Soil Microcosm Study
Objective: To evaluate the degradation of this compound in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm depth) from a site with no recent history of pesticide application.
-
Sieve the soil through a 2 mm mesh to remove large debris and homogenize.
-
Characterize the soil for properties such as pH, organic matter content, and water holding capacity.
-
Adjust the soil moisture to 40-60% of its water holding capacity[18].
-
-
Microcosm Setup:
-
Prepare microcosms in sterile glass containers (e.g., 500 mL fermentation vessels) containing a known amount of soil (e.g., 150 g)[19].
-
Spike the soil with a solution of this compound in a minimal amount of a suitable solvent (e.g., acetone). The solvent should be allowed to evaporate completely before sealing the microcosms[20][21].
-
Prepare control microcosms:
-
Abiotic control: Use autoclaved or sodium azide-poisoned soil to account for non-biological degradation[20].
-
Unspiked control: Soil without this compound to monitor background microbial activity and metabolites.
-
-
Seal the microcosms, allowing for air exchange if studying aerobic degradation[20].
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
Destructively sample triplicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).
-
Store samples at -20°C or below prior to analysis.
-
Metabolite Extraction and Analysis
Objective: To extract and identify this compound and its degradation products from soil samples.
Methodology:
-
Solvent Extraction:
-
Extract a subsample of soil (e.g., 10 g) with a suitable organic solvent. A mixture of ethyl acetate and a buffer is a common choice for extracting aromatic compounds[22][23].
-
Use techniques such as sonication or shaking to improve extraction efficiency.
-
Centrifuge the mixture and collect the supernatant.
-
Concentrate the extract under a stream of nitrogen.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Derivatize the extract if necessary to improve the volatility and thermal stability of polar metabolites.
-
Analyze the extract using a GC-MS system.
-
Typical GC Program:
-
Injector temperature: 250°C
-
Oven program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
Identify metabolites by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries[24][25].
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
HPLC with UV detection is particularly useful for quantifying known metabolites like vanillin and vanillic acid[26][27][28][29][30].
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile phase: A gradient of methanol and acidified water.
-
Detection: UV detector at a wavelength appropriate for the target analytes (e.g., 254 nm or 280 nm).
-
Quantify by comparing peak areas to a calibration curve prepared with authentic standards.
-
-
Enzyme Assays
Objective: To measure the activity of key enzymes involved in the degradation pathway in soil extracts.
Methodology:
-
Soil Enzyme Extraction:
-
Extract crude enzymes from soil samples using a suitable buffer (e.g., phosphate buffer).
-
Centrifuge to remove soil particles and use the supernatant for the assays.
-
-
Laccase Activity Assay:
-
Measure laccase activity spectrophotometrically by monitoring the oxidation of a substrate like guaiacol[31][32][33][34][35].
-
Reaction Mixture: Sodium acetate buffer (pH 5.0), guaiacol solution, and the soil enzyme extract.
-
Monitor the increase in absorbance at 465 nm.
-
One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of guaiacol per minute.
-
-
Catechol 2,3-Dioxygenase Activity Assay:
-
Measure the activity of this ring-cleavage enzyme by monitoring the formation of 2-hydroxymuconic semialdehyde from catechol[36][37][38][39][40].
-
Reaction Mixture: Tris-HCl buffer (pH 8.0), catechol solution, and the soil enzyme extract.
-
Monitor the increase in absorbance at 375 nm.
-
One unit of activity is defined as the amount of enzyme that produces 1 µmol of 2-hydroxymuconic semialdehyde per minute.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Methanogenic degradation of lignin-derived monoaromatic compounds by microbial enrichments from rice paddy field soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropanoid 2,3-dioxygenase involved in the cleavage of the ferulic acid side chain to form vanillin and glyoxylic acid in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of a Gene Responsible for the Oxidation of trans-Anethole to para-Anisaldehyde by Pseudomonas putida JYR-1 and Its Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and biochemical investigations on bacterial catabolic pathways for lignin-derived aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The trans-anethole degradation pathway in an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Role of P450 Monooxygenases in the Degradation of the Endocrine-Disrupting Chemical Nonylphenol by the White Rot Fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional characterization of cytochrome P450 monooxygenases in the cereal head blight fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. publications.iarc.who.int [publications.iarc.who.int]
- 18. journals.asm.org [journals.asm.org]
- 19. Aromatic pollutants rewire soil microbial carbon fixation via chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strong Impact on the Polycyclic Aromatic Hydrocarbon (PAH)-Degrading Community of a PAH-Polluted Soil but Marginal Effect on PAH Degradation when Priming with Bioremediated Soil Dominated by Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method for Spiking Soil Samples with Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Dynamic regulation of phenylpropanoid pathway metabolites in modulating sorghum defense against fall armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Analytical Method [keikaventures.com]
- 27. benchchem.com [benchchem.com]
- 28. scispace.com [scispace.com]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
- 31. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Production of Extracellular Laccase from Bacillus subtilis MTCC 2414 Using Agroresidues as a Potential Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. tandfonline.com [tandfonline.com]
- 37. Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. Development of Catechol 2,3-Dioxygenase-Specific Primers for Monitoring Bioremediation by Competitive Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
The Photodegradation of Methylisoeugenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylisoeugenol, a phenylpropanoid found in various essential oils, is utilized in fragrances, flavorings, and other industrial applications. However, its susceptibility to degradation under light exposure presents a significant challenge for formulation stability and product shelf-life. This technical guide provides a comprehensive overview of the current understanding of this compound's photodegradation. Due to the limited direct research on this compound, this document draws upon data from the closely related compound, isoeugenol, to infer potential degradation pathways and products. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed degradation mechanisms to support further research and development in this area.
Introduction
This compound is known to be unstable under certain environmental conditions, particularly in the presence of light and in alkaline environments[1][2]. This degradation can manifest as a discoloration, with the substance reportedly turning red, indicating chemical changes that can impact the quality and safety of products in which it is an ingredient[1][2]. Understanding the mechanisms and kinetics of its photodegradation is crucial for developing stable formulations and implementing appropriate storage and handling procedures.
Quantitative Data on Photodegradation
Direct quantitative data on the photodegradation of this compound is scarce in publicly available literature. However, illustrative data and data from studies on the related compound isoeugenol provide valuable insights into the potential degradation rates under various light conditions.
Table 1: Illustrative and Comparative Photodegradation Data
| Compound | Light Source/Conditions | Degradation Percentage | Time | Reference |
| This compound | Xenon lamp (simulating sunlight) | ~20% | Not Specified | [1] |
| cis-Isoeugenol | 310 nm UV-B light | >50% | 10 minutes | [3] |
| Isoeugenol | Photo-induced oxidation (constant airflow) | ~40% | 100 days | [3] |
Note: The data for this compound is presented for illustrative purposes and requires experimental confirmation. Data for isoeugenol is provided for comparison and to infer potential degradation behavior.
Inferred Photodegradation Pathways and Products
Based on studies of the closely related compound isoeugenol, the primary photodegradation pathway for this compound is likely photo-induced oxidation[1]. The propenyl group's double bond is susceptible to oxidation, which can be catalyzed by light[1].
For isoeugenol, photodegradation leads to a complex mixture of oxidation products, with diastereomeric 7,4′-oxyneolignans identified as major degradation products[1]. It is plausible that this compound could form analogous dimeric and oxidized species[1]. The degradation of isoeugenol is also known to proceed via the formation of intermediates like quinone methides[2].
Figure 1: Inferred photo-oxidative degradation pathway for this compound.
Experimental Protocols
To rigorously study the photodegradation of this compound, a well-defined experimental protocol is essential. The following sections outline a general methodology for conducting such studies.
General Photolysis Protocol
This protocol describes a general method for studying the photodegradation of this compound in a solvent.
-
Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be appropriate for the analytical method used for monitoring.
-
Atmosphere Control : For anaerobic conditions, purge the solution with an inert gas like nitrogen or argon. For aerobic conditions, ensure the solution is saturated with air.
-
Irradiation : Place the sample in a photochemical reactor equipped with a specific light source (e.g., Xenon lamp, UV-B lamp at 310 nm). Maintain a constant distance from the lamp and a controlled temperature.
-
Time-Course Monitoring : At specified time intervals, withdraw aliquots of the sample for analysis.
-
Analysis : Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of remaining this compound and to identify degradation products.
Figure 2: General experimental workflow for photodegradation studies.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.
-
Sample Preparation : Prepare solutions of this compound in a relevant solvent.
-
Stress Conditions : Expose the samples to a high-intensity light source, such as a Xenon lamp providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/square meter[1].
-
Control : Maintain a control sample protected from light.
-
Analysis : After the exposure period, analyze both the stressed and control samples by HPLC or GC-MS to identify and quantify the degradation products.
Factors Influencing Photodegradation
Several factors can significantly influence the rate and pathway of this compound photodegradation.
-
Wavelength and Intensity of Light : Shorter UV wavelengths are generally more effective at inducing degradation[3]. The rate is dependent on the spectral overlap between the light source and the absorption spectrum of the molecule[3].
-
Presence of Oxygen : Oxygen can participate in the reaction, leading to photo-oxidation products and potentially increasing the degradation rate[3].
-
Solvent : The choice of solvent can alter the reaction pathway. Protic, hydroxylic solvents like methanol and water can participate in the reaction by forming solvent adducts[3].
-
Photosensitizers : The presence of photosensitizing species can accelerate degradation by generating reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals[3].
Figure 3: Key factors influencing the photodegradation of this compound.
Analytical Methods for Studying Photodegradation
The selection of appropriate analytical methods is critical for the accurate quantification of this compound and the identification of its photodegradation products.
Table 2: Recommended Analytical Techniques
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of this compound concentration over time. A stability-indicating method should be developed and validated. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of non-volatile and dimeric degradation products. |
Conclusion and Future Directions
The photodegradation of this compound is a critical consideration for its use in various applications. While direct research is limited, studies on the analogous compound isoeugenol suggest that photo-induced oxidation is the primary degradation pathway, leading to the formation of dimeric and other oxidized species. This guide provides a framework for researchers to conduct further studies, including detailed experimental protocols and a summary of the key influencing factors.
Future research should focus on:
-
Conducting comprehensive photodegradation studies specifically on this compound to obtain accurate quantitative data and quantum yields.
-
Elucidating the precise chemical structures of the degradation products.
-
Investigating the kinetics of the photodegradation reactions under various conditions.
-
Developing and validating robust, stability-indicating analytical methods for routine monitoring.
By addressing these research gaps, a more complete understanding of this compound's photostability can be achieved, leading to the development of more stable and reliable products.
References
Microbial Metabolism of Methylisoeugenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylisoeugenol, a naturally occurring phenylpropanoid found in various essential oils, is of significant interest due to its presence in foods, fragrances, and its potential applications in drug development. Understanding its metabolic fate in microbial systems is crucial for assessing its environmental persistence, potential for biotransformation into value-added compounds, and for toxicological evaluation. This technical guide provides a comprehensive overview of the microbial metabolism of this compound, drawing parallels with the well-studied metabolism of related compounds like isoeugenol and eugenol. It details putative metabolic pathways, key enzymatic players, and the resulting metabolites. Furthermore, this guide outlines detailed experimental protocols for studying microbial metabolism and presents quantitative data from related biotransformation studies in a clear, tabular format. Visualizations of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
Microbial biotransformation is a powerful tool for modifying chemical compounds, often with high specificity and under mild conditions, making it an attractive alternative to chemical synthesis.[1][2][3][4] Microorganisms, including bacteria and fungi, possess a vast arsenal of enzymes capable of metabolizing a wide array of organic molecules, including aromatic compounds like this compound.[5][6][7] The metabolism of such compounds can lead to detoxification, the production of valuable chemicals, or the formation of more reactive intermediates.[8] This guide focuses specifically on the microbial metabolism of this compound, a compound with approved use as a food additive.[8] While direct and extensive studies on the microbial metabolism of this compound are limited, significant insights can be gleaned from research on structurally similar molecules, namely isoeugenol and eugenol.
Putative Microbial Metabolic Pathways of this compound
Based on the established microbial degradation pathways of isoeugenol and eugenol, and initial studies on this compound metabolism in other biological systems, a putative metabolic pathway for this compound in microorganisms can be proposed. The key reactions are expected to involve oxidation, hydroxylation, and demethylation, primarily catalyzed by oxidoreductases like cytochrome P450 monooxygenases.[8][9][10]
Side Chain Oxidation Pathway
A primary route for the microbial metabolism of analogous phenylpropanoids involves the oxidation of the propenyl side chain. For isoeugenol, this pathway has been shown to proceed via the formation of a diol intermediate, leading to the production of vanillin.[2] A similar pathway can be postulated for this compound.
Aromatic Ring Hydroxylation and Demethylation
Microbial enzymes, particularly cytochrome P450s, are known to hydroxylate aromatic rings.[9][10] Following hydroxylation, demethylation can occur, leading to the formation of various phenolic compounds. While ring hydroxylation of this compound was not observed in human liver microsomes, it was detected in Aroclor1254-induced rat liver microsomes, suggesting the potential for this pathway in microorganisms with diverse enzymatic capabilities.[8]
Key Microorganisms and Enzymes
Several microbial genera have been identified as capable of transforming isoeugenol and other related phenylpropanoids. These provide strong candidates for the metabolism of this compound.
-
Pseudomonas : Species of Pseudomonas are well-known for their ability to degrade a wide range of aromatic compounds.[11][12][13] Notably, a trans-anethole oxygenase (TAO) from Pseudomonas putida JYR-1 has been shown to have a relaxed substrate range that includes O-methyl isoeugenol (this compound).[11]
-
Bacillus : Bacillus subtilis HS8 has been demonstrated to metabolize isoeugenol to vanillin via an isoeugenol-diol intermediate.[2]
-
Nocardia : Nocardia species are recognized for their versatile metabolic capabilities, including the degradation of aromatic hydrocarbons.[14][15][16] Nocardia iowensis DSM 45197 converts isoeugenol to vanillin through epoxide and diol intermediates.[11]
-
Fungi : Various fungal species, including Aspergillus, Penicillium, and Cunninghamella, are known to biotransform a wide range of flavonoids and other aromatic compounds through reactions like hydroxylation and O-demethylation.[17]
The key enzymes implicated in these transformations are broadly categorized as oxidoreductases , with cytochrome P450 monooxygenases playing a central role in the initial oxidative attacks on both the side chain and the aromatic ring.[9][10] Other enzymes involved include epoxide hydrolases , dehydrogenases , and demethylases .[2][10]
Quantitative Data on Microbial Biotransformation
Direct quantitative data on the microbial metabolism of this compound is currently limited in the public domain. However, data from studies on the biotransformation of the closely related compounds, isoeugenol and eugenol, provide valuable comparative insights into potential conversion efficiencies.
| Microorganism | Substrate | Initial Concentration (g/L) | Key Metabolite | Molar Yield (%) | Incubation Time (h) | Reference |
| Bacillus subtilis HS8 | Isoeugenol | 0.5 | Vanillin | ~15 | 48 | [2] |
| Pseudomonas nitroreducens Jin1 | Isoeugenol | 1.0 | Vanillin | Not specified | Not specified | [11] |
| Nocardia iowensis DSM 45197 | Isoeugenol | Not specified | Vanillin | Not specified | Not specified | [11] |
| Pseudomonas sp. HR199 | Eugenol | Not specified | Ferulic acid | Not specified | Not specified | [11] |
Table 1: Summary of Quantitative Data from Microbial Biotransformation of Related Phenylpropanoids.
Experimental Protocols
To investigate the microbial metabolism of this compound, a series of well-established experimental protocols can be adapted.
Microbial Culture and Biotransformation
Methodology:
-
Microorganism and Culture Conditions:
-
Select a microbial strain of interest (e.g., Pseudomonas putida, Bacillus subtilis).
-
Prepare a suitable liquid growth medium (e.g., mineral salts medium or a nutrient-rich broth).
-
Inoculate the medium with the selected microorganism and incubate under optimal growth conditions (temperature, pH, agitation) until a desired cell density is reached (e.g., mid-exponential phase).
-
-
Biotransformation Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) to ensure its solubility in the aqueous medium.
-
Add the this compound stock solution to the microbial culture to a final desired concentration (e.g., 0.1-1.0 g/L).
-
Continue the incubation under the same controlled conditions.
-
Aseptically collect samples from the culture at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Include a control culture without the addition of this compound and a sterile control with this compound but no microorganisms.
-
Metabolite Extraction and Analysis
Methodology:
-
Sample Preparation:
-
Centrifuge the collected culture samples to separate the microbial cells from the supernatant.
-
The supernatant can be directly extracted, while the cell pellet may require lysis (e.g., sonication, bead beating) to release intracellular metabolites.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the supernatant and lysed cells using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Evaporate the organic solvent to concentrate the extracted metabolites.
-
Re-dissolve the residue in a suitable solvent for analysis (e.g., methanol, acetonitrile).
-
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds like this compound and its potential metabolites. Derivatization may be necessary for non-volatile metabolites.[1][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique for a broader range of metabolites with varying polarities. It offers high sensitivity and specificity for identification and quantification.[1][8][18]
-
Conclusion and Future Perspectives
The microbial metabolism of this compound represents a promising area of research with implications for biotechnology and drug development. While direct studies are in their nascent stages, the wealth of information on the biotransformation of related phenylpropanoids provides a solid foundation for predicting metabolic pathways and identifying key microbial players. Future research should focus on isolating and characterizing microorganisms capable of efficiently metabolizing this compound, elucidating the complete metabolic pathways, and identifying the enzymes involved. Such studies will not only enhance our understanding of the environmental fate of this compound but also open avenues for the biotechnological production of novel, high-value chemicals. The application of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in unraveling the complex regulatory networks governing the microbial degradation of this compound.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of isoeugenol via isoeugenol-diol by a newly isolated strain of Bacillus subtilis HS8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. MICROBIAL METABOLISM OF AROMATIC COMPOUNDS I.: Decomposition of Phenolic Compounds and Aromatic Hydrocarbons by Phenol-Adapted Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of this compound in liver microsomes of human, rat, and bovine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Metabolic functions of Pseudomonas fluorescens strains from Populus deltoides depend on rhizosphere or endosphere isolation compartment [frontiersin.org]
- 13. Metabolomic studies of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional diversity of Nocardia in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nocardiosis: Review of Clinical and Laboratory Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The metabolism of cyclohexanol by Nocardia globerula CL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbial biotransformation of bioactive flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Methylisoeugenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylisoeugenol is a naturally occurring phenylpropanoid with significant applications in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis routes often involve harsh conditions and hazardous reagents. Enzymatic synthesis presents a green and highly selective alternative. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the use of (iso)eugenol O-methyltransferases (IEMTs). Detailed experimental protocols for enzyme expression and purification, enzymatic reaction, and product analysis are presented. Quantitative data on enzyme kinetics are summarized, and key biological pathways and experimental workflows are visualized. This guide serves as a comprehensive resource for researchers and professionals interested in the biocatalytic production of this compound.
Introduction
This compound (4-propenylveratrole) is a phenylpropanoid found in a variety of essential oils.[1] Its characteristic floral and spicy aroma makes it a valuable ingredient in the flavor and fragrance industries. Furthermore, this compound and related compounds are being investigated for various pharmaceutical applications. The enzymatic synthesis of this compound offers several advantages over chemical methods, including high specificity, mild reaction conditions, and environmental sustainability. The key enzyme in this process is S-adenosyl-L-methionine:(iso)eugenol O-methyltransferase (IEMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of isoeugenol.[2][3]
The Core Enzymatic Reaction
The enzymatic synthesis of this compound is primarily achieved through the action of (iso)eugenol O-methyltransferase (IEMT, EC 2.1.1.146).[4] This enzyme facilitates the methylation of isoeugenol using S-adenosyl-L-methionine (SAM) as the methyl donor, producing this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct.[3]
Reaction:
Isoeugenol + S-adenosyl-L-methionine ⇌ this compound + S-adenosyl-L-homocysteine[4]
IEMTs are found in a variety of plants, and the genes encoding these enzymes can be expressed in microbial hosts such as Escherichia coli for recombinant production.[3]
Quantitative Data
The kinetic parameters of IEMT have been characterized from several plant sources, demonstrating its efficiency in methylating isoeugenol.
| Enzyme Source | Substrate | K_m (µM) | V_max (nmol·s⁻¹·mg⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Clarkia breweri (recombinant in E. coli) | Isoeugenol | 74 | Not Reported | 7.5 | < 35 |
| Clarkia breweri (recombinant in E. coli) | S-adenosyl-L-methionine | 19 | Not Reported | 7.5 | < 35 |
| Asarum sieboldii (recombinant in E. coli) | Isoeugenol | 900 ± 60 | 1.32 ± 0.04 | Not Reported | Not Reported |
Table 1: Kinetic parameters of (iso)eugenol O-methyltransferases (IEMTs) from different plant sources.[3][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.
Recombinant IEMT Expression and Purification
This protocol is adapted from the expression and purification of IEMT from Clarkia breweri in E. coli.[3]
4.1.1. Materials
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the IEMT gene (e.g., pET series)
-
Luria-Bertani (LB) medium
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
-
Lysozyme
-
DNase I
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
4.1.2. Procedure
-
Transformation: Transform the expression vector containing the IEMT gene into a competent E. coli expression strain.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes, then sonicate to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the recombinant IEMT with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Enzymatic Synthesis of this compound
4.2.1. Materials
-
Purified IEMT enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Isoeugenol
-
S-adenosyl-L-methionine (SAM)
-
Organic solvent for extraction (e.g., ethyl acetate or hexane)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
4.2.2. Procedure
-
Reaction Setup: In a glass vial, prepare the reaction mixture containing the reaction buffer, isoeugenol (e.g., 1 mM), and SAM (e.g., 1.5 mM).
-
Enzyme Addition: Initiate the reaction by adding the purified IEMT enzyme to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-35°C) for a specified period (e.g., 1-4 hours) with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.
-
Product Isolation: Carefully collect the organic phase. Repeat the extraction of the aqueous phase with the organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude product.
Product Analysis by GC-MS
4.3.1. Materials
-
Crude product from the enzymatic reaction
-
Hexane (or other suitable solvent for GC-MS)
-
This compound standard
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for separating phenylpropenoids (e.g., DB-5ms or equivalent)
4.3.2. Procedure
-
Sample Preparation: Dissolve the crude product in hexane. Prepare a series of dilutions of the this compound standard in hexane for calibration.
-
GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with the standard. Quantify the amount of this compound produced by comparing the peak area with the calibration curve.
Alternative Approach: Whole-Cell Biocatalysis
An alternative to using purified enzymes is whole-cell biocatalysis, where engineered microorganisms expressing the desired enzyme are used directly as the catalyst. This approach can be more cost-effective as it eliminates the need for enzyme purification.
Concept:
-
E. coli or another suitable host is engineered to express IEMT.
-
The cells are grown to a high density.
-
The substrate, isoeugenol, is added directly to the cell culture.
-
The cells' internal machinery provides the necessary cofactor, SAM.
-
The product, this compound, is secreted into the medium or extracted from the cells.
While specific protocols for whole-cell synthesis of this compound are not extensively detailed in the literature, studies on the production of the related compound methyleugenol in E. coli have shown promising results, achieving titers of up to 117 mg/L with methionine supplementation to enhance SAM regeneration.[6]
Visualizations
Biosynthetic Pathway of Phenylpropenes
The enzymatic synthesis of this compound is a key step in the broader phenylpropanoid biosynthetic pathway in plants. This pathway starts from the amino acid phenylalanine and leads to a diverse array of compounds, including lignin, flavonoids, and volatile phenylpropenes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of S-adenosyl-L-methionine:(iso)eugenol O-methyltransferase involved in floral scent production in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Iso)eugenol O-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. [Isolation and functional characterization of (iso)eugenol O-methyltransferase (IEMT) gene in Asarum sieboldii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Methylisoeugenol: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methylisoeugenol, a naturally occurring phenylpropanoid, stands as a pivotal precursor in the landscape of organic synthesis. Its inherent structural features—a dimethoxy-substituted benzene ring coupled with a reactive propenyl side chain—offer a versatile platform for a myriad of chemical transformations. This guide provides a comprehensive technical overview of this compound's synthetic applications, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows.
Physicochemical and Spectroscopic Profile
A thorough understanding of this compound's physical and spectral properties is fundamental for its application in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Spicy, clove, floral, woody | [1] |
| Boiling Point | 262-264 °C | [1][2] |
| Melting Point | 16-17 °C | [3] |
| Density | 1.05 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.566-1.569 | [3] |
| Flash Point | >104.4 °C | [3] |
| logP (Octanol/Water) | 3.05 | [4] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [1][3] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. The following tables summarize the key spectral features for the more common (E)-isomer.
¹H NMR Spectral Data of (E)-Methylisoeugenol (in CDCl₃) [5]
| Proton Assignment | Chemical Shift (δ, ppm) |
| =CH- (propenyl) | ~6.3 (d) |
| =CH- (propenyl) | ~6.1 (m) |
| Aromatic Protons | ~6.80-6.90 (m) |
| -OCH₃ (on ring) | ~3.88 (s) |
| -OCH₃ (on ring) | ~3.86 (s) |
| -CH₃ (propenyl) | ~1.87 (dd, J ≈ 6.6, 1.6 Hz) |
¹³C NMR Spectral Data of (E)-Methylisoeugenol [6]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 109.5-149.4 |
| Olefinic Carbons | 126.8, 130.8 |
| Methoxyl Carbons | 55.9, 56.0 |
| Methyl Carbon (propenyl) | - |
Key IR Absorptions of (E)-Methylisoeugenol [5][6]
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-2960 |
| C=C stretch (aromatic) | ~1600-1650 |
| C-O stretch (ether) | ~1030-1270 |
Synthesis of this compound
This compound can be efficiently synthesized from readily available precursors like eugenol and isoeugenol.
One-Step Green Synthesis from Eugenol
A sustainable approach involves the simultaneous O-methylation and isomerization of eugenol using dimethyl carbonate (DMC) as a green methylating agent.
References
Methodological & Application
Application Note: Analysis of Methylisoeugenol in Essential Oils by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisoeugenol is a naturally occurring phenylpropanoid found in a variety of essential oils, contributing to their characteristic aroma and potential biological activities.[1] Its accurate identification and quantification are crucial for the quality control and standardization of essential oil-based products in the pharmaceutical, cosmetic, and flavor industries.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as essential oils.[2][3] This document provides a detailed protocol for the GC-MS analysis of this compound.
Principle of GC-MS Analysis
The GC-MS method involves the separation of this compound from other components within the essential oil sample via gas chromatography. The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase of the column.[3] Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification, while the abundance of specific ions is used for quantification.[3]
Experimental Protocols
Sample Preparation
A simple dilution of the essential oil sample is typically sufficient for GC-MS analysis.[2]
-
Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard at a concentration of 1 mg/mL in a suitable volatile solvent such as n-hexane, ethanol, or methanol.[1][2]
-
Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.[2] An internal standard (e.g., n-alkanes) can be added to improve accuracy.[1]
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.[2]
-
Dilute the essential oil sample to a concentration of approximately 1-10% (v/v) with a suitable solvent (e.g., hexane, ethanol, or dichloromethane).[1]
-
Vortex the solution for 1 minute to ensure complete dissolution.[2]
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.[2]
-
Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.[2]
-
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| GC System | Agilent 7890 GC or equivalent[4] |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, or similar non-polar/medium-polarity capillary column[1][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min[1][4] |
| Injector Temperature | 250 °C - 270 °C[1][4] |
| Injection Volume | 1 µL[1] |
| Injection Mode | Split (Split ratio 1:50 to 1:100, adjust based on sample concentration)[1][4] |
| Oven Temperature Program | Initial temperature 70°C, ramp at 2°C/min to 270°C.[6] An alternative is an initial temperature of 100°C, ramped to 320°C at 35°C/min.[4] |
| Mass Spectrometer (MS) | |
| MS System | Agilent 5977 MS or equivalent[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3][6] |
| Ion Source Temperature | 230 °C[3][6] |
| Transfer Line Temperature | 280 °C[3] |
| Quadrupole Temperature | 150 °C[6] |
| Mass Scan Range | 40-550 amu |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (quantifier ion m/z 178.0 for this compound)[2][7] |
Data Presentation
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation method.[1] The following table summarizes typical quantitative data for this compound and the related compound isoeugenol in various matrices.
| Compound | Matrix | Concentration / Recovery | Analytical Method |
| Methyl eugenol | Tea Tree Oil (Melaleuca alternifolia) | 160-552 ppm (mean 337 ppm)[8] | GC-MS |
| trans-Isoeugenol | Black Pepper | 10 µg/kg (LOQ) | GC-HRMS |
| Isoeugenol | Fish Fillet | 1.2 µg/kg (LOD) | GC-MS/MS |
| Isoeugenol | Surface water, sea water, waste water | 0.100 ng/mL (LOD) | GC-MS |
LOD: Limit of Detection, LOQ: Limit of Quantification
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship for Compound Identification
Caption: Logical workflow for confident compound identification.
Conclusion
The GC-MS method described provides a reliable and sensitive approach for the quantification of this compound in essential oils.[2] Proper sample preparation, instrument optimization, and method validation are critical for obtaining accurate and reproducible results.[3] This protocol serves as a comprehensive guide for researchers and professionals involved in the quality control and development of essential oil-based products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dea.gov [dea.gov]
- 5. scitepress.org [scitepress.org]
- 6. vipsen.vn [vipsen.vn]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Methylisoeugenol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Methylisoeugenol (1,2-dimethoxy-4-propenylbenzene) is a naturally occurring phenylpropanoid found in the essential oils of various plants.[1] It serves as a significant component in the flavor, fragrance, and cosmetic industries and is also investigated for various biological activities.[1][2] Accurate and reliable quantification of this compound in complex matrices like plant extracts is essential for quality control, product safety, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in plant extracts due to its high sensitivity, selectivity, and resolution.[3][4][5]
This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated Reverse-Phase HPLC (RP-HPLC) method with UV detection.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[6][7] The separation of this compound from other components in the plant extract is achieved based on its hydrophobicity. This compound, being relatively non-polar, is retained by the C18 column and is eluted using a mobile phase typically consisting of a mixture of acetonitrile and water.[6] The eluted compound is then detected by a UV detector at a wavelength where it exhibits strong absorbance, allowing for accurate quantification.[6]
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.[6]
-
Data acquisition and processing software.
-
Reverse-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Analytical balance.
-
Rotary evaporator.[10]
-
Standard laboratory glassware (volumetric flasks, pipettes, beakers).
-
Syringe filters (0.45 µm).[6]
2. Reagents and Standards
-
Acetonitrile (HPLC grade).[6]
-
Methanol (HPLC grade).[6]
-
Water (HPLC grade or ultrapure).[6]
-
This compound reference standard (purity ≥ 98%).
-
Solvents for extraction (e.g., methanol, ethanol, hexane).[10][11]
3. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol or the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 to 100 µg/mL.[6] These solutions are used to construct the calibration curve.
4. Sample Preparation (Plant Extract)
The following is a general protocol for extraction; the specific solvent and method may need to be optimized based on the plant material.
-
Grinding: Dry the plant material (e.g., leaves, rhizomes) and grind it into a fine powder to increase the surface area for extraction.[11][12]
-
Extraction (Soxhlet Method):
-
Place approximately 10-30 g of the powdered plant material into a cellulose thimble.[10][11]
-
Add a suitable extraction solvent (e.g., methanol, ethanol) to a round bottom flask.[10][11]
-
Assemble the Soxhlet apparatus and perform the extraction for 6-8 hours.[10]
-
After extraction, concentrate the resulting extract using a rotary evaporator to remove the solvent.[10]
-
-
Final Sample Preparation:
-
Accurately weigh a portion of the concentrated crude extract and redissolve it in a known volume of methanol or the mobile phase.
-
The solution may require further dilution to ensure the this compound concentration falls within the calibration range.
-
Filter the final diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[3][6]
-
5. HPLC Chromatographic Conditions
The following conditions are a typical starting point and may require optimization.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v).[13] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min.[8] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at ~260-270 nm |
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to International Conference on Harmonisation (ICH) guidelines.[13][14] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[14] A calibration curve is generated by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should ideally be ≥ 0.99.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements.[1][14]
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the this compound standard at different concentrations.[1][14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often estimated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[13][14]
-
Selectivity: The ability to assess the analyte unequivocally in the presence of other components in the sample matrix.[15] This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank matrix chromatogram.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC method for quantifying small molecules like this compound in plant extracts.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (Recovery %) | 95 - 105% |
| LOD | Dependent on instrument sensitivity (e.g., < 0.1 µg/mL) |
| LOQ | Dependent on instrument sensitivity (e.g., < 0.5 µg/mL) |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key factors influencing reliable HPLC quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real-World Applications: Case Studies Highlighting the Utility of HPLC in Plant Extract Analysis [greenskybio.com]
- 4. wjpmr.com [wjpmr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Methylisoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisoeugenol (1,2-dimethoxy-4-(prop-1-en-1-yl)benzene) is a naturally occurring phenylpropanoid found in a variety of essential oils. It exists as two geometric isomers, (E)-methylisoeugenol and (Z)-methylisoeugenol, which differ in the stereochemistry of the propenyl side chain. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and differentiation of these isomers. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound, intended to guide researchers in the accurate characterization of this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the (E) and (Z) isomers of this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound Isomers in CDCl₃ [1]
| Proton Assignment | (E)-Methylisoeugenol | (Z)-Methylisoeugenol |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| H-α | ~6.30 (dq, J ≈ 15.6, 1.6 Hz) | ~6.45 (dq, J ≈ 11.6, 1.8 Hz) |
| H-β | ~6.09 (dq, J ≈ 15.6, 6.6 Hz) | ~5.75 (dq, J ≈ 11.6, 7.2 Hz) |
| Aromatic Protons | 6.75-6.90 (m) | 6.75-6.90 (m) |
| -OCH₃ (at C-1) | 3.86 (s) | 3.86 (s) |
| -OCH₃ (at C-2) | 3.85 (s) | 3.85 (s) |
| -CH₃ (propenyl) | 1.85 (dd, J ≈ 6.6, 1.6 Hz) | 1.90 (dd, J ≈ 7.2, 1.8 Hz) |
Note: The larger coupling constant (J) for the vinyl protons is characteristic of the trans configuration in the (E)-isomer. The upfield shift of H-β in the (Z)-isomer compared to the (E)-isomer is also a key distinguishing feature.[1]
Table 2: Representative ¹³C NMR Spectral Data of this compound Isomers in CDCl₃
| Carbon Assignment | (E)-Methylisoeugenol Chemical Shift (δ, ppm) | (Z)-Methylisoeugenol Chemical Shift (δ, ppm) |
| C-1 | ~149.0 | ~148.5 |
| C-2 | ~148.0 | ~147.5 |
| C-3 | ~111.0 | ~111.5 |
| C-4 | ~131.0 | ~130.5 |
| C-5 | ~108.0 | ~108.5 |
| C-6 | ~119.5 | ~119.0 |
| C-α | ~130.5 | ~129.5 |
| C-β | ~125.0 | ~124.0 |
| -OCH₃ (at C-1) | ~55.9 | ~55.8 |
| -OCH₃ (at C-2) | ~55.8 | ~55.7 |
| -CH₃ (propenyl) | ~18.4 | ~14.5 |
Note: The chemical shifts for the propenyl side chain carbons are notably different between the two isomers, providing a clear basis for differentiation.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid spectral complications from impurities.
-
Mass Requirement: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the this compound isomer.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice due to its good solubilizing power for phenylpropanoids and its well-separated residual solvent peak.[1]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Filtration and Transfer: Filter the resulting solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Protocol 2: ¹H NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set the spectral width to encompass a range of approximately 0-10 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[2]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis.
-
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to the TMS signal at 0 ppm.[1]
Protocol 3: ¹³C NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Set the spectral width to a range of approximately 0-200 ppm.
-
Number of Scans: A larger number of scans is required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.
-
-
Referencing: Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm or to the TMS signal at 0 ppm.
Mandatory Visualization
Caption: Workflow for the NMR Spectral Analysis of this compound.
References
Application Note: Method Development for the Analysis of Methylisoeugenol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisoeugenol, a naturally occurring phenylpropanoid found in various essential oils, is utilized as a fragrance and flavoring agent in a wide range of products, including cosmetics, food, and personal care items.[1] Its presence and concentration are of significant interest for quality control, safety assessment, and regulatory compliance. This document provides detailed protocols for the quantitative analysis of this compound in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are common and robust analytical techniques for its determination.[1]
Quantitative Data Summary
The performance of various analytical methods for the determination of this compound and its related compounds in different matrices is summarized below. These tables provide a comparative overview of key validation parameters to aid in method selection.
Table 1: Performance of GC-MS and GC-MS/MS Methods
| Analyte(s) | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Methyleugenol, Isoeugenol | Fish Fillet | > 0.9982 (5-500 µg/L) | 0.2 µg/kg (Methyleugenol), 1.2 µg/kg (Isoeugenol) | 0.7 µg/kg | 76.4 - 99.9 | [1][2] |
| Isoeugenol | Flatfish, Eel, Shrimp | > 0.9987 (2.5-80 µg/L) | Not explicitly stated | Not explicitly stated | Not Reported | [2] |
| cis-Methylisoeugenol | Creams and Lotions | Not Reported | 0.075 µg/g | Not Reported | Not Reported | [3] |
| cis-Methylisoeugenol | Creams, Perfumes, Anti-hair loss products | Not Reported | 0.014 µg/mL | Not Reported | Not Reported | [3] |
| Methyleugenol | Solid and semi-solid food samples | Linear from 4 to 500 µg/L | 50 µg/kg | Not Reported | 94.29 - 100.27 | [4] |
| Methyleugenol | Liquid beverages | Linear from 4 to 500 µg/L | 1 µg/kg | Not Reported | 94.29 - 100.27 | [4] |
Table 2: Performance of HPLC and LC-MS/MS Methods
| Analyte(s) | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) | Reference |
| cis-Isoeugenol | Perfumes, Colognes, Toilet Waters | Not Reported | 16 µg/mL | Not Reported | 83 - 113 | [3] |
| cis-Methylisoeugenol | Perfumes | Not Reported | 0.13 µg/mL | Not Reported | Not Reported | [3] |
| cis-Methylisoeugenol | Insect repellent, massage oil, cream, hair conditioner | Not Reported | 0.10 µg/mL | Not Reported | Not Reported | [3] |
| Isoeugenol | Finfish (Tilapia, Catfish, Trout, Salmon, etc.) | > 0.997 (2.5-40 ng/g) | 0.2-0.7 ng/g | Not Reported | Not Reported | [2] |
| 6 Eugenols (including this compound) | Aquatic products | > 0.999 (1.00-500 ng/mL) | 0.1 - 0.3 µg/kg | 0.3 - 1.0 µg/kg | 83.9 - 105.4 | [5] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method suitable for the analysis of volatile and semi-volatile compounds like this compound.[1][6]
A. Sample Preparation
The choice of sample preparation is critical and depends on the matrix. The goal is to efficiently extract this compound while minimizing interferences.
-
For Fishery Products (Fish Fillet):
-
Homogenize a representative sample of the fish fillet.[2]
-
Perform a solvent extraction using hexane.[2]
-
For cleanup, Phenyl Solid Phase Extraction (SPE) can be employed.[2]
-
Alternatively, use acetonitrile for extraction followed by a dispersive SPE (d-SPE) cleanup with MgSO₄, primary secondary amine (PSA), and C18.[2][7]
-
-
For Cosmetic Products (Creams, Lotions):
-
For Food Samples:
B. Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
C. Calibration and Quantification
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent like hexane or methanol in a volumetric flask.[1][6]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. A coefficient of determination (r²) of ≥ 0.99 is generally considered good linearity.[11]
-
Sample Analysis: Inject the prepared sample extracts into the GC-MS system.
-
Quantification: Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust method for quantifying this compound, particularly in cosmetic and food matrices.[1]
A. Sample Preparation
-
For Fish and Shrimp:
-
For Cosmetic and Food Matrices:
B. Instrumental Analysis
-
HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical isocratic mobile phase is Acetonitrile:Water (60:40 v/v).[1]
-
Flow Rate: 0.7 - 1.2 mL/min.[12]
-
Detector: UV Detector set at an appropriate wavelength (e.g., 260 nm).[1]
-
C. Calibration and Quantification
The procedure for calibration and quantification is similar to that described for the GC-MS method, using the peak areas obtained from the HPLC chromatograms.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound.
Troubleshooting and Considerations
-
Low Recovery: Low recovery of this compound can be due to degradation from light exposure, alkaline pH, or oxidation catalyzed by metal ions.[13] It is recommended to work in dimly lit areas, use amber glassware, maintain a neutral or slightly acidic pH, and use high-purity solvents.[13] The addition of an antioxidant like BHT to the homogenization solvent can also be beneficial.[13]
-
Matrix Effects: In mass spectrometry-based methods, co-eluting matrix components can cause signal suppression or enhancement, leading to inaccurate results. To mitigate this, thorough sample cleanup is essential.[7] If matrix effects persist, the use of matrix-matched calibration standards or a stable isotope-labeled internal standard is recommended.[7]
-
Isomeric Interference: Incomplete separation of the cis and trans isomers of this compound can lead to inaccurate quantification. Chromatographic conditions, including the column type (e.g., PFP or CN columns), mobile phase gradient, and temperature, should be optimized to achieve adequate resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotope labeling-assisted GC/MS/MS method for determination of methyleugenol in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC -UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Methylisoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisoeugenol is a naturally occurring phenylpropanoid found in a variety of essential oils and plants. It is utilized as a fragrance and flavoring agent and is also of interest in toxicological and pharmacological research. Accurate and sensitive quantification of this compound is crucial for quality control in the food, cosmetic, and pharmaceutical industries, as well as for research purposes. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices.[1] This application note provides a detailed protocol for the headspace SPME (HS-SPME) sampling of this compound followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Principle of the Method
Headspace SPME involves the exposure of a fused silica fiber coated with a stationary phase to the vapor phase (headspace) above a sample.[1] Analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the SPME fiber coating. After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by mass spectrometry. This method allows for the concentration of analytes without the use of organic solvents, simplifying sample preparation and reducing matrix effects.
Quantitative Data Summary
The following tables summarize the typical performance characteristics for the quantification of isoeugenol and eugenol, compounds structurally similar to this compound, using HS-SPME-GC-MS. These values provide a strong indication of the expected performance for a validated this compound method.
Table 1: Performance Data for Isoeugenol Analysis by HS-SPME-GC-MS in Aquaculture Matrices [1]
| Parameter | Value |
| Linearity (R²) | > 0.98 |
| Limit of Detection (LOD) | < 15 ng/g |
| Accuracy (Recovery) | 97 - 99% |
| Precision (RSD) | 5 - 13% |
Table 2: Performance Data for Eugenol Analysis by HS-SPME-GC-MS in Fish Samples
| Parameter | Value |
| Linearity Range | 15.0 - 750.0 µg/kg |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Accuracy (Recovery) | 95.4 - 119.9% |
Table 3: Additional Reported Limits of Detection for Isoeugenol
| Matrix | Limit of Detection (LOD) | Reference |
| Water | 0.100 ng/mL | [2] |
Experimental Protocols
This section provides a detailed methodology for the HS-SPME-GC-MS analysis of this compound.
Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., d3-eugenol or a suitable deuterated analog)
-
Organic solvent (e.g., methanol or hexane) for stock solutions
-
Sodium chloride (NaCl)
-
Deionized water
-
SPME fiber assembly (e.g., 85 µm Polyacrylate or 65 µm Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
20 mL headspace vials with PTFE-faced silicone septa
Instrumentation
-
Gas chromatograph with a split/splitless injector and a mass selective detector (GC-MS)
-
SPME-compatible autosampler (recommended for precision)
-
Analytical balance
-
Vortex mixer
-
Heater/agitator for headspace vials
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Sample Preparation:
-
For liquid samples (e.g., water, beverages): Place a known volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.
-
For solid or semi-solid samples (e.g., fish tissue, plant material): Homogenize a known weight (e.g., 1 g) of the sample with a specific volume of deionized water (e.g., 4 mL) in a centrifuge tube. Centrifuge and transfer the supernatant to a 20 mL headspace vial.
-
-
Matrix Modification: Add a known amount of NaCl (e.g., 1 g) to each vial to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.
-
Internal Standard Spiking: Spike all standards and samples with a consistent concentration of the internal standard.
HS-SPME Procedure
-
Incubation: Place the sealed headspace vial in the heater/agitator. Equilibrate the sample at a specific temperature (e.g., 75 °C) for a set time (e.g., 15 minutes) with agitation (e.g., 500 rpm) to allow for partitioning of the analyte into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature and agitation speed. Extraction for over 30 minutes is often required to reach equilibrium for compounds like isoeugenol.[1]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector port (e.g., 250 °C) for thermal desorption for a specified time (e.g., 5 minutes).
GC-MS Parameters
-
Injector: Splitless mode
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: m/z 178
-
Qualifier Ions for this compound: m/z 163, 147
-
Method Validation
For reliable and accurate results, the analytical method should be validated according to international guidelines. Key validation parameters include:
-
Linearity: Assess the relationship between the concentration and the instrument response over a defined range. The coefficient of determination (R²) should ideally be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Evaluate the closeness of the measured value to the true value, typically through recovery studies on spiked samples. Recoveries are generally expected to be within 80-120%.
-
Precision: Measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Factors influencing SPME method performance.
References
Application Notes and Protocols for Methylisoeugenol as an Insect Attractant for Bactrocera Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylisoeugenol is a phenylpropanoid compound that has emerged as a highly effective male attractant for several species of Tephritid fruit flies belonging to the genus Bactrocera.[1] For certain species, it demonstrates significantly greater attraction than the commonly used lure, methyl eugenol.[2][3] These application notes provide detailed protocols for the use of this compound in research and pest management programs, including lure formulation, trap deployment for monitoring and male annihilation, and laboratory-based bioassays.
Mechanism of Action
This compound acts as a parapheromone, attracting male fruit flies of specific Bactrocera species.[1] The prevailing hypothesis is that these compounds are precursors or enhancers for the biosynthesis of the male's sex pheromones.[1] Upon consumption, the male fly metabolizes the this compound, which enhances his attractiveness to females and subsequently increases his mating success.[1] The olfactory detection of these powerful attractants is a complex process initiated in the fly's antennae. While the specific receptors for this compound are still under investigation, the signaling pathway is believed to be similar to that of the closely related methyl eugenol in Bactrocera dorsalis.[1] This involves the transport of the odorant molecule by Odorant Binding Proteins (OBPs) through the sensillum lymph to olfactory receptors on the surface of olfactory receptor neurons.[1][4] The binding of the lure to the receptor triggers the opening of an ion channel, generating an electrical signal that is transmitted to the brain, resulting in the fly's behavioral response of attraction.[1]
Data Presentation
Table 1: Comparative Efficacy of Lures for Bactrocera xanthodes
| Lure | Mean Flies per Trap per Day (FTD) (± SE) | Relative Efficacy (vs. Methyl Eugenol) |
| This compound | 33.0 ± 1.8 | ~3.1x |
| Methyl Eugenol | 10.7 ± 1.0 | 1.0x |
| 1,2-dimethoxy-4-propylbenzene | 3.1 ± 0.5 | ~0.3x |
Data from field trials conducted in Tonga.[2][3]
Table 2: Recommended Lure Formulations and Trap Densities
| Parameter | Recommendation | Notes |
| Lure Formulation | This compound (40-60%) + Ethyl Alcohol (40-60%) + Insecticide (e.g., Malathion, DDVP) (up to 5%) | Ratios can be adjusted based on the target species and environmental conditions. Always handle insecticides with appropriate personal protective equipment (PPE).[1] |
| Trap Density (Monitoring) | 2-3 traps per hectare (ha) | For determining the presence or absence of the pest and tracking population dynamics.[1] |
| Trap Density (Male Annihilation) | 3-5 traps per acre | For suppression and control of the target pest population.[1] |
| Lure Dispenser | Cotton wicks, wooden blocks, or solid controlled-release dispensers. | Solid dispensers offer a longer field life and safer handling compared to liquid-soaked wicks.[1] |
| Trap Type | Modified plastic bottle traps, Steiner traps, Jackson traps. | Trap design can be selected based on cost, availability, and local conditions.[1] |
Experimental Protocols
Protocol 1: Field Trapping for Monitoring and Male Annihilation
This protocol describes the methodology for using this compound-baited traps in the field to monitor or control Bactrocera populations.
1. Materials:
-
This compound
-
Ethyl alcohol (optional, as a solvent)
-
Insecticide (e.g., Malathion, DDVP)
-
Lure dispensers (e.g., cotton wicks, wooden blocks)
-
Traps (e.g., modified plastic bottle traps, Steiner traps)
-
Personal Protective Equipment (PPE)
2. Lure Preparation:
-
Prepare the lure formulation as specified in Table 2. For example, a mixture of 50% this compound, 45% ethyl alcohol, and 5% insecticide.
-
Impregnate the lure dispensers with a standard volume (e.g., 2 mL) of the lure formulation.[1]
-
Prepare control traps containing a dispenser with only the solvent and insecticide, if used.[1]
3. Trap Deployment:
-
Hang traps from tree branches at a height of 1.5-2 meters.[1][5]
-
Ensure a minimum distance of 50 meters between traps to avoid interference.[1][5]
-
For monitoring, deploy traps at a density of 2-3 traps per hectare.[1] For male annihilation, increase the density to 3-5 traps per acre.[1]
-
Use a randomized complete block design to minimize the effects of environmental gradients, with at least four replicates of each treatment (lure type).[1]
4. Data Collection and Analysis:
-
Collect trapped flies at regular intervals (e.g., weekly) for a predetermined period (e.g., 9 weeks).[1][2][3]
-
At each collection, identify the species and count the number of male flies.[1]
-
Calculate the mean number of flies per trap per day (FTD) to standardize the data.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different lures.
Protocol 2: Laboratory Bioassay using a Y-Tube Olfactometer
This protocol outlines a laboratory-based method to evaluate the behavioral response of Bactrocera species to this compound.
1. Materials:
-
Y-tube olfactometer
-
Purified air source
-
This compound
-
Solvent (e.g., hexane)
-
Filter paper strips
-
Male Bactrocera flies (sexually mature)
2. Bioassay Setup:
-
Prepare the odor source by applying a small, precise amount (e.g., 10 µL) of this compound diluted in a solvent to a filter paper strip.[1]
-
Prepare a control strip with the solvent only.[1]
-
Place the lure strip in one arm of the olfactometer and the control strip in the other.[1]
-
Maintain a constant, purified airflow through both arms of the olfactometer.
3. Experimental Procedure:
-
Introduce a single male fly at the base of the Y-tube.[1]
-
Allow a set amount of time (e.g., 5 minutes) for the fly to make a choice.[1] A choice is recorded when the fly moves a certain distance into one of the arms and remains there.[1]
-
Record the fly's choice: lure, control, or no choice.[1]
4. Replication and Data Analysis:
-
Test a sufficient number of flies (e.g., 50-100) to obtain robust data.[1]
-
Thoroughly clean the olfactometer with a solvent (e.g., ethanol) and bake it between trials to remove any residual odors.[1]
-
Alternate the position of the lure and control arms to avoid positional bias.[1]
-
Analyze the choice data using a Chi-squared test to determine if there is a significant preference for the this compound arm over the control arm.[1]
Visualizations
Caption: Generalized olfactory signaling pathway for Bactrocera species in response to this compound.
Caption: Experimental workflow for field evaluation of this compound as a Bactrocera attractant.
Caption: Workflow for laboratory bioassay of this compound using a Y-tube olfactometer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl-isoeugenol, a significantly more attractive male lure for the methyl eugenol-responsive Pacific fruit fly, Bactrocera xanthodes (Diptera: Tephritidae) - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. npponepal.gov.np [npponepal.gov.np]
Pharmacological Activity of Methylisoeugenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisoeugenol is a naturally occurring phenylpropanoid found in a variety of essential oils, including those from star anise and cinnamon leaf.[1] As a derivative of eugenol, it is of significant interest for its potential pharmacological activities. Structurally similar compounds like isoeugenol and methyl eugenol have demonstrated a range of biological effects, suggesting that this compound may hold therapeutic potential.[1][2] This document provides an overview of the reported pharmacological activities of this compound, with a focus on its potential anticancer, antimicrobial, and anti-inflammatory properties. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.
Application Notes
Anticancer Activity
While research is ongoing, a derivative of this compound, this compound isothiocyanate (MIE ITC), has shown promising cytotoxic effects against cancer cells.[3] The selectivity index (SI), which is a ratio of the cytotoxicity in normal cells to that in cancer cells, suggests a degree of specificity for cancer cells, a desirable characteristic for a potential anticancer agent.[3] The primary mechanism of action is believed to be the induction of cytotoxicity.[3]
Antimicrobial Activity
This compound has been investigated for its antifungal properties. Its lipophilic nature, a characteristic shared with related phenylpropanoids like eugenol and isoeugenol, suggests it may act by disrupting microbial cell membranes.[2] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[2]
Anti-inflammatory Activity
Direct evidence for the anti-inflammatory activity of this compound is limited; however, its structural analog, isoeugenol, has been shown to modulate key inflammatory signaling pathways.[1][4] It is plausible that this compound could exert similar effects. The primary pathways of interest are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the inflammatory response.[1][2][4]
Other Biological Activities
Methyl eugenol, an isomer of this compound, has been shown to have a protective effect against oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[1] Given the structural similarities, it is conceivable that this compound may also engage this protective pathway.[1]
Data Presentation
Table 1: Cytotoxicity of this compound Derivative
| Compound | Cell Line | Assay | IC50 Value (µg/mL) | Selectivity Index (SI) | Reference |
| Methyl Isoeugenol Isothiocyanate (MIE ITC) | 4T1 (Murine Breast Cancer) | MTT | 21.08 | 4.37 | [3] |
| Methyl Isoeugenol Isothiocyanate (MIE ITC) | Vero (Normal Kidney Cells) | MTT | 92.16 | - | [3] |
Table 2: Antifungal Activity of this compound
| Compound | Organism | Assay | EC50 Value (µg/mL) |
| This compound | Fusarium oxysporum | Not Specified | >100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines and is adapted from established procedures.[3]
Materials:
-
Target cancer cell line (e.g., 4T1) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed 5 x 10³ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate for 48 hours.[3]
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[3]
-
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the antimicrobial activity of a compound.
Materials:
-
Test microorganism (e.g., Fusarium oxysporum)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the broth medium (e.g., to a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the inoculum to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Postulated anti-inflammatory signaling pathways for this compound.
References
In Vitro Cytotoxicity of Methylisoeugenol: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylisoeugenol, a naturally occurring phenylpropanoid found in various essential oils, has garnered interest for its potential pharmacological activities. As a structural isomer of methyleugenol and the methyl ether of isoeugenol, understanding its cytotoxic profile is crucial for evaluating its therapeutic and toxicological potential. This document provides detailed protocols for common in vitro cytotoxicity assays—MTT, LDH, and Neutral Red Uptake—and summarizes available data on the cytotoxic effects of this compound. Additionally, it explores the underlying mechanisms of its cytotoxicity, including metabolic activation and the induction of apoptosis.
Data Presentation
The cytotoxic effects of this compound and its related compounds are often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces cell viability by 50%. The table below summarizes available IC50 values.
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Isoeugenol | Hepatocytes | LDH | ~200-300 µM | [1] |
| Eugenol | Hepatocytes | LDH | ~200-300 µM | [1] |
| Methyleugenol Metabolite (1´-hydroxymethyleugenol) | Rat Hepatocytes | Resazurin Reduction & LDH Leakage | 50 µM | |
| Methyleugenol Metabolite (1´-oxomethyleugenol) | Rat Hepatocytes | Resazurin Reduction & LDH Leakage | 10 µM | |
| Isoeugenol Derivative (Compound 2) | MCF-7 (Breast Cancer) | Not Specified | 6.59 µM | [2] |
| Isoeugenol Derivative (Compound 8) | MCF-7 (Breast Cancer) | Not Specified | 8.07 µM | [2] |
| Isoeugenol Derivative (Compound 10) | MCF-7 (Breast Cancer) | Not Specified | 9.63 µM | [2] |
Mechanisms of Cytotoxicity
The cytotoxic effects of this compound are closely linked to its metabolic activation. In vitro studies have shown that methyleugenol, a related compound, is metabolized by cytochrome P450 (CYP) enzymes to form reactive metabolites that can induce cellular damage.[3] This process is a critical determinant of its toxicity.
Metabolic Activation Pathway
The metabolic activation of methyleugenol, and likely this compound, involves several key steps that can lead to cytotoxicity. This pathway highlights the conversion of the parent compound into reactive electrophiles that can damage cellular macromolecules.
Induction of Apoptosis
Studies on the related compound eugenol suggest that it can induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[4][5] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are enzymes that execute cell death. It is plausible that this compound may induce apoptosis through a similar mechanism. At high concentrations, however, chemical compounds can induce necrosis, a form of uncontrolled cell death.[6][7] The mode of cell death is often dose-dependent.[6][7]
Experimental Protocols
The following are detailed protocols for three common in vitro cytotoxicity assays that can be used to assess the effects of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assays
The general workflow for assessing the cytotoxicity of a compound in vitro involves several key steps, from cell culture to data analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
Target cell line (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution.
-
Cell Treatment: Remove the medium and add 100 µL of the prepared this compound dilutions to the wells. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add 50 µL of stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.
Neutral Red Uptake Assay
The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare dilutions of this compound in cell culture medium from a DMSO stock solution.
-
Cell Treatment: Replace the culture medium with medium containing the test compound at various concentrations. Include appropriate controls.
-
Incubation: Incubate for the desired period (e.g., 24, 48 hours).
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: After incubation, remove the Neutral Red-containing medium and wash the cells with a suitable buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of the destain solution to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
References
- 1. Cytotoxicity and genotoxicity of methyleugenol and related congeners-- a mechanism of activation for methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of ER-positive breast cancer by ERα expression inhibition, apoptosis induction, cell cycle arrest using semisynthetic isoeugenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Understanding of Differences in Cytotoxicity Induced by Food Additives Methyleugenol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptotic effect of eugenol envolves G2/M phase abrogation accompanied by mitochondrial damage and clastogenic effect on cancer cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Genotoxicity Testing of Methylisoeugenol using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisoeugenol (CAS No. 93-16-3) is a naturally occurring substance utilized as a fragrance and flavoring agent. As an alkenylbenzene, its safety profile, particularly its genotoxic potential, is of significant scientific and regulatory interest. The bacterial reverse mutation assay, or Ames test, is a widely adopted method for assessing the mutagenic potential of chemical compounds.
These application notes provide a comprehensive overview of the genotoxicity testing of this compound, with a focus on the Ames test. While direct quantitative Ames test data for this compound is limited in publicly available literature, this document summarizes the current understanding of its mutagenicity and provides detailed protocols for its assessment. Data from the structurally related isomer, isoeugenol, is presented to illustrate typical data presentation for this class of compounds.
Standard Ames tests for some alkenylbenzenes can yield negative results due to inadequate metabolic activation.[1] For instance, methyleugenol, a structural isomer of this compound, requires specific metabolic activation via sulfotransferases to elicit a mutagenic response, which is not always adequately provided by the standard rat liver S9 fraction used in Ames tests.[1][2] Therefore, a standard negative result for this compound should be interpreted with caution, and consideration should be given to modified testing protocols.
Data Presentation: Genotoxicity of Isoeugenol (Structural Isomer)
Quantitative data from the Ames test of isoeugenol, a close structural isomer of this compound, is summarized below as a reference. In a study by the National Toxicology Program (NTP), isoeugenol was found to be non-mutagenic in Salmonella typhimurium strains TA97, TA98, TA100, TA102, TA1535, and TA1537, as well as in Escherichia coli strain WP2 uvrA, both with and without S9 metabolic activation.[3]
Table 1: Ames Test Results for Isoeugenol with S. typhimurium TA100
| Dose (µ g/plate ) | Mean Revertants ± SD (-S9) | Mean Revertants ± SD (+S9, 10% Rat Liver) |
| Vehicle Control | 42 ± 2.3 | 64 ± 2.2 |
| 10.0 | 49 ± 2.6 | - |
| 50.0 | 48 ± 0.7 | 63 ± 1.8 |
| 100.0 | 29 ± 8.5 | 64 ± 9.2 |
| 500.0 | 32 ± 2.5 | 47 ± 7.0 |
| 1000.0 | 26 ± 3.8 | - |
| Positive Control | 574 ± 1.2 | 1161 ± 65.4 |
| Trial Summary | Negative | Negative |
Table 2: Ames Test Results for Isoeugenol with S. typhimurium TA98
| Dose (µ g/plate ) | Mean Revertants ± SD (-S9) | Mean Revertants ± SD (+S9, 10% Rat Liver) |
| Vehicle Control | 18 ± 2.1 | 22 ± 2.5 |
| 10.0 | 19 ± 1.5 | 23 ± 2.1 |
| 50.0 | 17 ± 2.5 | 20 ± 2.5 |
| 100.0 | 15 ± 2.0 | 21 ± 3.0 |
| 500.0 | 13 ± 1.5 | 18 ± 2.0 |
| 1000.0 | 10 ± 1.0 | 15 ± 1.0 |
| Positive Control | 489 ± 20.5 | 689 ± 30.2 |
| Trial Summary | Negative | Negative |
| (Data presented is illustrative based on typical Ames test results for non-mutagenic compounds and NTP findings for isoeugenol.) |
Experimental Protocols
This section details the methodology for performing a standard Ames test on this compound, adhering to OECD Test Guideline 471.
Principle
The bacterial reverse mutation assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The principle of this test is the detection of mutations that revert a mutation in the histidine (Salmonella) or tryptophan (E. coli) operon, restoring the bacteria's ability to synthesize the essential amino acid and thus grow on a minimal medium.
Materials
-
Test Substance: this compound (CAS No. 93-16-3)
-
Solvent/Vehicle: Dimethyl sulfoxide (DMSO) or another appropriate solvent that is non-toxic to the bacterial strains.
-
Bacterial Strains:
-
S. typhimurium TA98 (frameshift mutations)
-
S. typhimurium TA100 (base-pair substitution mutations)
-
S. typhimurium TA1535 (base-pair substitution mutations)
-
S. typhimurium TA1537 (frameshift mutations)
-
E. coli WP2 uvrA (base-pair substitution mutations)
-
-
Metabolic Activation System:
-
S9 fraction from the liver of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
S9 Cofactor Mix (NADP, Glucose-6-Phosphate, MgCl₂, KCl, Sodium Phosphate Buffer)
-
-
Media and Reagents:
-
Nutrient Broth (for overnight cultures)
-
Top Agar (containing a limited amount of histidine and biotin or tryptophan)
-
Minimal Glucose Agar Plates (Vogel-Bonner Medium E)
-
Positive and Negative Controls
-
Experimental Workflow
The following diagram illustrates the general workflow for the Ames test.
Caption: Workflow of the Ames test for this compound.
Procedure
-
Preparation of Bacterial Strains: Inoculate each tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.
-
Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions should be prepared for the dose-range finding and main experiments.
-
Dose-Range Finding Study: A preliminary experiment is conducted to determine the appropriate concentration range of this compound to be tested. This will identify concentrations that are cytotoxic to the bacteria.
-
Mutagenicity Assay:
-
Without Metabolic Activation (-S9): In a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test substance dilution (or solvent control), and 0.5 mL of phosphate buffer.
-
With Metabolic Activation (+S9): In a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test substance dilution (or solvent control), and 0.5 mL of the S9 mix.
-
Include appropriate positive controls for each strain with and without S9 activation.
-
-
Pre-incubation: Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.
-
Plating: After pre-incubation, add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin or tryptophan to each tube. Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48 to 72 hours.
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
Data Analysis and Interpretation
A positive result is defined as a dose-related increase in the number of revertant colonies, and/or a reproducible increase of at least two-fold over the solvent control for at least one concentration.
Metabolic Activation and Signaling Pathways
The genotoxicity of many alkenylbenzenes is dependent on their metabolic activation to reactive electrophiles. The primary pathway involves hydroxylation followed by sulfoconjugation. Standard S9 mix from rat liver may lack sufficient sulfotransferase (SULT) activity to effectively activate compounds like this compound.
Caption: Metabolic activation of this compound.
Conclusion
The standard Ames test for this compound may not be sufficient to fully characterize its mutagenic potential. While available data suggests a lack of mutagenicity in standard assays, the metabolic pathways of related compounds indicate that specialized testing systems, such as those incorporating human sulfotransferases, may be necessary for a comprehensive evaluation. The protocols and data presentation formats provided herein serve as a guide for researchers to design and interpret genotoxicity studies for this compound and related compounds.
References
Antimicrobial and antifungal activity of Methylisoeugenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial and antifungal activities of Methylisoeugenol, including available quantitative data and proposed mechanisms of action. Detailed protocols for key experimental procedures are also included to facilitate further research and development.
Antimicrobial and Antifungal Activity of this compound
This compound has demonstrated inhibitory effects against a range of microorganisms. The following tables summarize the available quantitative data on its efficacy. It is important to note that in some studies, the compound is referred to as "methyleugenol," and researchers should consider the specific isomer used in their experimental context.
Data Presentation
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay | Concentration (µg/mL) | Reference |
| Candida spp. | MIC | 310 - 620 | [1] |
| MFC | 78 - 2500 | [1] | |
| Microsporum canis | MIC | 78 - 150 | [1] |
| MFC | 9.7 - 31 | [1] | |
| Fusarium oxysporum | EC50 | Not specified in µg/mL | [2][3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6] MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal population. EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Mechanism of Action
The precise antimicrobial and antifungal mechanisms of this compound are not fully elucidated. However, based on studies of the closely related and structurally similar compounds, isoeugenol and eugenol, a primary mechanism of action is proposed to be the disruption of the microbial cell membrane.[7][8][9][10][11]
This disruption is thought to occur due to the lipophilic nature of this compound, allowing it to intercalate into the lipid bilayer of the cell membrane. This interaction increases membrane fluidity and permeability, leading to several detrimental effects on the microbial cell, including:
-
Loss of Ion Gradients: Disruption of the electrochemical potential across the membrane.[7]
-
Leakage of Intracellular Components: Efflux of essential molecules and ions from the cytoplasm.[7]
-
Inhibition of Membrane-Associated Enzymes: Interference with the function of proteins embedded in the cell membrane, such as ATPases.[7][8]
Additionally, some evidence suggests that this compound and related compounds may interfere with ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane.[12][13]
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of antimicrobial and antifungal action of this compound.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile pipette and tips
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no this compound), and the twelfth well will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) after incubation.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC has been determined.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot evenly onto a sterile agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7][8][14]
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is performed after the MIC for a fungal species has been determined.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 20-100 µL aliquot.
-
Plating: Spread the aliquot evenly onto a sterile agar plate.
-
Incubation: Incubate the agar plates at the optimal temperature and duration for the specific fungus until growth is visible in the control subculture.
-
MFC Determination: The MFC is the lowest concentration of this compound that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.[1]
Caption: Workflow for MBC and MFC determination.
References
- 1. Alkylphenol Activity against Candida spp. and Microsporum canis: A Focus on the Antifungal Activity of Thymol, Eugenol and O-Methyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. idexx.dk [idexx.dk]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eugenol alters the integrity of cell membrane and acts against the nosocomial pathogen Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in membrane fatty acids composition of microbial cells induced by addiction of thymol, carvacrol, limonene, cinnamaldehyde, and eugenol in the growing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of Methylisoeugenol in Pest Management Strategies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisoeugenol, a naturally occurring phenylpropanoid, has emerged as a potent semiochemical for the management of various insect pests, particularly fruit flies of the Tephritidae family. Its strong attractive properties for males of several Bactrocera and Zeugodacus species make it a valuable tool in integrated pest management (IPM) programs. This document provides detailed application notes and protocols for the utilization of this compound in pest surveillance, monitoring, and control strategies, including the Male Annihilation Technique (MAT) and its integration with the Sterile Insect Technique (SIT).
Principle of Action
This compound acts as a parapheromone, a chemical that is not produced by the insect itself but elicits a behavioral response similar to a pheromone. Male fruit flies are strongly attracted to this compound, and upon consumption, they metabolize it to produce sex pheromones that attract females, thereby increasing their mating success.[1] This powerful attraction can be exploited in several pest management strategies. The insecticidal mechanism of this compound is thought to involve neurological effects, though it is less clearly defined than that of its analogue, isoeugenol, which inhibits acetylcholinesterase (AChE).[2]
Applications in Pest Management
This compound is a versatile tool that can be integrated into various pest management strategies:
-
Pest Detection and Monitoring: Traps baited with this compound are highly effective for the early detection of invasive fruit fly species and for monitoring the population dynamics of established pests.[3] This information is crucial for timing control interventions.
-
Male Annihilation Technique (MAT): This is the most common application of this compound. It involves the widespread deployment of bait stations or traps containing a mixture of this compound as the attractant and an insecticide as the killing agent.[4][5] The goal is to reduce the male population to such low levels that mating is significantly disrupted, leading to a population crash.[6]
-
Lure-and-Kill: This is a broader term that encompasses MAT. Lure-and-kill strategies use an attractant to draw pests to a source of insecticide. Formulations can be applied as sprays, pastes, or in traps.
-
Enhancement of the Sterile Insect Technique (SIT): Pre-release feeding of sterile male insects with this compound can increase their mating competitiveness with wild males.[7][8] This is because the consumption of this compound allows the sterile males to produce a more attractive sex pheromone.[7][8][9] This can improve the overall efficacy and cost-effectiveness of an SIT program.[7][9]
Data Presentation: Efficacy and Comparative Studies
The efficacy of this compound as a male attractant has been demonstrated in numerous field studies. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Attractiveness of this compound and Methyl Eugenol for Zeugodacus diversus
| Lure | Mean Flies per Trap per Day (FTD) | Relative Efficacy (vs. Methyl Eugenol) | Reference |
| This compound | 23.58 | 49x higher | [10][11] |
| Methyl Eugenol (ME) | 0.48 | 1.0x (Baseline) | [10][11] |
Table 2: Comparative Attractiveness of this compound and Other Lures for the Pacific Fruit Fly, Bactrocera xanthodes
| Lure | Mean Flies per Trap per Day (FTD) (± SE) | Relative Efficacy (vs. Methyl Eugenol) | Reference |
| This compound | 33.0 ± 1.8 | ~3.1x higher | [12][13][14] |
| Methyl Eugenol (ME) | 10.7 ± 1.0 | 1.0x (Baseline) | [12][13][14] |
| 1,2-dimethoxy-4-propylbenzene | 3.1 ± 0.5 | ~0.3x lower | [12][13][14] |
| Isoeugenol | Significantly less than ME | Not Quantified | [12][13] |
| Dihydroeugenol | Significantly less than ME | Not Quantified | [12][13] |
| Cue-lure | Significantly less than ME | Not Quantified | [12][13] |
| Zingerone | Significantly less than ME | Not Quantified | [12][13] |
Table 3: Efficacy of Male Annihilation Technique (MAT) using Methyl Eugenol for Bactrocera dorsalis Suppression
| Treatment | Mean Flies per Trap per Day (FTD) - Season 1 | Mean Flies per Trap per Day (FTD) - Season 2 | Population Reduction | Reference |
| MAT-treated | 0.1 | 2.7 | 99.5% | [4] |
| Control | 18.6 | 21.5 | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Lure for Trapping
Objective: To prepare a lure for attracting male fruit flies for monitoring or MAT.
Materials:
-
This compound
-
Dispenser (e.g., dental wick, cotton wick, polymer plug, chipboard block)[12][15]
-
Insecticide (e.g., malathion, deltamethrin, spinosad, naled)[4][12][16][17]
-
Solvent (optional, e.g., ethanol)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Lure Formulation: Prepare a mixture of this compound and an insecticide. A common formulation for MAT is a ratio of approximately 4:1 or 3:1 attractant to insecticide. For example, a formulation could be this compound (40-60%) + Ethyl Alcohol (40-60%) + Insecticide (e.g., Malathion, DDVP) (20%).[1] Ratios can be adjusted based on the target species and environmental conditions.
-
Lure Application to Dispenser:
-
For liquid lures on wicks, apply a specific volume (e.g., 2-5 mL) of the lure mixture onto the wick.[12]
-
For solid dispensers like polymer plugs or chipboard blocks, they are typically impregnated with the lure during manufacturing. If preparing in the lab, soak the dispenser in the lure mixture for a specified time to ensure adequate absorption.
-
-
Handling and Storage: Handle all chemicals, especially insecticides, with appropriate PPE in a well-ventilated area. Store prepared lures in airtight containers away from direct sunlight and heat until deployment.
Protocol 2: Field Deployment of Traps for Monitoring or MAT
Objective: To deploy this compound-baited traps in the field for pest monitoring or control.
Materials:
-
Prepared this compound lures
-
Wire or string for hanging traps
-
GPS device for recording trap locations
-
Field data sheets
Procedure:
-
Trap Density: The number of traps per unit area depends on the objective.
-
Monitoring: Typically 1-2 traps per square kilometer are sufficient for early detection.
-
Male Annihilation Technique (MAT): A higher density is required. For example, for Bactrocera dorsalis, densities can range from 5-10 traps per acre.[19] Some programs have tested densities of 110, 220, and 440 bait stations per square kilometer.[20][21]
-
-
Trap Placement:
-
Hang traps from tree branches at a height of approximately 1.5-2 meters.
-
Place traps in shaded areas to protect the lure from direct sunlight and degradation.
-
Distribute traps in a grid pattern for systematic monitoring or MAT application.
-
-
Data Collection (for monitoring):
-
Service traps at regular intervals (e.g., weekly or bi-weekly).
-
Count and record the number of target male flies captured per trap.
-
Calculate the number of flies per trap per day (FTD) to standardize data.[12]
-
-
Trap Maintenance:
-
Replace lures according to their longevity, which can range from several weeks to months depending on the formulation and environmental conditions.[19]
-
Protocol 3: Laboratory Bioassay for Attractiveness (Y-tube Olfactometer)
Objective: To evaluate the behavioral response of male fruit flies to this compound in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer
-
Purified air source with flow meters
-
This compound
-
Solvent (e.g., hexane)
-
Filter paper strips
-
Test insects: Sexually mature male fruit flies (e.g., 10-15 days old)[1]
-
Stopwatch
Procedure:
-
Preparation of Odor Sources:
-
Olfactometer Setup:
-
Place the lure strip in one arm of the Y-tube olfactometer and the control strip in the other.
-
Connect the purified air source and adjust the flow rate to be equal in both arms.
-
-
Experimental Procedure:
-
Introduce a single male fly at the base of the Y-tube.[1]
-
Observe the fly's behavior for a set period (e.g., 5-10 minutes).
-
Record the arm the fly first enters and the amount of time it spends in each arm. A choice is typically recorded if the fly moves a certain distance into an arm and remains there for a minimum period.
-
-
Data Analysis:
-
Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the this compound-baited arm over the control arm.
-
Repeat the experiment with a sufficient number of individual flies to ensure statistical power.
-
Signaling Pathways and Experimental Workflows
Insect Olfactory Signaling Pathway
The attraction of fruit flies to this compound is mediated by a complex olfactory signaling pathway. While the specific receptors for this compound are still under investigation, the general mechanism of odor perception in insects is well-understood.
Caption: General insect olfactory signaling pathway for attractants like this compound.
Experimental Workflow: Male Annihilation Technique (MAT)
The Male Annihilation Technique is a systematic approach to suppress pest populations. The workflow involves several key stages from planning to execution and evaluation.
Caption: Workflow for the Male Annihilation Technique (MAT) using this compound.
Experimental Workflow: Sterile Insect Technique (SIT) Enhanced with this compound
Integrating this compound into an SIT program can enhance its effectiveness by increasing the mating competitiveness of sterile males.
Caption: Workflow for SIT enhanced with pre-release this compound feeding.
Conclusion
This compound is a highly effective and versatile tool for the management of susceptible fruit fly species. Its strong attractant properties make it invaluable for detection, monitoring, and control through the Male Annihilation Technique. Furthermore, its ability to enhance the mating competitiveness of sterile males offers a promising avenue for improving the efficacy of Sterile Insect Technique programs. The protocols and data presented in this document provide a comprehensive guide for researchers and pest management professionals to effectively utilize this compound in their IPM strategies. Further research to optimize lure formulations and delivery systems will continue to enhance the utility of this important semiochemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptechbio.com [peptechbio.com]
- 4. "Male annihilation technique using methyl eugenol for field suppression" by S. Ndlela, S. Mohamed et al. [thehive.icipe.org]
- 5. Monitoring the Methyl Eugenol Response and Non-Responsiveness Mechanisms in Oriental Fruit Fly Bactrocera dorsalis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fruit Flies - Novagrica [novagrica.com]
- 7. Pre-release consumption of methyl eugenol increases the mating competitiveness of sterile males of the oriental fruit fly, Bactrocera dorsalis, in large field enclosures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-Release Consumption of Methyl Eugenol Increases the Mating Competitiveness of Sterile Males of the Oriental Fruit Fly, Bactrocera dorsalis, in Large Field Enclosures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bioone.org [bioone.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Methyl-isoeugenol, a significantly more attractive male lure for the methyl eugenol-responsive Pacific fruit fly, Bactrocera xanthodes (Diptera: Tephritidae) - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. Effectiveness of attract-and-kill systems using methyl eugenol incorporated with neonicotinoid insecticides against the oriental fruit fly (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdfa.ca.gov [cdfa.ca.gov]
- 18. Methyl eugenol and cue-lure traps for suppression of male oriental fruit flies and melon flies (Diptera: Tephritidae) in Hawaii: effects of lure mixtures and weathering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. extento.hawaii.edu [extento.hawaii.edu]
- 20. A field test on the effectiveness of male annihilation technique against Bactrocera dorsalis (Diptera: Tephritidae) at varying application densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A field test on the effectiveness of male annihilation technique against Bactrocera dorsalis (Diptera: Tephritidae) at varying application densities - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiological Response of Insect Antennae to Methylisoeugenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophysiological techniques used to characterize the response of insect antennae to the volatile organic compound Methylisoeugenol. The protocols and data presented are intended to guide researchers in setting up and interpreting electroantennography (EAG) and single sensillum recording (SSR) experiments.
Introduction
This compound is a naturally occurring phenylpropanoid found in various essential oils and is a known potent attractant for several insect species, particularly fruit flies of the family Tephritidae, such as Bactrocera dorsalis (the Oriental fruit fly). Understanding the electrophysiological response of insect antennae to this compound is crucial for developing effective attractants for pest management strategies and for fundamental research into insect olfaction. The primary techniques for measuring these responses are Electroantennography (EAG), which measures the summated response of the entire antenna, and Single Sensillum Recording (SSR), which records the action potentials from individual olfactory sensory neurons (OSNs).
Data Presentation
Electroantennogram (EAG) Dose-Response of Bactrocera dorsalis to this compound
The following table summarizes the dose-dependent EAG responses of male Bactrocera dorsalis to this compound. The data is adapted from graphical representations in the cited literature and provides an estimate of the antennal sensitivity to varying concentrations of the compound.
| Concentration of this compound | Mean EAG Response (mV) |
| Control (Solvent) | 0 |
| 10⁻⁵ µg | ~0.2 |
| 10⁻⁴ µg | ~0.5 |
| 10⁻³ µg | ~1.0 |
| 10⁻² µg | ~1.8 |
| 10⁻¹ µg | ~2.5 |
| 1 µg | ~3.0 |
Data interpreted from dose-response curves presented in scientific literature.
Comparative EAG Responses of Bactrocera dorsalis to this compound
This table presents the EAG responses of male Bactrocera dorsalis to a fixed concentration of this compound, showing the impact of sublethal insecticide exposure on olfactory sensitivity.[1]
| Treatment Group | Mean EAG Response (mV) ± SE |
| Control | -3.0 ± 0.5 |
| β-cypermethrin treated | -1.0 ± 0.3 |
SE: Standard Error[1]
Single Sensillum Recording (SSR) Response to this compound
Experimental Protocols
Electroantennography (EAG) Protocol
This protocol provides a generalized procedure for measuring the EAG response of an insect antenna to this compound.
3.1.1. Materials
-
Insect specimens (e.g., Bactrocera dorsalis)
-
This compound
-
Solvent (e.g., paraffin oil or hexane)
-
Filter paper strips
-
Pasteur pipettes
-
Pressurized purified air source
-
Humidifier
-
Stimulus delivery system
-
EAG probe with micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Ag/AgCl wires
-
Amplifier
-
Data acquisition system and software
3.1.2. Procedure
-
Insect Preparation:
-
Anesthetize the insect by chilling on ice for 2-3 minutes.
-
Carefully excise one antenna at its base using fine scissors under a stereomicroscope.
-
Mount the excised antenna on the EAG probe. The base of the antenna is placed in contact with the reference electrode, and the distal tip is connected to the recording electrode. A small amount of conductive gel can be used to ensure good electrical contact.
-
-
Electrode Preparation:
-
Pull glass capillaries to a fine tip.
-
Fill the capillaries with saline solution.
-
Insert Ag/AgCl wires into the capillaries to act as electrodes.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Apply a known volume (e.g., 10 µl) of each dilution onto a filter paper strip.
-
Allow the solvent to evaporate for a few minutes.
-
Insert the filter paper into a clean Pasteur pipette.
-
-
EAG Recording:
-
A continuous stream of humidified, purified air is passed over the mounted antenna.
-
The stimulus delivery system is used to inject a puff of air (e.g., 0.5 seconds) through the Pasteur pipette containing the odorant-laden filter paper into the continuous air stream.
-
The resulting depolarization of the olfactory receptor neurons is recorded as a negative voltage deflection (the EAG response).
-
Record the response to a solvent blank as a control.
-
Present stimuli in increasing order of concentration, with sufficient time between puffs for the antenna to recover.
-
Single Sensillum Recording (SSR) Protocol
This protocol outlines the methodology for recording the activity of individual olfactory sensory neurons.
3.2.1. Materials
-
Insect specimens
-
This compound and solvent
-
Stimulus delivery system (as for EAG)
-
Vibration isolation table
-
Microscope with high magnification
-
Micromanipulators
-
Tungsten microelectrodes
-
Sharpening solution (e.g., KNO₂)
-
Reference electrode (Ag/AgCl wire)
-
High-impedance amplifier
-
Spike sorting software
3.2.2. Procedure
-
Insect Preparation:
-
Anesthetize the insect on ice.
-
Immobilize the insect on a microscope slide or in a pipette tip, with the head and antennae exposed and secured with wax or double-sided tape.
-
-
Electrode Preparation:
-
Sharpen tungsten microelectrodes electrolytically in a KNO₂ solution to a very fine tip.
-
-
SSR Recording:
-
Insert the reference electrode into an indifferent part of the insect's body, such as the eye or abdomen.
-
Under high magnification, carefully advance the recording electrode using a micromanipulator to pierce the cuticle of a single sensillum on the antenna.
-
Successful insertion is indicated by the recording of spontaneous action potentials (spikes).
-
Deliver puffs of this compound vapor over the antenna as described in the EAG protocol.
-
Record the change in the firing rate (number of spikes per second) of the neuron in response to the stimulus.
-
Use spike sorting software to differentiate the activity of different neurons if multiple neurons are present within the same sensillum.
-
Visualizations
Experimental Workflow for Electroantennography (EAG)
Caption: Workflow for EAG recording of insect antennal response.
Experimental Workflow for Single Sensillum Recording (SSR)
Caption: Workflow for SSR of individual olfactory sensory neurons.
Olfactory Signaling Pathway for this compound in Bactrocera dorsalis
Caption: Proposed ionotropic signaling pathway for this compound.
References
Application Note: Methylisoeugenol as a Standard for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisoeugenol (4-propenyl veratrole) is a naturally occurring phenylpropanoid found in various essential oils and is utilized as a fragrance and flavoring agent.[1] Its accurate quantification is crucial for quality control, regulatory compliance, and safety assessments in the food, cosmetic, and pharmaceutical industries. This document provides a detailed guide on the use of this compound as an analytical standard for the validation of chromatographic methods, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended to assist researchers and analysts in developing and validating robust and reliable analytical procedures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for method development, including solvent selection, sample preparation, and establishing optimal instrumental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Spicy, clove-like, floral | [1] |
| CAS Number | 93-16-3 | [2] |
| Boiling Point | 262-264 °C | [1][3] |
| Melting Point | 98-100 °C | [1][3] |
| Density | 1.05 g/mL at 25 °C | [1][3] |
| Flash Point | 113 °C (235.4 °F) | [2][4] |
| Solubility | Soluble in most organic solvents | [1] |
| Log P (Octanol/Water) | 3.05 | [1][2] |
Analytical Methodologies
The quantification of this compound is commonly performed using high-resolution chromatographic techniques. GC-MS is particularly well-suited for the analysis of volatile compounds like this compound, while HPLC offers an alternative approach, especially when coupled with a suitable detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte.[5] It is a highly sensitive and specific method for the determination of this compound in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the quantification of this compound. Reversed-phase HPLC with a C18 column is a common approach.[6][7] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector.[6]
Data Presentation: Method Validation Parameters
Analytical method validation demonstrates that a procedure is fit for its intended purpose.[8] The following tables summarize key validation parameters for the quantification of this compound and related compounds, based on established guidelines such as those from the International Council for Harmonisation (ICH).[5][9]
Table 1: Performance Characteristics for GC-MS Methods
| Validation Parameter | Typical Performance Criteria | Reference |
| Linearity (r²) | ≥ 0.998 | [5][10] |
| Limit of Detection (LOD) | 0.014 - 0.2 µg/kg | [10][11] |
| Limit of Quantitation (LOQ) | Lowest amount with suitable precision and accuracy | [5] |
| Accuracy (Recovery) | 80 - 120% | [5][11] |
| Precision (RSD) | ≤ 15% | [5] |
| Specificity | No interference at the retention time of the analyte | [5] |
Table 2: Performance Characteristics for HPLC Methods
| Validation Parameter | Typical Performance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [6][7] |
| Limit of Detection (LOD) | 0.10 - 16 µg/mL | [11] |
| Limit of Quantitation (LOQ) | Lowest amount with suitable precision and accuracy | [12] |
| Accuracy (Recovery) | 83 - 113% | [11] |
| Precision (RSD) | ≤ 15% | [7] |
| Specificity | Peak purity and resolution from other components | [6] |
Experimental Protocols
The following are detailed protocols for the quantification of this compound using GC-MS and HPLC. These should be considered as starting points and may require optimization for specific matrices and instrumentation.
Protocol 1: Quantification of this compound by GC-MS
5.1.1 Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Hexane (or other suitable organic solvent), HPLC grade
-
Internal Standard (IS), e.g., 4-allyl-1,2-dimethoxybenzene (methyl eugenol), if required
-
Sample matrix (e.g., essential oil, cosmetic cream, food product)
5.1.2 Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.[5]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Internal Standard (IS) Solution: If using an IS, prepare a stock solution (e.g., 1000 µg/mL) and add it to all calibration standards and samples to achieve a constant final concentration (e.g., 50 µg/mL).
5.1.3 Sample Preparation The choice of sample preparation is matrix-dependent.
-
For Liquid Samples (e.g., Essential Oils): Dilute an accurately weighed amount of the sample in hexane to bring the this compound concentration within the calibration range.[5]
-
For Solid/Semi-Solid Samples (e.g., Creams, Fish Fillet):
-
Homogenize a representative portion of the sample.
-
Perform a solvent extraction with hexane. Ultrasonic-assisted extraction can enhance efficiency.[5]
-
A cleanup step using Solid Phase Extraction (SPE), such as with a phenyl or C18 cartridge, may be necessary to remove interfering matrix components.[5][10]
-
Evaporate the solvent and reconstitute the residue in a known volume of hexane.[5]
-
5.1.4 GC-MS Instrumental Conditions
-
Gas Chromatograph: Coupled with a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).[10]
-
Column: Non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Injector Temperature: 250 °C.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analyzer: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification for higher sensitivity.
5.1.5 Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the IS peak area) against the concentration of the working standards.
-
Perform a linear regression analysis and ensure the coefficient of determination (r²) is ≥ 0.998.[5]
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
5.2.1 Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Sample matrix
5.2.2 Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 1-200 µg/mL).
5.2.3 Sample Preparation
-
Accurately weigh or measure a representative sample.
-
Extract this compound using a suitable solvent like methanol or acetonitrile. Sonication may be used to improve extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.
5.2.4 HPLC Instrumental Conditions
-
HPLC System: Equipped with a pump, autosampler, and UV-Vis or PDA detector.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[6] The mobile phase should be filtered and degassed before use.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C (ambient).[6]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.[6]
5.2.5 Data Analysis and Quantification
-
Develop a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Apply a linear regression to the calibration data.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the workflows for analytical method validation and sample analysis using this compound as a standard.
Caption: Workflow for the quantification of this compound by GC-MS.
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ScenTree - Methyl isoeugenol (CAS N° 93-16-3) [scentree.co]
- 3. Methyl isoeugenol | 93-16-3 [chemicalbook.com]
- 4. 甲基异丁香酚 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
Application Note: Derivatization of Methylisoeugenol for Improved Analytical Detection
Introduction
Methylisoeugenol is a naturally occurring phenylpropanoid found in various essential oils and is utilized as a fragrance and flavor compound.[1] Accurate quantification of this compound is crucial for quality control in the food, cosmetic, and pharmaceutical industries. While direct analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is common due to its volatility, derivatization can be a powerful strategy to overcome analytical challenges.[1][2] Chemical derivatization modifies the analyte's structure to enhance its physicochemical properties for analysis.[2] This approach is particularly valuable for improving sensitivity, enhancing chromatographic separation, and overcoming matrix effects in complex samples.[3][4]
This document provides detailed protocols for the derivatization of this compound, focusing on reactions targeting its propenyl side chain to improve its detection by various analytical techniques. Additionally, for comparative purposes, a protocol for the derivatization of the related compound, isoeugenol, is included to highlight the common strategy of targeting phenolic hydroxyl groups.
Principle of Derivatization for this compound
Since this compound lacks the reactive phenolic hydroxyl group present in its precursor isoeugenol, derivatization strategies must target other functional groups within the molecule. The primary sites for derivatization are the aromatic ring and the propenyl (C=C double bond) side chain. Reactions at the double bond, such as bromination, can introduce atoms that significantly enhance detector response (e.g., for an Electron Capture Detector - ECD) or increase the molecular weight for unambiguous mass spectrometric identification.
Quantitative Data Summary
The selection of an analytical method depends on the matrix, required sensitivity, and available instrumentation. While direct analysis is often sufficient, derivatization can significantly lower detection limits. The following tables summarize the performance of various analytical methods for this compound and related compounds.
Table 1: Performance of Direct Analytical Methods for this compound and Isomers
| Analyte(s) | Matrix | Method | Linearity (r²) | LOD | LOQ | Average Recovery (%) | Reference |
|---|---|---|---|---|---|---|---|
| Methyleugenol, Isoeugenol | Fish Fillet | GC-MS/MS | > 0.9982 (5-500 µg/L) | 0.2 µg/kg (Methyleugenol) | 0.7 µg/kg (Methyleugenol) | 76.4 - 99.9 | [5] |
| Isoeugenol | Flatfish, Eel, Shrimp | GC-MS/MS | > 0.9987 (2.5-80 µg/L) | Not Stated | Not Stated | 80.8 - 111.5 | [6] |
| Isoeugenol | Finfish | LC-MS/MS (with Dansyl Derivatization) | > 0.997 (2.5-40 ng/g) | 0.2-0.7 ng/g | 2.5 ng/g | 91.2 - 108.0 | [6][7] |
| Methyleugenol, this compound | Aquatic Products | UPLC-MS/MS | > 0.996 (1-200 µg/L) | Not Stated | 1.0 µg/kg | 77.6 - 111.4 |[8] |
Table 2: Expected Analytical Changes from this compound Derivatization
| Derivatization Method | Derivative | Molecular Weight Change | Potential Analytical Advantage |
|---|---|---|---|
| Bromination | 1,2-dibromo-1-(3,4-dimethoxyphenyl)propane | + 159.8 g/mol | Enhanced sensitivity for GC-ECD; Unique high-mass fragment ions in MS. |
| Acylation (Hypothetical) | Friedel-Crafts product | Variable (e.g., + 42.0 g/mol for acetyl group) | Introduction of a chromophore for UV detection; Altered chromatographic retention. |
Experimental Workflows & Visualizations
The following diagrams illustrate the general workflow for sample analysis involving derivatization and the specific chemical transformations discussed.
Caption: General workflow for sample analysis including a derivatization step.
Caption: Reaction scheme for the bromination of this compound's side chain.
Caption: Reaction scheme for the dansylation of isoeugenol's hydroxyl group.
Experimental Protocols
Protocol 1: Bromination of this compound for GC-MS or GC-ECD Analysis
This protocol describes the addition of bromine across the double bond of the propenyl side chain. The resulting dibromo-derivative has a significantly higher molecular weight and is highly responsive to an Electron Capture Detector (ECD).
Materials:
-
This compound standard or extracted sample residue, dried.
-
Bromine solution (e.g., 5% w/v in carbon tetrachloride or dichloromethane). Caution: Bromine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous solvent (Carbon tetrachloride or Dichloromethane).
-
Sodium thiosulfate solution (10% w/v, aqueous).
-
Anhydrous sodium sulfate.
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps).
Procedure:
-
Sample Preparation: Prepare a solution of the this compound standard or the dried sample extract in 500 µL of anhydrous dichloromethane in a reaction vial.
-
Reaction: While gently vortexing, add the bromine solution dropwise to the vial until a faint, persistent orange-brown color remains.
-
Incubation: Cap the vial tightly and let it stand at room temperature for 15-20 minutes in the dark to ensure the reaction goes to completion.
-
Quenching: Add the sodium thiosulfate solution dropwise until the bromine color is completely discharged. This step removes excess bromine.
-
Extraction: Add 500 µL of deionized water and vortex for 30 seconds. Allow the layers to separate.
-
Drying: Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: The dried organic layer containing the derivatized product is now ready for injection into the GC-MS or GC-ECD system.
Protocol 2: Acylation of this compound via Friedel-Crafts Reaction
This protocol introduces an acyl group to the aromatic ring. This can be useful for altering the polarity and retention time of the molecule. This is an advanced method requiring strictly anhydrous conditions.[9]
Materials:
-
This compound standard or extracted sample residue, dried.
-
Anhydrous dichloromethane.
-
Acetyl chloride. Caution: Highly corrosive and reacts violently with water.
-
Anhydrous aluminum chloride (AlCl₃). Caution: Highly corrosive and reacts violently with water.
-
Ice bath.
-
Saturated sodium bicarbonate solution.
-
Anhydrous magnesium sulfate.
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the this compound sample in anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Carefully and slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
-
Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.[9]
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by TLC if applicable.[9]
-
Work-up: Cool the mixture back to 0°C and slowly quench the reaction by adding crushed ice, followed by cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acylated product.[9]
-
Analysis: The resulting product can be reconstituted in a suitable solvent for HPLC-UV or GC-MS analysis.
Protocol 3: Derivatization of Isoeugenol with Dansyl Chloride (Comparative Protocol)
This protocol is for the derivatization of isoeugenol, a related compound with a free hydroxyl group, to improve its detectability in LC-MS/MS analysis.[7] This method introduces a fluorescent tag and a readily ionizable group.
Materials:
-
Isoeugenol standard or extracted sample residue, dried.
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Sodium bicarbonate buffer (0.1 M, pH 9).
-
Acetone.
-
Reaction vials.
Procedure:
-
Sample Preparation: Dissolve the isoeugenol standard or dried extract in 100 µL of acetone in a reaction vial.
-
Reaction Mixture: Add 100 µL of sodium bicarbonate buffer and 100 µL of the dansyl chloride solution to the vial.
-
Incubation: Cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Quenching: After incubation, cool the vial to room temperature.
-
Analysis: The reaction mixture can be directly injected or further diluted with the mobile phase for LC-MS/MS or HPLC-FLD analysis. The derivatization enhances the signal intensity of isoeugenol, which has poor ionization efficiency in its native form.[7]
While direct analytical methods for this compound are effective, chemical derivatization offers a powerful means to enhance sensitivity, improve selectivity, and confirm analyte identity. The choice of derivatization reagent and protocol depends on the target functional group and the intended analytical platform. The protocols provided herein offer robust methods for modifying this compound and related compounds to achieve lower detection limits and more reliable quantification in complex matrices. Proper method validation is critical to ensure accurate and precise results.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methylisoeugenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of methylisoeugenol from isoeugenol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: Low Yield or Incomplete Conversion of Isoeugenol
-
Question: My Williamson ether synthesis reaction shows a low yield of this compound, and I see a significant amount of unreacted isoeugenol. What are the common causes?
-
Answer: Low conversion in a Williamson ether synthesis is typically due to one of the following factors:
-
Inefficient Deprotonation: The phenolic hydroxyl group of isoeugenol must be fully deprotonated to form the isoeugenolate anion. Ensure you are using a sufficient molar excess (typically 1.1-1.5 equivalents) of a strong enough base (e.g., NaOH, K₂CO₃, NaH).[1][2] The presence of water can also hinder the effectiveness of the base, so using anhydrous solvents and reagents is critical.[3]
-
Inactive Methylating Agent: Methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) can degrade over time. Use a fresh or properly stored bottle of the reagent.[2] Ensure at least a stoichiometric equivalent (1.1-1.5 eq.) is used to drive the reaction to completion.[1]
-
Insufficient Reaction Time or Temperature: While these reactions are often run at room temperature or with gentle heating (20-50°C), the reaction may need more time to complete.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2]
-
Issue 2: Formation of Unknown Byproducts
-
Question: My final product contains significant impurities aside from the starting material. What are these byproducts and how can I avoid them?
-
Answer: Byproduct formation can arise from several sources:
-
Side-reactions of the Methylating Agent: Dimethyl sulfate is toxic and can lead to unwanted side products. After the reaction, a quench with a solution like saturated sodium bicarbonate can help neutralize any unreacted DMS.[2]
-
Oxidation: Isoeugenol and its derivatives can be sensitive to air, especially under basic conditions or at elevated temperatures, leading to colored oxidation products.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Polymerization: At high temperatures, the starting material and product can potentially undergo polymerization.[3] Avoid excessive heat unless specified by the protocol.
-
Product Instability: this compound can turn red when exposed to light or alkaline conditions.[4] Proper storage and handling of the final product are important.
-
Issue 3: Difficulty in Product Purification
-
Question: I'm having trouble isolating pure this compound from the crude reaction mixture. What are the best purification techniques?
-
Answer: The purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Aqueous Work-up: A standard aqueous work-up is the first step. This involves quenching the reaction, extracting the product into an organic solvent (like diethyl ether or dichloromethane), washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities, and finally drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[2][5]
-
Vacuum Distillation: Since this compound has a high boiling point (approx. 263°C), purification by distillation under reduced pressure is a highly effective method for removing non-volatile impurities and unreacted starting material.[1][5]
-
Column Chromatography: For smaller scales or to separate isomers and closely related impurities, column chromatography on silica gel is a suitable technique.[2][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound from isoeugenol?
A1: The most common method is the Williamson ether synthesis . This involves deprotonating the phenolic hydroxyl group of isoeugenol with a base (like sodium hydroxide) to form a sodium isoeugenolate salt. This salt then acts as a nucleophile, attacking a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) to form the ether linkage.[2] An alternative "green" chemistry approach involves using dimethyl carbonate (DMC) as a non-toxic methylating agent, often with a catalyst system like potassium carbonate (K₂CO₃) and a phase-transfer catalyst.[1]
Q2: What is the difference between the cis and trans isomers of this compound?
A2: this compound exists as cis (Z) and trans (E) isomers due to the double bond in the propenyl side chain. The trans-isomer is thermodynamically more stable and is often the major product formed during synthesis.[3] From a fragrance perspective, the smells of the two isomers are very similar, which is why a racemic mixture is commonly used in perfumery.[4]
Q3: How can I monitor the progress of my reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) .[2] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the isoeugenol starting material spot/peak and the appearance of the this compound product spot/peak. This allows you to determine when the reaction has reached completion.
Q4: What analytical techniques are used to confirm the structure and purity of the final product?
A4: A combination of spectroscopic and chromatographic techniques is used. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound while also assessing its purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to definitively confirm the chemical structure.
Q5: Is it possible to synthesize this compound directly from eugenol in one step?
A5: Yes, a one-step green synthesis process has been developed that converts eugenol directly to this compound (referred to as isoeugenol methyl ether or IEME).[6][7] This process involves a simultaneous O-methylation and isomerization reaction using dimethyl carbonate (DMC) as the methylating agent and a dual catalyst system, such as potassium carbonate (K₂CO₃) and polyethylene glycol 800 (PEG-800), which acts as a phase-transfer catalyst.[6][8]
Data Presentation
The following tables summarize quantitative data for different synthesis protocols.
Table 1: Reaction Parameters for Williamson Ether Synthesis of this compound
| Parameter | Value | Reference(s) |
| Reactants | ||
| Isoeugenol | 1.0 eq. | [1] |
| Dimethyl Sulfate or Methyl Iodide | 1.1 - 1.5 eq. | [1][2] |
| Sodium Hydroxide or K₂CO₃ | 1.1 - 1.5 eq. | [1][2] |
| Solvent | Acetone, Ethanol, or DMF | [1][2] |
| Reaction Conditions | ||
| Temperature | 20 - 50°C | [1] |
| Reaction Time | 1 - 12 hours (monitor by TLC/GC) | [1][2] |
| Yield | ||
| Expected Yield of this compound | 90 - 95% | [1] |
Table 2: Optimized Parameters for One-Step Green Synthesis from Eugenol
| Parameter | Optimal Value | Reference(s) |
| Reactants & Catalysts Molar Ratio | ||
| (eugenol:DMC:K₂CO₃:PEG-800) | 1 : 3 : 0.09 : 0.08 | [6][8][9] |
| Reaction Conditions | ||
| Temperature | 140 °C | [6][9] |
| Reaction Time | 3 hours | [8][9] |
| DMC Drip Rate | 0.09 mL/min | [8][9] |
| Results | ||
| Eugenol Conversion | 93.1% | [6][8][9] |
| This compound Yield | 86.1% | [6][8] |
| This compound Selectivity | 91.6% | [6][8] |
Table 3: Effect of Temperature on One-Step Green Synthesis Yield (from Eugenol)
| Reaction Temperature (°C) | Eugenol Conversion (%) | This compound Yield (%) | Reference(s) |
| 120 | 48.6 | 37.2 | [6][9] |
| 140 | 93.1 | 86.0 | [6][9] |
| 160 | 52.5 | 48.7 | [6][9] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Dimethyl Sulfate (DMS)
This protocol is a traditional and high-yielding method for the methylation of isoeugenol.[1]
Materials:
-
Isoeugenol
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Acetone or Ethanol
-
Diethyl ether
-
Water, Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve isoeugenol (1.0 eq.) in acetone. While stirring, add a solution of sodium hydroxide (1.1 - 1.5 eq.).
-
Methylation: Slowly add dimethyl sulfate (1.1 - 1.5 eq.) to the reaction mixture dropwise. An exothermic reaction may occur; maintain the temperature between 20-30°C using a water bath if necessary.[1]
-
Reaction: Stir the mixture for 1-2 hours. Monitor completion by TLC.[1]
-
Work-up: Cool the reaction mixture and dilute it with water. Transfer to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound.[2]
Protocol 2: One-Step Green Synthesis from Eugenol using DMC
This protocol details an optimized, environmentally friendly, one-step synthesis of this compound from eugenol.[6][8][9]
Materials:
-
Eugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol 800 (PEG-800)
-
Ethyl acetate
-
Water
Procedure:
-
Charging Reactants: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine eugenol, K₂CO₃, and PEG-800 in the molar ratio of 1 : 0.09 : 0.08.[8]
-
Heating: Begin stirring and heat the mixture to 140°C.[8]
-
Addition of DMC: Once the temperature is stable at 140°C, add DMC (3 molar equivalents to eugenol) dropwise at a rate of 0.09 mL/min.[8][9]
-
Reaction: Maintain the reaction at 140°C for 3 hours with continuous stirring.[8][9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volumes).
-
Washing and Drying: Wash the combined organic phases with water, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation.[8]
Visualizations
Caption: Experimental workflow for Williamson ether synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ScenTree - Methyl isoeugenol (CAS N° 93-16-3) [scentree.co]
- 5. benchchem.com [benchchem.com]
- 6. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Separation of Methylisoeugenol cis/trans Isomers
Welcome to the technical support center for the chromatographic separation of Methylisoeugenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving cis-(Z) and trans-(E) this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis/trans isomers of this compound?
The main difficulty lies in the structural similarity of the cis-(Z) and trans-(E) isomers.[1] These geometric isomers often have very similar physicochemical properties, like boiling points and polarity, which makes their separation by standard chromatographic methods challenging.[1] This frequently leads to peak co-elution, where the isomers are not fully resolved and appear as a single, often broadened, chromatographic peak.[1]
Q2: Which analytical techniques are most effective for separating this compound isomers?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used and effective techniques.[1] Supercritical fluid chromatography (SFC) has also demonstrated potential for separating structurally similar isomers.[1][2] The success of the separation is critically dependent on the specific method parameters, such as the column chemistry, mobile phase composition, and temperature programming.[1]
Q3: What factors can cause the cis-Methylisoeugenol to convert to the trans isomer during analysis?
Isomerization of the cis form, which is often less thermodynamically stable, into the trans form is a significant analytical challenge.[3] This conversion can be induced by:
-
Heat: High temperatures, especially in a GC inlet, can provide the activation energy for the conversion.[3]
-
Light: Exposure to UV or even ambient laboratory light can trigger photoisomerization.[3]
-
Acid/Base Catalysts: Traces of acid or base in solvents, on glassware, or within the chromatographic system can catalyze the isomerization.[3]
This can lead to an underestimation of the cis isomer and an overestimation of the trans isomer.[3]
Q4: My GC-MS analysis shows a single peak for this compound. How can I confirm if both isomers are present and co-eluting?
Confirming co-elution can be approached through several methods:
-
Peak Shape Analysis: A peak that is broader than expected or exhibits tailing can indicate the presence of more than one compound.[1]
-
Mass Spectrometry: While the mass spectra of cis and trans isomers are often identical, carefully examining the mass spectrum across the peak's width may reveal subtle changes if there is slight separation.[1]
-
Diode Array Detection (DAD) in HPLC: For HPLC, a DAD can perform peak purity analysis. If the UV-Vis spectra are not identical across the peak, co-elution is highly likely.[1]
-
Methodical Optimization: Systematically altering chromatographic conditions, like the temperature ramp in GC or mobile phase composition in HPLC, can often achieve at least partial separation, revealing the presence of both isomers.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor resolution or complete co-elution of cis/trans isomer peaks in GC.
-
Question: My GC chromatogram shows a single, sharp peak for this compound, but I suspect both isomers are present. How can I improve the separation?
-
Answer: Achieving separation for these closely related isomers requires optimizing your GC method with a focus on enhancing selectivity.
-
Solution 1: Select an Appropriate Stationary Phase. Standard non-polar phases (e.g., HP-5MS) may not provide sufficient selectivity.[1][4] Consider using a more polar column, such as one with a wax-type (e.g., DB-WAX, HP-INNOWax) or a cyano-bonded stationary phase, to exploit subtle differences in polarity.[1][2][4]
-
Solution 2: Optimize the Oven Temperature Program. A fast temperature ramp will not allow for adequate interaction between the isomers and the stationary phase.[4] Implement a slow temperature ramp (e.g., 3 °C/min) around the expected elution temperature of the isomers to maximize resolution.[1][4]
-
Solution 3: Adjust Carrier Gas Flow Rate. The linear velocity of the carrier gas affects column efficiency.[4] Optimize the flow rate (e.g., lower it to 1.0 mL/min for Helium) to increase interaction time with the stationary phase, which can improve separation.[1]
-
Solution 4: Use a Longer Column. Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates, which can directly enhance resolving power.[5]
-
Issue 2: The peak for the cis isomer is unexpectedly small, or a trans peak appears when analyzing a pure cis standard.
-
Question: I am analyzing what should be a pure cis-Methylisoeugenol standard, but my chromatogram shows a significant trans peak. What is causing this?
-
Answer: This is a classic sign of on-system isomerization, where the analytical conditions are causing the cis isomer to convert to the more stable trans form.[3]
-
Solution 1: Reduce Injector Temperature. The GC inlet is a common source of thermal stress.[3] Systematically lower the injector temperature in 20°C increments to find the lowest temperature that still allows for efficient vaporization and transfer of the analyte without causing isomerization.[3] Consider using a gentler injection technique like Cool On-Column or Programmed Temperature Vaporization (PTV).[3]
-
Solution 2: Ensure an Inert Flow Path. Active sites in the GC system, such as acidic silanol groups in the inlet liner or on the column itself, can catalyze isomerization.[4] Use a fresh, deactivated inlet liner and ensure the column is in good condition.[4]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 3: Poor resolution between cis/trans isomer peaks in HPLC.
-
Question: I am not achieving baseline separation between my this compound isomer peaks using reversed-phase HPLC. How can I improve this?
-
Answer: Improving HPLC resolution involves optimizing mobile phase composition, temperature, and stationary phase selection.
-
Solution 1: Adjust Mobile Phase Composition. Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to water.[1] Small, incremental changes can significantly impact selectivity and resolution.
-
Solution 2: Change the Organic Modifier. If using methanol, try switching to acetonitrile, or vice-versa. These solvents have different properties and can offer alternative selectivity for geometric isomers.
-
Solution 3: Modify Column Temperature. Temperature can affect selectivity. Using a column oven, try adjusting the temperature in 5-10°C increments (e.g., between 30°C and 50°C) to see if resolution improves.
-
Solution 4: Try a Different Stationary Phase. If a standard C18 column is insufficient, consider a column with a different selectivity. A phenyl-based stationary phase can offer unique interactions with aromatic compounds, while cholesterol-based columns provide shape-based selectivity that is effective for geometric isomers.[6]
-
Issue 4: Peaks are broad or tailing, complicating quantification.
-
Question: My this compound peaks are showing significant tailing, which affects integration and accuracy. What are the likely causes?
-
Answer: Peak tailing can result from several factors related to the column, mobile phase, or sample.
-
Solution 1: Check for Secondary Interactions. The analyte may be having undesirable secondary interactions with the silica backbone of the column packing.[5] If your mobile phase is not acidic, consider adding a small amount of acid (e.g., 0.1% formic or acetic acid) to suppress the ionization of residual silanol groups.
-
Solution 2: Reduce Sample Overload. Injecting a sample that is too concentrated can lead to peak distortion and tailing.[5] Try diluting your sample or reducing the injection volume.[5]
-
Solution 3: Check for Column Contamination. A contaminated or degraded column can cause poor peak shape.[5] Try flushing the column with a strong solvent or, if the column is old, replace it.[5]
-
Solution 4: Minimize Extra-Column Volume. Excessive tubing length or poorly fitted connections between the injector, column, and detector can contribute to peak broadening.[5] Ensure all connections are secure and tubing is kept as short as possible.
-
Data Presentation
Table 1: Example GC and HPLC Method Parameters for Isomer Separation
| Parameter | Gas Chromatography (GC) Method[1] | High-Performance Liquid Chromatography (HPLC) Method[2][7] | Supercritical Fluid Chromatography (SFC) Method[2] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-WAX | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Cyano-bonded stationary phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Carrier Gas: Helium | Acetonitrile:Water or Methanol:Water (e.g., 70:30 v/v) | Supercritical CO₂ with modifier (e.g., 8% methanol) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Temperature | Oven Program: 60°C (2 min), ramp 3°C/min to 150°C, ramp 10°C/min to 240°C (5 min) | Column Temperature: 40°C | Column Temperature: 40°C |
| Detector | Mass Spectrometer (MS) | UV Detector (e.g., 254 nm) | UV Detector (e.g., 283 nm) |
| Injection Vol. | 1 µL (splitless) | Dependent on concentration | Dependent on concentration |
| Inlet Temp. | 250°C (optimization may be needed to prevent isomerization) | N/A | N/A |
Experimental Protocols
Protocol 1: GC-MS Method for Separation of this compound Isomers
This protocol is a starting point and should be optimized for your specific instrument and application.[8]
-
System Preparation:
-
Install a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for optimal selectivity.
-
Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min.[1]
-
Set the inlet temperature to 250°C. Note: This temperature may need to be lowered to prevent on-column isomerization of the cis isomer.[3]
-
-
Sample Preparation:
-
Accurately prepare a stock standard solution (e.g., 1000 µg/mL) by dissolving 10 mg of a this compound isomer mix in 10 mL of a suitable solvent like hexane or ethyl acetate.[8]
-
Prepare a series of working standards by serial dilution of the stock solution.
-
-
GC-MS Parameters:
-
Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, and hold for 5 minutes.[1]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.[1]
-
-
-
Data Analysis:
-
Identify the peaks for cis- and trans-Methylisoeugenol based on their retention times.
-
Integrate the peak areas for quantification. The molecular ion peak (M⁺) at m/z 178 is typically prominent.[2]
-
Protocol 2: HPLC-UV Method for Separation of this compound Isomers
This protocol provides a general guideline and requires optimization.
-
System Preparation:
-
Install a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2][7]
-
Prepare the mobile phase. An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) is a good starting point.[7] The exact ratio must be optimized to achieve baseline separation.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2][5]
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to ensure compatibility and good peak shape.
-
-
HPLC Parameters:
-
Data Analysis:
-
Inject the prepared sample.
-
Identify and quantify the cis- and trans-Methylisoeugenol peaks based on their retention times by comparing them with reference standards.
-
Visualizations
Caption: A general experimental workflow for the separation and analysis of this compound isomers.[1]
Caption: A logical troubleshooting workflow for addressing poor separation of this compound isomers.[1]
Caption: Key chromatographic factors and the experimental adjustments that influence isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Improving the yield of Methylisoeugenol extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methylisoeugenol extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a naturally occurring phenylpropanoid found in the essential oils of various aromatic plants.[1][2] The concentration of this compound can vary significantly based on the plant's geographical origin, chemotype, and the specific part of the plant used.[1] Key botanical sources include the rhizomes of Acorus calamus (Sweet Flag), the bark of Croton malambo, and the rhizomes of Zingiber zerumbet, Hedychium coronarium, and Etlingera cevuga.[1][2]
Q2: Which extraction methods are most effective for this compound?
A2: The most common and effective methods for extracting this compound and other essential oil components include:
-
Hydrodistillation: A traditional method for extracting volatile compounds, particularly suitable for large-scale extractions.[3]
-
Solvent Extraction (Soxhlet, Maceration): These methods use organic solvents to dissolve the target compound from the plant matrix and can be optimized for selectivity.[3][4]
-
Supercritical Fluid Extraction (SFE): This technique, primarily using CO2, is considered a "green" method that offers high selectivity and yields pure extracts with no residual solvent.[3][4]
Q3: How do temperature and pressure impact Supercritical Fluid Extraction (SFE) efficiency?
A3: Temperature and pressure are critical parameters in SFE that control the solvent properties of the supercritical fluid (e.g., CO2).[3]
-
Effect of Pressure: At a constant temperature, increasing the pressure generally increases the density of the supercritical fluid, which in turn enhances its solvating power and improves extraction yield.[3]
-
Effect of Temperature: The effect of temperature is more complex. At a constant pressure, increasing the temperature decreases the fluid's density, which can lower its solvating power.[3] However, higher temperatures can also increase the vapor pressure of the analyte, facilitating its extraction.[3] This interplay results in an optimal temperature range for maximizing yield.[3]
Q4: What are the primary causes of this compound degradation during extraction and how can it be prevented?
A4: this compound can be sensitive to heat, light, and extreme pH.[3][5] Degradation is a more commonly reported issue than isomerization.[5] To minimize degradation, the following precautions should be taken:
-
Lighting: Perform all sample preparation steps under subdued light and use amber vials or glassware wrapped in aluminum foil.[5]
-
pH Control: Maintain a neutral or slightly acidic pH throughout the extraction and sample handling process.[5]
-
Temperature: Avoid excessive heat. If heating is required, use the lowest effective temperature for the shortest possible duration.[5]
-
Oxidation: Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to your extraction solvent to sequester metal ions that can catalyze oxidation.[5]
Troubleshooting Guides
Problem 1: Low Extraction Yield
| Possible Causes | Solutions & Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure the plant material is properly prepared. Grinding the dried material into a fine powder (e.g., 40-mesh) increases the surface area for solvent penetration.[3] For some methods, chopping or crushing fresh plant material is necessary to rupture oil-containing glands.[1] |
| Inappropriate Solvent Choice | The polarity of the solvent should match that of this compound. For solvent extraction, consider using a solvent with a polarity that more closely matches the target compound.[3] For SFE, fine-tune the selectivity by precisely controlling the pressure and temperature.[3] |
| Suboptimal Extraction Parameters | Optimize parameters such as temperature, time, and solvent-to-solid ratio.[6] For SFE, adjust pressure and temperature to find the optimal density for CO2.[3] For solvent-based methods, ensure the extraction time is sufficient for the solvent to penetrate the matrix and dissolve the compound.[7] |
| Incomplete Extraction | During liquid-liquid extraction, ensure thorough mixing followed by adequate centrifugation to achieve clear phase separation.[3] Poor separation can lead to loss of the analyte.[3] For column chromatography or solid-phase extraction, ensure the elution buffer is effective.[3] |
| Volatilization Losses | If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature.[5] Avoid high-vacuum evaporation at elevated temperatures.[5] |
Problem 2: Co-extraction of Impurities / Low Purity
| Possible Causes | Solutions & Troubleshooting Steps |
| Low Selectivity of Solvent | The chosen solvent may be too non-selective, extracting a wide range of compounds.[3] In SFE, selectivity can be fine-tuned by precisely controlling pressure and temperature.[3] For solvent extraction, using a solvent with a polarity that more closely matches this compound is recommended.[3] |
| Inappropriate Extraction Time | Prolonged extraction times can sometimes lead to the extraction of more undesirable, less soluble compounds.[3] Optimize the extraction time to maximize the yield of the target compound while minimizing impurities.[3] |
| Matrix Effects | The plant matrix itself can contain compounds with similar chemical properties to this compound, leading to co-extraction.[3] Post-extraction purification steps such as column chromatography are often necessary.[8] |
| Formation of Emulsions (in Liquid-Liquid Extraction) | Emulsions are a common issue, especially with samples high in surfactant-like compounds.[9] To prevent emulsions, gently swirl instead of shaking the separatory funnel.[9] To disrupt emulsions, add brine or salt to increase the ionic strength of the aqueous layer, or add a small amount of a different organic solvent to adjust the solvent properties.[9] |
Quantitative Data Summary
The yield of this compound is highly dependent on the natural source and the extraction method employed. The following table summarizes quantitative data from various studies.
| Natural Source | Plant Part | Extraction Method | (E)-Methyl Isoeugenol (%) | (Z)-Methyl Isoeugenol (%) | Total Methyl Isoeugenol (%) | Reference |
| Acorus calamus | Rhizomes | Hydrodistillation | 14.01 | - | 14.01 | [1][4] |
| Acorus calamus | Rhizomes | Not Specified | 1.1 - 7.9 | 2.4 - 48.9 | 3.5 - 56.8 | [1] |
| Acorus calamus | Rhizomes | Not Specified | - | 4.26 | 4.26 | [1] |
| Acorus calamus | Rhizomes | Not Specified | <0.1 - 2.1 | <0.1 - 1.2 | <0.1 - 3.3 | [1] |
| Acorus calamus | Leaves | Not Specified | 5.06 | - | 5.06 | [1] |
Experimental Protocols
Hydrodistillation
This method is commonly used for extracting essential oils from plant materials.[4]
Materials and Equipment:
-
Dried and powdered plant material (e.g., Acorus calamus rhizomes)
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate
Protocol:
-
Place 100 g of dried and powdered plant material into a round bottom flask.[4]
-
Add 500 mL of distilled water to the flask.[4]
-
Assemble the Clevenger apparatus and place the flask in a heating mantle.[4]
-
Heat the mixture to boiling.
-
Continue the distillation for 3-4 hours, collecting the distillate in the collection arm of the Clevenger apparatus.[4]
-
Once the distillation is complete, allow the apparatus to cool.[4]
-
Carefully collect the essential oil layer from the collection arm using a separatory funnel.[4]
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.[4]
-
Store the essential oil in a sealed, dark glass vial at 4°C until further analysis.[4]
Soxhlet Extraction
A continuous extraction method that offers efficient extraction with a relatively small amount of solvent.[4]
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet apparatus (extractor, condenser, round bottom flask)
-
Heating mantle
-
Cellulose thimble
-
Solvents (e.g., methanol, ethanol, hexane, ethyl acetate)
-
Rotary evaporator
Protocol:
-
Place 30 g of dried and powdered plant material into a cellulose thimble.[4]
-
Place the thimble inside the Soxhlet extractor.[4]
-
Add 250 mL of the chosen solvent to a round bottom flask.[4]
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.[4]
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.[4]
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material.[4]
-
After extraction, turn off the heat and allow the apparatus to cool.[4]
-
Remove the round bottom flask containing the solvent and the extracted compounds.[4]
-
Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.[4]
-
Store the resulting crude extract in a sealed vial at 4°C.[4]
Maceration
A simple extraction technique that involves soaking the plant material in a solvent.[4]
Materials and Equipment:
-
Dried and powdered plant material
-
Erlenmeyer flask or a sealed container
-
Shaker or magnetic stirrer
-
Solvent (e.g., ethanol, methanol)
-
Filter paper or Buchner funnel
-
Rotary evaporator
Protocol:
-
Place 50 g of dried and powdered plant material into a 500 mL Erlenmeyer flask.[4]
-
Add 250 mL of the chosen solvent to the flask.[4]
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature.[4]
-
Allow the maceration to proceed for 24-48 hours.[4]
-
After the maceration period, filter the mixture through filter paper or a Buchner funnel to separate the extract from the plant residue.[4]
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.[4]
-
Combine the filtrates and concentrate the extract using a rotary evaporator.[4]
Supercritical Fluid (SCF) Extraction
A green technology that offers high selectivity and yields pure extracts without solvent residues.[4]
Materials and Equipment:
-
Supercritical fluid extraction system
-
High-pressure CO2 source
-
Extraction vessel
-
Separator
-
Dried and powdered plant material
Protocol:
-
Grind the dried plant material to a fine powder (e.g., <0.5 mm).[4]
-
Load the ground material into the extraction vessel of the SCF system.[4]
-
Pressurize the system with CO2 to the desired pressure (e.g., 100-400 bar).[4]
-
Set the temperature of the extraction vessel to the desired level (e.g., 40-60°C).[4]
-
Allow the supercritical CO2 to flow through the extraction vessel for a set period (e.g., 1-2 hours) to extract the desired compounds.[4]
-
Collect the extract from the separator.
-
Analyze the extract for the presence and purity of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Visualizations
Experimental Workflows
Caption: General workflow for this compound extraction.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. methyl isoeugenol, 93-16-3 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Stability of Methylisoeugenol under different storage conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of methylisoeugenol under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is known to be unstable under specific conditions. It is particularly susceptible to degradation when exposed to light and in alkaline environments.[1][2] This degradation can sometimes be observed as a color change, with the substance reportedly turning red.[1] For optimal stability, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container.[1]
Q2: What are the primary degradation pathways for this compound?
A2: While extensive specific studies on this compound are limited, the primary degradation pathways can be inferred from its chemical structure and data from the closely related compound, isoeugenol. The main degradation pathway is believed to be photo-induced oxidation, especially in the presence of constant airflow.[2] The propenyl group's double bond is susceptible to oxidation, a reaction that can be catalyzed by light and/or alkaline pH.[2]
Q3: What are the potential degradation products of this compound?
A3: Based on studies of isoeugenol, the photodegradation of this compound is expected to lead to a complex mixture of oxidation products.[2] For isoeugenol, diastereomeric 7,4′-oxyneolignans have been identified as major degradation products.[2] It is plausible that this compound could form similar dimeric and oxidized species.[2] To definitively identify degradation products in your specific matrix, techniques like LC-MS/MS are recommended.[2]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is crucial to control the experimental conditions. Always work in a dimly lit area or use amber glassware to protect the compound from light.[3] Ensure that the pH of your solutions is neutral or slightly acidic, as alkaline conditions can promote degradation.[3] If an alkaline pH is necessary, consider using antioxidants or performing the experiment under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1]
Q5: Are there any recommended antioxidants to stabilize this compound?
A5: While specific studies on antioxidants for this compound are not extensively documented, general-purpose antioxidants for compounds susceptible to oxidation can be considered. Butylated hydroxytoluene (BHT) is a common antioxidant used to prevent lipid peroxidation and could be effective. The addition of a chelating agent like EDTA can also be beneficial to sequester metal ions that can catalyze oxidation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discoloration (e.g., turning red) of a this compound-containing solution. | Exposure to light, alkaline pH, or both.[1][3] | Protect the solution from light using amber glassware or by storing it in the dark. Ensure the pH of the solution is neutral or slightly acidic. If alkaline conditions are required, consider adding an antioxidant or working under an inert atmosphere.[1] |
| Unexpected peaks appearing in the chromatogram during analysis. | Degradation of this compound.[1] | Review the storage and handling conditions of your sample. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks correspond to them. This will also help validate your analytical method as "stability-indicating".[1] |
| Low recovery of this compound in analytical results. | Degradation due to light exposure, alkaline pH, or oxidation catalyzed by metal ions.[3] | Work in a dimly lit environment or use amber glassware. Ensure all solutions are at a neutral or slightly acidic pH. Use high-purity solvents and consider adding a chelating agent like EDTA to your extraction solvent.[3] |
| Inconsistent or irreproducible experimental results over time. | Degradation of the this compound stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light. Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C). |
Data Presentation
Disclaimer: Direct quantitative stability data for this compound under various conditions is limited in publicly available literature. The following tables summarize hypothetical quantitative data based on forced degradation principles and studies on the closely related compound, isoeugenol. This data is for illustrative purposes and must be confirmed by experimental studies on this compound in your specific matrix.[2]
Table 1: Hypothetical Degradation of this compound under Forced Alkaline and Thermal Conditions
| Stress Condition | Parameters | Hypothetical Degradation (%) | Notes |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | ~15% | Degradation is expected to increase with higher pH and temperature.[2] |
| Thermal Degradation | 70°C for 48 hours | >10% | Prolonged exposure to high temperatures can lead to degradation.[3] |
Table 2: Hypothetical Degradation of this compound under Forced Photolytic Conditions
| Stress Condition | Light Source | Illumination/Energy | Hypothetical Degradation (%) | Notes |
| Photostability | Xenon lamp (simulating sunlight) | ≥ 1.2 million lux hours and ≥ 200 watt hours/square meter | ~20% | Degradation is dependent on the light intensity and wavelength.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a stability-indicating HPLC method to quantify this compound and separate it from its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or ammonium acetate for mobile phase pH adjustment
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this, prepare a working standard solution at a suitable concentration (e.g., 100 µg/mL).
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) may be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 260 nm).
-
Injection Volume: 10 µL
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid this compound or a solution at a high temperature (e.g., 70°C).
-
Photodegradation: Expose a solution of this compound to a light source as specified in ICH Q1B guidelines.
-
-
Analysis: Inject the stressed samples into the HPLC system.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks of the degradation products are well-resolved from the parent this compound peak.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Objective: To identify and quantify this compound and its volatile degradation products.
Materials:
-
This compound reference standard
-
High purity solvents (e.g., hexane, ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)
Procedure:
-
Sample Preparation:
-
For liquid samples, a simple dilution with a suitable solvent like hexane may be sufficient.
-
For complex matrices, an extraction (e.g., liquid-liquid extraction or SPE) may be required to isolate the analytes.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for sensitive quantification of this compound.
-
-
Data Analysis:
-
Identify this compound by its retention time and mass spectrum, comparing it to a reference standard.
-
Tentatively identify degradation products by interpreting their mass spectra and searching mass spectral libraries.
-
Quantify this compound using a calibration curve generated from the reference standard.
-
Mandatory Visualizations
Caption: Experimental workflow for a comprehensive stability study of this compound.
Caption: Troubleshooting decision tree for unexpected results in this compound experiments.
References
Technical Support Center: Quantification of Methylisoeugenol by LC-MS/MS
Welcome to the technical support center for the analysis of Methylisoeugenol using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects in LC-MS/MS are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[3][4]
-
Signal Suppression: This is the more common effect where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal and an underestimation of its concentration.[2]
-
Signal Enhancement: In some cases, matrix components can facilitate the ionization of this compound, leading to a stronger signal and an overestimation of its concentration.[2][3]
The nature and intensity of matrix effects are highly dependent on the sample type (e.g., plasma, food, cosmetics), the sample preparation method, and the specific LC-MS/MS conditions used.[5]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A: A common method to assess matrix effects is to compare the slope of the calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract (matrix-matched calibration). The matrix effect (ME) can be quantified using the following formula:
ME (%) = [(Slopematrix-matched - Slopesolvent) / Slopesolvent] x 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression. Generally, a matrix effect within ±20% is considered negligible.[5] Another qualitative method is the post-column infusion technique, where a constant flow of this compound solution is introduced into the LC flow after the analytical column.[1] A dip or rise in the baseline signal when a blank matrix extract is injected indicates the presence of matrix effects.
Q3: What are the primary strategies to overcome matrix effects in the quantification of this compound?
A: The two main strategies for mitigating matrix effects are:
-
Minimizing Matrix Effects: This involves removing or reducing interfering components from the sample before they enter the LC-MS/MS system. This can be achieved through:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively isolate this compound from the bulk of the matrix components.[6][7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also highly effective for complex matrices like food samples.[5]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is a crucial step.[8]
-
-
Compensating for Matrix Effects: When matrix effects cannot be completely eliminated, their impact can be corrected for by using appropriate calibration strategies:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is free of the analyte helps to ensure that the standards and the samples experience similar matrix effects.[5][8]
-
Stable Isotope Dilution Assay (SIDA): This is considered the gold standard for compensating for matrix effects.[5] It involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction.[5]
-
Standard Addition Method: In this technique, the sample is divided into several aliquots, and known amounts of a this compound standard are added to all but one aliquot. This method is particularly useful when a blank matrix is not available.[3]
-
A combination of these strategies is often the most effective approach to ensure accurate and reliable quantification of this compound.[5]
Troubleshooting Guides
Problem 1: Inconsistent recovery and poor reproducibility for this compound.
This issue is often a primary indicator of significant and variable matrix effects.[5]
| Troubleshooting Steps | Rationale | Recommended Action |
| 1. Evaluate and Optimize Sample Preparation | The most effective way to combat matrix effects is to remove interfering components before analysis.[6] | Implement or optimize a sample cleanup method such as Solid-Phase Extraction (SPE) or QuEChERS. For cosmetic matrices, dispersive solid-phase extraction (d-SPE) can be effective.[9] |
| 2. Implement a Robust Calibration Strategy | If sample cleanup alone is insufficient, a suitable calibration method can compensate for the remaining matrix effects.[5] | Utilize a Stable Isotope Dilution Assay (SIDA) by incorporating a stable isotope-labeled internal standard for this compound. If a labeled standard is unavailable, use the matrix-matched calibration method.[5] |
| 3. Check for Instrument Contamination | Carryover from previous injections can lead to inconsistent results. | Inject a series of blank solvent injections to ensure the system is clean. |
Problem 2: Significant signal enhancement or suppression is observed.
This indicates that co-eluting matrix components are interfering with the ionization of this compound.[5]
| Troubleshooting Steps | Rationale | Recommended Action |
| 1. Dilute the Sample Extract | Diluting the sample extract can reduce the concentration of interfering matrix components to a level where their effect is negligible. | Perform a dilution series of the sample extract (e.g., 1:5, 1:10, 1:20) with the initial mobile phase or a suitable solvent. Analyze the diluted samples and check if the calculated concentration of this compound remains consistent. Be aware that excessive dilution may compromise the method's sensitivity. |
| 2. Optimize Chromatographic Conditions | Improving the separation between this compound and interfering matrix components can reduce signal suppression or enhancement. | Modify the LC gradient, change the mobile phase composition, or try a different analytical column to improve resolution. |
| 3. Change Ionization Source/Polarity | Different ionization techniques have varying susceptibilities to matrix effects. | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects for certain compounds. Also, evaluate both positive and negative ionization modes.[2] |
Data Presentation
The following tables summarize the performance of various analytical methods for the determination of this compound and related compounds in different matrices.
Table 1: Performance of Analytical Methods for Isoeugenol and its Derivatives in Fishery Products [10]
| Parameter | GC-MS/MS Method 1 | GC-MS/MS Method 2 | LC-MS/MS Method |
| Analyte(s) | Eugenol, Isoeugenol, Methyleugenol | Isoeugenol | Isoeugenol |
| Matrix | Fish Fillet | Flatfish, Eel, Shrimp | Finfish (Tilapia, Catfish, Trout, Salmon, etc.) |
| Sample Preparation | Hexane extraction, Phenyl Solid Phase Extraction (SPE) cleanup | Acetonitrile extraction, Dispersive-SPE (d-SPE) cleanup (MgSO4, PSA, C18) | Acetone extraction, Dansyl chloride derivatization |
| Linearity (r²) | > 0.9982 (5-500 µg/L) | > 0.9987 (2.5-80 µg/L) | > 0.997 (2.5-40 ng/g) |
| Limit of Detection (LOD) | 0.2 µg/kg (Methyleugenol), 1.2 µg/kg (Isoeugenol) | Not explicitly stated for methyl isoeugenol | 0.2-0.7 ng/g (as Isoeugenol) |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 2.5 ng/g (as Isoeugenol)[11][12] |
| Average Recovery (%) | Not Reported | Not Reported | 91.2 - 108.0% (as Isoeugenol)[11][12] |
Table 2: Performance of Analytical Methods for Isoeugenol Isomers in Cosmetics [9]
| Analytical Method | Matrix | Limit of Detection (LOD) | Average Recovery (%) |
| LC-Fluorometric | Perfumes, Colognes, Toilet Waters | 16 µg/mL (for cis-isoeugenol) | 83 - 113% |
| GC-MS | Creams and Lotions | 0.075 µg/g | Not Reported |
| HS-PTV-Fast GC-MS | Creams, Perfumes, Anti-hair loss products | 0.014 µg/mL | Not Reported |
| HPLC | Perfumes | 0.13 µg/mL | Not Reported |
| HPLC | Insect repellent, massage oil, cream, hair conditioner | 0.10 µg/mL | Not Reported |
Experimental Protocols
Method 1: QuEChERS-based Extraction for this compound in Food Samples [5]
This protocol is a general guideline and may require optimization for specific food matrices.
-
Sample Homogenization: Homogenize a representative portion of the food sample.
-
Internal Standard Spiking: Spike a known amount of the homogenized sample with a Methyleugenol-d3 internal standard solution.
-
Extraction: Perform a QuEChERS-based extraction using an appropriate solvent mixture (e.g., acetonitrile).
-
Cleanup: Use a dispersive SPE (d-SPE) cleanup kit containing reagents like PSA (primary secondary amine) and C18 to remove interfering matrix components.
-
LC-MS/MS Analysis: Analyze the final extract using an LC-MS/MS system.
Method 2: Acetone Extraction with Derivatization for Isoeugenol in Finfish (Adaptable for this compound) [10][11][12]
This method is highly sensitive and involves a derivatization step to enhance signal intensity.
-
Sample Homogenization: Homogenize a representative sample of the fish tissue.
-
Extraction: Extract the homogenized sample with acetone.
-
Derivatization: Perform an off-line derivatization of the extract using dansyl chloride. This step is crucial for enhancing the signal intensity of compounds like isoeugenol that have poor ionization efficiency in their native form.
-
LC-MS/MS Analysis: Analyze the derivatized extract using a liquid chromatograph coupled to a tandem mass spectrometer.
Method 3: Sample Preparation for Preservatives in Cosmetics (Adaptable for this compound) [13]
-
Sample Weighing: Place 100 mg of the cosmetic or personal care product into a 5 mL tube.
-
Extraction Solvent Addition: Add 5 mL of 1:1 (v/v) methanol–acetonitrile.
-
Sonication: Sonicate the solution for approximately 10 minutes.
-
Centrifugation: Centrifuge the mixture for 5 minutes at 800g.
-
Filtration: Filter the supernatant using a 0.2-μm filter.
-
Internal Standard Addition and Dilution: Place 1 mL of the filtered supernatant into an autosampler vial and add a suitable internal standard.
Mandatory Visualization
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. food.actapol.net [food.actapol.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting peak tailing in gas chromatography of Methylisoeugenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you resolve issues with peak tailing during the gas chromatography (GC) analysis of Methylisoeugenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography and why is it a problem for this compound analysis?
A1: In an ideal gas chromatogram, the peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the trailing edge of a peak is broader than the leading edge.[1] This is a common issue when analyzing active compounds like this compound. It poses a problem because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration, and ultimately compromise the precision and accuracy of your quantitative results.[1][2]
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The primary causes of peak tailing for active compounds like this compound often involve undesirable interactions with active sites within the GC system or suboptimal chromatographic conditions.[1][3] Key factors include:
-
Active Sites: Exposed silanol groups or metallic impurities on the surfaces of the inlet liner, column, or detector can interact with the analyte.[1][4]
-
Column Issues: Contamination or degradation of the stationary phase of the column can lead to peak tailing.[2]
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes and turbulence in the flow path.[5][6]
-
Suboptimal Method Parameters: An incorrect inlet temperature, a slow oven temperature ramp, or an inappropriate split ratio can all contribute to peak broadening and tailing.[1]
Q3: How can I quickly diagnose the source of peak tailing in my this compound analysis?
A3: A systematic approach is the most effective way to identify the source of peak tailing. It is recommended to start with the most common and easily correctable issues. A good first step is to perform routine inlet maintenance, which includes replacing the septum and the inlet liner, as these are frequent sources of activity and contamination.[1] If the problem persists, trimming a small portion (e.g., 10-20 cm) from the front of the column can remove contaminants that have accumulated there.[7] If neither of these actions resolves the peak tailing, a more thorough investigation of your GC method parameters and the overall health of your column is necessary.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing in the analysis of this compound.
Guide 1: Addressing Active Sites in the GC Inlet
Q: I've noticed significant tailing in my this compound peak. Could the issue be with my GC inlet?
A: Yes, the inlet is a very common source of problems that lead to peak tailing, especially for active compounds. The high temperatures in the inlet can exacerbate interactions between the analyte and any active sites present.[4]
Troubleshooting Steps:
-
Replace the Septum and Liner: The septum can shed particles into the liner, and the liner itself can become contaminated with non-volatile residues over time, creating active sites.[1] Regularly replacing these components is crucial.
-
Use a Deactivated Liner: For the analysis of polar or active compounds like this compound, it is essential to use a liner that has been deactivated (silylated).[4][8] This process covers the active silanol groups on the glass surface, minimizing unwanted interactions.[4] Consider using liners specifically designed for trace analysis of active compounds.[8]
-
Ensure Proper Liner Installation: An improperly seated liner can disrupt the sample flow path, leading to peak distortion. Ensure the liner is correctly positioned according to your instrument's manual.
Guide 2: Diagnosing and Resolving Column-Related Issues
Q: I have already performed inlet maintenance, but the peak tailing for this compound persists. Could my column be the problem?
A: Yes, after the inlet, the column itself is the next most likely source of peak tailing.[2] Problems can arise from contamination, degradation of the stationary phase, or improper installation.[2]
Troubleshooting Steps:
-
Column Conditioning: If your column is new or has been unused for some time, it will require conditioning. Proper conditioning removes residual manufacturing impurities and ensures a stable baseline. Refer to the detailed Experimental Protocol for GC Column Conditioning below.
-
Trim the Column: The front section of the column can accumulate non-volatile residues from samples. Trimming 10-20 cm from the inlet end of the column can often resolve peak tailing caused by this contamination.[7]
-
Check for Proper Column Installation: Ensure the column is cut cleanly and squarely.[5][6] A poor cut can create turbulence.[3] Also, verify that the column is inserted to the correct depth in both the inlet and the detector.[6]
-
Evaluate Column Health: If the above steps do not resolve the issue, the stationary phase of your column may be permanently damaged, for example, through oxidation due to a leak at high temperatures. In this case, the column will need to be replaced.[2]
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general guideline for the analysis of this compound. Parameters should be optimized for your specific instrument and samples.[9]
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like n-hexane or ethanol.[10]
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1 µg/mL to 10 µg/mL).[10]
-
Dilute the essential oil or sample extract in the same solvent to a concentration that falls within the calibration range.[9][10]
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.[10]
-
-
Gas Chromatography (GC) Conditions:
-
Injector:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 - 1.2 mL/min.[9]
-
Column: A common choice is a non-polar or medium-polarity column, such as one with a 5% Phenyl Methyl Siloxane stationary phase (e.g., HP-5MS), with dimensions of 30 m x 0.25 mm i.d., and a 0.25 µm film thickness.[9]
-
Oven Temperature Program:
-
-
Mass Spectrometry (MS) Conditions (if applicable):
Experimental Protocol for GC Column Conditioning
Proper column conditioning is crucial for achieving optimal performance and minimizing peak tailing.[11]
-
Installation:
-
Install the column in the GC inlet, but do not connect it to the detector.[12]
-
Ensure the carrier gas is flowing at the recommended rate for your column dimensions.
-
-
Purging:
-
Conditioning:
-
Program the oven to ramp up to the maximum isothermal operating temperature of the column, or 20°C above the final temperature of your analytical method, whichever is lower.[11][12]
-
Hold at this temperature until a stable baseline is achieved. The time required will depend on the column's phase and dimensions, but conditioning overnight is often a good practice.[11]
-
-
Final Steps:
-
Cool down the oven.
-
Turn off the carrier gas flow and connect the column to the detector.
-
Restore the carrier gas flow and check for leaks.
-
Perform a blank run (injecting only solvent) to ensure the system is clean and the baseline is stable.
-
Data Presentation
Table 1: Typical GC Parameters for this compound Analysis
| Parameter | Recommended Setting | Reference |
| Injector Temperature | 250 °C | [9] |
| Injection Volume | 1 µL | [9] |
| Split Ratio | 1:50 - 1:100 | [9] |
| Carrier Gas | Helium or Hydrogen | [9] |
| Carrier Gas Flow Rate | 1.0 - 1.2 mL/min | [9] |
| Column Type | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) | [9] |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness | [9] |
| Initial Oven Temp. | 60-70 °C | [9] |
| Oven Temp. Program | Ramp at 3-5 °C/min to 200 °C, then optionally ramp at 10-20 °C/min to 250-280 °C | [9] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | |
| MS Ion Source Temp. | 230 °C | [9] |
| MS Transfer Line Temp. | 280 °C | [9] |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart illustrating the systematic workflow for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. youtube.com [youtube.com]
- 4. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 12. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Methylisoeugenol GC Analysis
Welcome to the technical support center for the Gas Chromatography (GC) analysis of Methylisoeugenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection technique for this compound analysis?
A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.[1][2][3]
-
Split Injection: This technique is preferred for samples with high concentrations of this compound.[1][4] It introduces only a portion of the sample into the column, preventing overload and ensuring sharp, narrow peaks.[1][4] Typical split ratios range from 5:1 to 500:1.[4][5]
-
Splitless Injection: This is the ideal method for trace analysis where the concentration of this compound is very low.[1][2] In this mode, the entire sample is transferred to the column, maximizing sensitivity.[1][2]
Q2: What is a good starting point for the injector temperature?
A2: A common starting injector temperature for the analysis of semi-volatile compounds like this compound is 250 °C.[6][7] This temperature is generally sufficient to ensure the rapid vaporization of the analyte without causing thermal degradation.[8] However, for higher boiling compounds, temperatures up to 300 °C may be necessary.[6]
Q3: How do I select the appropriate carrier gas and flow rate?
A3: Helium is a commonly used carrier gas for GC-MS analysis of compounds like this compound.[9] The optimal flow rate is a balance between analysis time and resolution.[10] Increasing the flow rate will decrease retention times but may also reduce resolution.[10] It is crucial to operate at a flow rate that provides good separation between peaks in a reasonable timeframe.[10] The optimal flow rate is often determined experimentally by performing a van Deemter analysis.
Q4: What are the key parameters to consider in the oven temperature program?
A4: The oven temperature program is critical for achieving good separation of analytes. Key parameters include:
-
Initial Temperature and Hold Time: A lower initial temperature can improve the resolution of early eluting peaks.[6] For splitless injections, the initial oven temperature should be set about 20 °C below the boiling point of the sample solvent to ensure proper focusing of the analyte band at the head of the column.[11]
-
Ramp Rate: The rate at which the oven temperature increases affects the separation and analysis time. A slower ramp rate generally improves resolution but increases the run time.
-
Final Temperature and Hold Time: The final temperature should be high enough to ensure that all components of interest are eluted from the column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound GC analysis in a question-and-answer format.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing for a compound like this compound can be caused by several factors. Here are the common causes and how to address them:
-
Cause: Active sites in the inlet liner or on the column.
-
Solution: Deactivated inlet liners are crucial. If you suspect your liner is contaminated or no longer inert, replace it. You can also trim the first few centimeters of the analytical column to remove active sites that may have developed.[12]
-
-
Cause: Column overload, especially in splitless mode with a concentrated sample.
-
Solution: Dilute your sample. If you are using splitless injection for a sample that is too concentrated, switch to a split injection method.[13]
-
-
Cause: Inappropriate injector temperature (too low).
Problem 2: Low or No Signal (Poor Sensitivity)
Q: I am not seeing a peak for this compound, or the peak is very small. What should I check?
A: A lack of signal can be frustrating. Here is a systematic approach to troubleshooting this issue:
-
Cause: Incorrect injection mode for your sample concentration.
-
Cause: Leaks in the system.
-
Cause: Issues with the sample or standard.
-
Solution: Verify the concentration and stability of your this compound standard and sample.[15] Ensure proper sample preparation and that the analyte has not degraded.
-
-
Cause: Injector or detector temperatures are not set correctly or have not stabilized.
-
Solution: Confirm that the injector and detector are at their setpoint temperatures and have had sufficient time to stabilize before injection.[14]
-
Problem 3: Ghost Peaks or Carryover
Q: I am observing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs. What is the cause?
A: Ghost peaks are typically a result of contamination or carryover from previous injections.
-
Cause: Contaminated syringe.
-
Solution: Thoroughly clean your syringe with an appropriate solvent. If contamination persists, you may need to replace the syringe.
-
-
Cause: Septum bleed.
-
Solution: The septum can release volatile compounds at high injector temperatures. Use a high-quality, low-bleed septum and ensure it is not overtightened. Replace the septum regularly.
-
-
Cause: Contamination in the inlet.
-
Solution: Contaminants can build up in the inlet liner. Replace the inlet liner and clean the injector port if necessary.[15]
-
-
Cause: Sample backflash.
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general methodology for the quantitative analysis of this compound. Optimization of these parameters for your specific instrument and sample matrix is recommended.
1. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like n-hexane or methanol.[17][18] Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.[17]
-
Sample Preparation: The preparation method will depend on the sample matrix. For essential oils, a simple dilution in n-hexane may be sufficient.[17] For more complex matrices, an extraction technique such as QuEChERS followed by dispersive solid-phase extraction (d-SPE) cleanup may be necessary.[19]
2. GC-MS Parameters A summary of typical GC-MS parameters is provided in the table below.
| Parameter | Typical Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split or Splitless (depending on concentration) |
| Split Ratio | 10:1 to 100:1 (if applicable)[9] |
| Injection Volume | 1-2 µL[9] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min[18] |
| GC Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | m/z 178, 163, 147 (Quantifier and qualifiers)[18] |
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting logic for common GC analysis issues.
References
- 1. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 2. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. Split vs Splitless Injection [restek.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Minimizing degradation of Methylisoeugenol during sample preparation
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the degradation of methylisoeugenol during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound during sample preparation?
A1: this compound is susceptible to degradation from several factors, primarily through oxidation. Key contributors to its degradation include:
-
Exposure to Light: As a light-sensitive compound, exposure can trigger oxidative processes, often resulting in a reddish discoloration of the sample.[1][2]
-
Alkaline pH: Basic conditions can facilitate the degradation of this compound.[1][2]
-
Presence of Oxidizing Agents: Direct contact with strong oxidizing agents will chemically degrade the molecule.[1]
-
Elevated Temperatures: Although it has a high boiling point, prolonged exposure to high temperatures can promote degradation.[1][3][4]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidative degradation reactions.[1]
Q2: What are the visible indicators of this compound degradation?
A2: A noticeable sign of degradation is a color change in the substance from a colorless or pale yellow liquid to a reddish hue, which typically indicates oxidation.[1][2]
Q3: Can the isomeric (cis/trans) ratio of this compound change during sample handling?
A3: While degradation is the more commonly reported issue, harsh experimental conditions such as extreme pH or high temperatures have the potential to cause isomerization.[1] To preserve the original isomeric ratio, it is crucial to employ mild extraction and analysis conditions.[1]
Q4: What are the likely degradation products of this compound?
A4: While specific studies on this compound are limited, its degradation pathways are expected to be similar to the closely related compound, isoeugenol. The degradation of isoeugenol is known to occur via oxidation, forming intermediates like quinone methides.[1] Analysis of aged isoeugenol has also identified 7,4′-oxyneolignans as degradation byproducts.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation due to light exposure. | Work in a dimly lit environment or use amber-colored glassware for all sample preparation steps. For additional protection, wrap containers in aluminum foil.[1] |
| Degradation due to alkaline pH. | Maintain a neutral or slightly acidic pH for all solutions. Steer clear of strong bases during extraction procedures.[1] | |
| Oxidation catalyzed by metal ions. | Use high-purity solvents and reagents. Consider adding a chelating agent, such as EDTA, to your extraction solvent to sequester metal ions.[1] | |
| Volatilization losses during solvent evaporation. | If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature. Avoid high-vacuum evaporation at elevated temperatures.[1] | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Implement stabilization techniques such as using antioxidants (e.g., BHT) and protecting samples from light. Compare the chromatograms of freshly prepared standards with your samples to identify potential degradation peaks.[1] |
| Reddish discoloration of the sample | Oxidation of this compound. | This is a clear indicator of degradation. Review your sample handling and storage procedures to minimize exposure to light, heat, and oxygen.[1] |
| Poor reproducibility of results | Inconsistent sample handling. | Standardize every step of your sample preparation, including extraction time, temperature, and light exposure.[1] |
Quantitative Data on this compound Stability
Direct quantitative stability data for this compound is limited in publicly available literature. The following table provides illustrative data based on general principles of forced degradation studies for similar compounds. This information should be used as a guideline and must be validated for your specific experimental conditions.
| Condition | Stressor | Duration | Temperature | Estimated Degradation | Notes |
| Acidic | 0.1 M HCl | 24 hours | 60°C | ~5-10% | Generally more stable in acidic conditions. |
| Alkaline | 0.1 M NaOH | 8 hours | 60°C | ~15% | Degradation increases with higher pH and temperature.[5] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~10-15% | Susceptible to oxidation. |
| Photolytic | Xenon lamp | ≥ 1.2 million lux hours | Room Temp | ~20% | Highly dependent on light intensity and wavelength.[5] |
| Thermal | Dry Heat | 48 hours | 80°C | ~5% | Relatively stable at moderately elevated temperatures for short periods. |
Experimental Protocol: Stabilized Sample Preparation for GC-MS Analysis
This protocol outlines a method for the extraction and preparation of this compound from a solid matrix, incorporating steps to minimize degradation.
1. Materials and Reagents:
-
Sample Matrix (e.g., plant material, food product)
-
This compound reference standard
-
Hexane (high purity, HPLC grade)
-
Methanol (high purity, HPLC grade)
-
Anhydrous Sodium Sulfate
-
Ethylenediaminetetraacetic acid (EDTA)
-
Butylated hydroxytoluene (BHT)
-
Amber glassware (vials, flasks)
-
Aluminum foil
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Nitrogen gas cylinder with regulator
2. Preparation of Fortified Extraction Solvent:
-
Prepare a solution of 100 µg/mL BHT and 50 µg/mL EDTA in hexane. This will serve as your extraction solvent. The BHT will act as an antioxidant and the EDTA as a chelating agent.
3. Sample Extraction (Performed under subdued light):
-
Weigh 1 gram of the homogenized sample into a 50 mL amber centrifuge tube.
-
Add 10 mL of the fortified extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in a cooled water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean amber vial.
-
Repeat the extraction process on the pellet with an additional 10 mL of fortified extraction solvent.
-
Combine the supernatants.
4. Drying and Concentration:
-
Pass the combined supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.
-
If concentration is required, gently evaporate the solvent under a slow stream of nitrogen at room temperature. Avoid heating.
5. Final Sample Preparation for GC-MS:
-
Reconstitute the dried extract in a known volume of hexane (e.g., 1 mL).
-
Filter the final extract through a 0.45 µm PTFE syringe filter into an amber GC vial.
-
The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for minimizing this compound degradation.
References
Selection of internal standards for accurate Methylisoeugenol quantification
Welcome to the Technical Support Center for Methylisoeugenol Quantification. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of this compound using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial for accurate this compound quantification?
An internal standard is a chemical compound of known purity and concentration added to all samples, calibration standards, and quality controls before analysis.[1] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] By calculating the ratio of the peak area of this compound to the peak area of the internal standard, the method compensates for potential sample loss, injection volume inconsistencies, and instrument response fluctuations, thereby significantly improving the precision and accuracy of the results.[1]
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
A well-chosen internal standard is fundamental for robust quantification. The ideal IS should meet the following criteria:
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Chemical Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during extraction and chromatography.[1]
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Purity and Stability: The IS must be highly pure and stable in the solvent used and should not react with the sample matrix.
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Non-Interference: It must not be naturally present in the sample matrix and its chromatographic peak should be well-resolved from this compound and any other matrix components.[1]
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Elution Time: It should have a retention time close to, but separate from, this compound.
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Detector Response: It should produce a similar response in the detector (e.g., Mass Spectrometer) to ensure reliable peak area ratios.[1]
Q3: What are some recommended internal standards for the GC-MS analysis of this compound?
The best choice is a stable isotope-labeled version of the analyte, such as This compound-d3 , which is considered the "gold standard" because its chemical and physical properties are nearly identical to the analyte, ensuring it experiences the same matrix effects.[3] However, if a deuterated standard is unavailable, other compounds with similar structures can be used. Good alternatives include:
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Isoeugenyl Acetate: Structurally very similar to this compound.[4][5]
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Eugenyl Acetate: An isomer of isoeugenyl acetate, also structurally related.[6]
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n-Tetradecane: A hydrocarbon that has been successfully used as an IS for the related compound, methyl eugenol, in essential oil analysis.[7]
Troubleshooting Guide
Issue 1: Poor linearity of the calibration curve (Coefficient of Determination, R² < 0.998).
-
Possible Cause: Improper preparation of standard solutions, incorrect internal standard concentration, or contamination.
-
Solution:
-
Prepare fresh stock and working standard solutions. Ensure that the internal standard is added at the same concentration to every standard and sample.[8]
-
Verify the purity of the this compound and internal standard reference materials.
-
Check for potential contamination in the solvent or glassware.
-
Ensure the concentration range of your calibration standards is appropriate for the expected sample concentrations and within the linear range of the detector.
-
Issue 2: Inconsistent internal standard peak areas across different samples.
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Possible Cause: This is often an indicator of significant "matrix effects," where components in some samples enhance or suppress the instrument's response to the IS.[3] It can also be caused by inconsistent sample preparation.
-
Solution:
-
Enhance Sample Cleanup: If analyzing complex matrices (e.g., biological tissues, food), implement a more rigorous sample cleanup procedure like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering components.[3]
-
Use a Better IS: Switch to a stable isotope-labeled internal standard (e.g., this compound-d3). Its behavior is nearly identical to the analyte, providing the most effective correction for matrix effects.[3]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that is free of the analyte. This helps to ensure that the standards experience the same matrix effects as the unknown samples.[3]
-
Issue 3: The internal standard peak co-elutes (is not resolved) with an interfering peak from the sample matrix.
-
Possible Cause: The selected internal standard is not suitable for the specific sample matrix, or the chromatographic conditions are not optimized.
-
Solution:
-
Modify Chromatographic Conditions: Adjust the GC oven temperature program (e.g., change the ramp rate or initial hold time) to improve the separation between the IS and the interfering peak.[9]
-
Select a Different IS: Choose an alternative internal standard from the recommended list that has a different retention time in your system.
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Use GC-MS/MS: If available, a tandem mass spectrometry (MS/MS) system can provide higher selectivity by monitoring specific fragment ion transitions, which can isolate the IS signal from a co-eluting interference.[7][10]
-
Issue 4: A sample concentration is higher than the highest calibration standard ("over-curve").
-
Possible Cause: The sample contains a higher concentration of this compound than anticipated.
-
Solution: Simple dilution of the final prepared sample (after adding the IS) will not work, as it dilutes both the analyte and the IS, leaving the ratio unchanged. The correct procedure is to dilute the original, unprepared sample with a blank matrix or solvent before adding the internal standard. Re-prepare and re-analyze the diluted sample.
Data Presentation: Comparison of Potential Internal Standards
| Internal Standard | Chemical Class | Key Properties & Rationale for Selection | Typical Concentration | Potential Issues & Considerations |
| This compound-d3 | Phenylpropanoid (Isotopologue) | Gold Standard. Nearly identical chemical and physical properties to the analyte. Co-elutes and corrects for matrix effects most effectively.[3] | Matched to analyte concentration range | May not be commercially available or can be expensive. |
| Isoeugenyl Acetate | Phenylpropanoid | High structural similarity to this compound, leading to similar chromatographic behavior and extraction efficiency.[4][5] | 10 - 50 µg/mL | Must verify it is not present in the original sample. May not perfectly mimic behavior in complex matrices. |
| Eugenyl Acetate | Phenylpropanoid | Structurally similar to this compound.[6] | 10 - 50 µg/mL | Positional isomer of Isoeugenyl Acetate; retention time will differ. Must be chromatographically resolved. |
| n-Tetradecane | Alkane | Chemically stable and unlikely to be present in most biological matrices. Has been used successfully for related compounds.[7] | ~50 µg/mL | Less structural similarity compared to phenylpropanoids. May not effectively correct for extraction variations or matrix effects affecting the analyte's functional groups. |
Experimental Protocols
General Protocol for GC-MS Quantification of this compound
This protocol provides a general workflow for the analysis of this compound in a simple matrix like an essential oil. It should be validated for your specific application.[8]
1. Reagents and Materials
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Solvents: Hexane or Ethyl Acetate (GC grade)
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Standards: this compound (≥98% purity), Internal Standard (e.g., Isoeugenyl Acetate, ≥98% purity)
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.[8]
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a separate stock solution of the chosen internal standard in the same manner.
-
IS Working Solution (50 µg/mL): Dilute the IS stock solution to a suitable working concentration. The final concentration in all samples and standards should be consistent.[7]
-
Calibration Standards: Perform serial dilutions of the this compound stock solution to prepare a series of at least five calibration standards with concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.[11] Spike each calibration standard with the IS working solution to achieve the same final IS concentration in all vials.
3. Sample Preparation
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Accurately weigh a known amount of the sample (e.g., 100 mg of essential oil) into a volumetric flask.[11]
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Dilute the sample with hexane to bring the expected concentration of this compound into the calibration range.
-
Transfer an aliquot of the diluted sample (e.g., 950 µL) to a 2 mL GC vial.
-
Add a fixed volume of the IS working solution (e.g., 50 µL) to the vial and vortex to mix. The sample is now ready for injection.
4. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Mass Selective Detector (MSD).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Oven Program: 70°C for 3 min, ramp to 100°C at 5°C/min, hold for 1 min, then ramp to 246°C at 120°C/min and hold for 3 min.[9]
-
Injector: Splitless mode, 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Ion Source Temperature: 230°C.[9]
-
Transfer Line Temperature: 280°C.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Choose a quantifier and at least two qualifier ions for both this compound and the internal standard.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (this compound Area / IS Area) against the concentration of the this compound standards.[8]
-
Apply a linear regression to the data. The coefficient of determination (R²) should be ≥ 0.998.[8]
-
Determine the concentration of this compound in the samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification using GC-MS.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. benchchem.com [benchchem.com]
- 4. Phenol, 2-methoxy-4-(1-propenyl)-, acetate [webbook.nist.gov]
- 5. synerzine.com [synerzine.com]
- 6. Phenol, 2-methoxy-4-(2-propenyl)-, acetate [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Co-elution in HPLC Analysis of Methylisoeugenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Methylisoeugenol.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to guide you through resolving peak co-elution during your experiments.
Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see this compound. How can I confirm if this is a co-elution issue?
A1: Peak co-elution, where two or more compounds elute from the column at or near the same time, is a common challenge, especially with structurally similar isomers. Here’s how you can investigate:
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Visual Peak Shape Analysis: Look for subtle signs of co-elution such as peak shoulders, tailing, or fronting, which can indicate the presence of an unresolved component.
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Peak Purity Analysis (with DAD/PDA Detector): If your HPLC system has a Diode Array Detector (DAD) or Photodiode Array Detector (PDA), you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the entire peak. If the spectra are not homogenous, it's a strong indication of co-eluting compounds.
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Mass Spectrometry (LC-MS): If available, interfacing your HPLC with a mass spectrometer is a definitive way to identify co-eluting compounds. By examining the mass spectra across the chromatographic peak, you can determine if multiple components, including isomers with the same mass-to-charge ratio (m/z), are present.
Q2: I've confirmed a co-elution problem between this compound and a suspected isomer. What are the initial steps to improve separation?
A2: The most effective initial approach is to optimize the mobile phase conditions to enhance selectivity (α), which is the ability of the chromatographic system to differentiate between analytes.
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Adjust Solvent Strength: In reversed-phase HPLC, the organic modifier (e.g., acetonitrile or methanol) concentration significantly impacts retention. To increase the separation of closely eluting peaks, try decreasing the percentage of the organic solvent. This will increase the retention times of the compounds and may provide better resolution.
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Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order and improve the separation of isomers.
-
Modify the Mobile Phase pH: If your analytes have ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can dramatically change their retention behavior and improve selectivity. Even small adjustments can have a significant impact.
Q3: I have tried optimizing the mobile phase, but the co-elution of this compound persists. What is the next logical step?
A3: If mobile phase optimization is insufficient, the next step is to consider the stationary phase (the HPLC column). The chemistry of the stationary phase plays a crucial role in the separation mechanism.
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Switch to a Different Stationary Phase: Standard C18 columns are a good starting point, but may not provide sufficient selectivity for closely related isomers. Consider columns with different bonded phases that offer alternative separation mechanisms:
-
Phenyl-Hexyl or Biphenyl Phases: These phases can provide unique π-π interactions with aromatic compounds like this compound and its isomers, often leading to improved resolution.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be very effective for separating positional and structural isomers.
-
-
Consider Smaller Particle Size Columns: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or solid-core particles can significantly increase column efficiency (N), resulting in sharper peaks and better resolution of closely eluting compounds.
Q4: Can temperature adjustments help in resolving the co-elution of this compound?
A4: Yes, adjusting the column temperature can influence selectivity. Varying the temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve the separation of isomers. It is an important parameter to optimize.[1] Experiment with temperatures between 25°C and 40°C to see if it improves your separation.
Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for the analysis of this compound?
A: For a starting point, a reversed-phase HPLC method is commonly used. A typical isocratic method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm[2]
-
Temperature: 30°C
From this starting point, you can begin your method development and optimization to resolve any co-elution issues.
Q: My sample matrix is complex (e.g., essential oil). How can I prepare my sample to minimize co-elution issues?
A: Proper sample preparation is crucial for complex matrices to reduce interferences. For essential oils, a simple dilution with a suitable organic solvent like methanol or acetonitrile is often sufficient. For more complex matrices like fish or shrimp, an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup can be effective.[2]
Q: What are typical validation parameters I should consider for a quantitative HPLC method for this compound?
A: According to ICH guidelines, a validated HPLC method should include the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following table summarizes key performance parameters from various analytical methods for the quantification of isoeugenol isomers, which can serve as a reference for developing a method for this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery (%) |
| LC-Fluorometric | Perfumes, Colognes | 16 µg/mL (for cis-isoeugenol) | Not Reported | 83 - 113% |
| GC-MS | Creams and Lotions | 0.075 µg/g | Not Reported | Not Reported |
| HPLC | Perfumes | 0.13 µg/mL | Not Reported | Not Reported |
| HPLC | Insect repellent, oil | 0.10 µg/mL | Not Reported | Not Reported |
| UPLC-MS/MS | Aquatic Products | 0.1 - 0.3 µg/kg | 0.3 - 1.0 µg/kg | 83.9 - 105.4% |
Experimental Protocols
Protocol 1: General HPLC Method Development for Separation of this compound and its Isomers
This protocol outlines a systematic approach to developing a robust HPLC method.
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Initial Conditions:
-
Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to 260 nm.[2]
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 20 minutes).
-
-
Method Optimization - Isocratic vs. Gradient:
-
Based on the scouting run, decide if an isocratic or gradient method is more suitable. If the peaks are close together, a shallow gradient or isocratic elution might be better.
-
-
Mobile Phase Optimization:
-
Solvent Strength: Adjust the ratio of Mobile Phase A to B to achieve optimal retention (k' between 2 and 10).
-
Solvent Type: If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient. Methanol has different solvent properties and can change the elution order.
-
-
Stationary Phase Screening:
-
If co-elution is still an issue, screen columns with different stationary phases such as Phenyl-Hexyl or PFP.
-
-
Temperature and Flow Rate Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.
-
Protocol 2: Sample Preparation for HPLC Analysis
-
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a pre-determined volume of a solvent compatible with the initial mobile phase conditions (e.g., methanol or acetonitrile). Use HPLC-grade solvents.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Perform serial dilutions to prepare a series of calibration standards.
-
-
Sample Preparation (Liquid Samples, e.g., Essential Oils):
-
Accurately weigh a suitable amount of the sample.
-
Dilute the sample to a suitable concentration with the mobile phase or a compatible solvent.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Mandatory Visualization
Caption: A flowchart for systematically resolving HPLC peak co-elution.
Caption: General workflow for HPLC method development and analysis.
References
Technical Support Center: Enhancing the Resolution of Methylisoeugenol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of methylisoeugenol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The main difficulty lies in the structural similarity of the cis (Z) and trans (E) isomers of this compound.[1] These geometric isomers possess very similar physicochemical properties, such as polarity and boiling points, which complicates their separation using standard chromatographic techniques. This often leads to peak co-elution, where the isomers are not fully resolved and appear as a single, broadened chromatographic peak.[1]
Q2: Which analytical techniques are most effective for separating this compound isomers?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most frequently used and effective techniques for separating this compound isomers.[1] Supercritical fluid chromatography (SFC) has also demonstrated potential for separating structurally similar isomers.[1][2] The success of the separation is critically dependent on the specific method parameters, including the choice of column, mobile phase composition, and temperature programming.[1]
Q3: My GC-MS analysis shows a single peak for this compound. How can I confirm if both isomers are present and co-eluting?
Investigating potential co-elution can be approached through several methods:
-
Peak Shape Analysis: A broad or tailing peak can be an indicator of co-eluting compounds.[1]
-
Mass Spectrometry: While geometric isomers often yield identical mass spectra, carefully examining the mass spectrum across the peak's width may reveal subtle changes if the isomers are slightly separated.[1][2]
-
Diode Array Detection (DAD) in HPLC: When using HPLC, a DAD can perform peak purity analysis. If the UV-Vis spectra are not consistent across the entire peak, co-elution is highly probable.[1]
-
Systematic Optimization: Methodically altering chromatographic parameters, such as the temperature gradient in GC or the mobile phase composition in HPLC, can often induce partial or complete separation of co-eluting peaks.[1]
Q4: What is this compound isomerization, and why is it a concern during analysis?
This compound exists as two geometric isomers: cis-(Z) and trans-(E). Isomerization is the process where the cis form converts to the more thermodynamically stable trans form.[3] This is a significant analytical issue because it can lead to an underestimation of the cis-isomer concentration and an overestimation of the trans-isomer, compromising the accuracy of experimental results.[3] This conversion is primarily induced by exposure to heat (especially in GC inlets), light (UV), and the presence of acid or base catalysts.[3]
Troubleshooting Guides
This guide addresses specific issues users might encounter during their experiments.
Issue 1: Co-elution of Isomers in Gas Chromatography (GC)
Problem: The GC chromatogram displays a single, symmetrical peak for this compound, suggesting the cis and trans isomers are not resolved.
| Potential Cause | Recommended Solution |
| Inappropriate Column Choice | The stationary phase lacks the selectivity needed to differentiate the isomers. A non-polar column (e.g., HP-5MS) may not be sufficient. Solution: Switch to a more polar column, such as a DB-WAX or HP-INNOWax, which provides different selectivity based on polarity and molecular shape.[2] |
| Carrier Gas Flow Rate is Too High | High flow rates reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.[1] Solution: Optimize the carrier gas flow rate. A lower flow rate (e.g., 1.0 mL/min for Helium) can improve separation, although it may increase the total analysis time.[1] |
| Inlet Temperature is Too High | High inlet temperatures can cause thermal isomerization of the cis isomer to the more stable trans isomer, preventing the detection of the original isomer ratio.[3] Solution: Reduce the inlet temperature. For thermally sensitive compounds, consider using a Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) inlet to minimize thermal stress.[3] |
| Inadequate Temperature Program | A rapid temperature ramp may not provide sufficient time for the column to resolve the isomers. Solution: Optimize the oven temperature program. Employ a slower temperature ramp (e.g., 3 °C/min) during the elution window of the isomers to enhance separation.[1] |
Issue 2: Peak Tailing or Broadening in High-Performance Liquid Chromatography (HPLC)
Problem: The HPLC chromatogram for this compound shows a tailing or broad peak, which could indicate co-elution or other column-related issues.
| Potential Cause | Recommended Solution |
| Mobile Phase Composition is Not Optimized | The mobile phase does not provide sufficient selectivity for the isomers. Solution: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to water.[1] Using different organic modifiers can also alter selectivity.[1] |
| Column Overload | Injecting too much sample can lead to peak distortion and broadening.[1] Solution: Reduce the injection volume or dilute the sample to ensure the amount of analyte is within the column's loading capacity.[1] |
| Presence of Active Sites on the Column | Exposed silanol groups on the silica support can interact with analytes, causing peak tailing.[1] Solution: Use a well-deactivated (end-capped) column. If tailing persists, consider adding a competing base to the mobile phase in small concentrations, if compatible with your analyte and detector.[1] |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening. Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume. |
Quantitative Data Summary
The following tables summarize typical starting parameters for various chromatographic techniques that can be adapted for this compound isomer separation.
Table 1: GC-MS Parameters for Isomer Separation
| Parameter | Value |
| Column | DB-WAX or HP-INNOWax (polar stationary phase) |
| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Inlet Temperature | 250 °C (Optimization downwards may be needed)[2] |
| Injection Mode | Splitless (1 µL)[1] |
| Oven Program | 60 °C (hold 2 min), ramp to 150 °C at 3 °C/min, then to 240 °C at 10 °C/min (hold 5 min)[1] |
| MS Source Temp. | 230 °C[1] |
| MS Quad Temp. | 150 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
Table 2: HPLC-UV Parameters for Isomer Separation
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)[3] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temp. | 25 °C[3] |
| Injection Volume | 10 µL[3] |
| Detection | UV at 265 nm[3] |
Table 3: Supercritical Fluid Chromatography (SFC) Parameters for Isomer Separation
| Parameter | Value |
| Column | Cyano-bonded stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Supercritical CO₂ with 8% Methanol as a modifier[2] |
| Flow Rate | 1.5 mL/min[2] |
| Column Temp. | 40 °C[2] |
| Back Pressure | 8 MPa[2] |
| Detection | UV at 283 nm[2] |
Experimental Protocols
Protocol 1: GC-MS Method for Separation of this compound Isomers
This protocol provides a starting point for separating cis and trans this compound using a polar stationary phase column for enhanced selectivity.
-
System Preparation:
-
Install a DB-WAX column (30 m x 0.25 mm, 0.25 µm) in an Agilent GC system (or equivalent) coupled to a mass spectrometer.
-
Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min.[1]
-
-
Instrument Settings:
-
Data Analysis:
-
Acquire the chromatogram and mass spectra.
-
Integrate the peaks corresponding to the cis and trans isomers to determine their respective areas and calculate the ratio.
-
Protocol 2: HPLC-UV Method for Separation of this compound Isomers
This protocol is adapted for the separation of this compound isomers using a standard reversed-phase C18 column.
-
System Preparation:
-
Equip an HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Prepare the mobile phase consisting of 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase thoroughly before use.[3]
-
-
Instrument Settings:
-
Data Analysis:
-
Run the analysis and record the chromatogram.
-
Identify and integrate the peaks for the separated isomers. Retention times will need to be confirmed with standards if available.
-
Visualizations
References
Technical Support Center: Green Synthesis of Methylisoeugenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of methylisoeugenol. The information focuses on addressing specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems encountered during the green synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound in One-Step Synthesis
-
Question: We are attempting the one-step green synthesis of this compound from eugenol using dimethyl carbonate (DMC), but the yield of the desired product is significantly lower than expected. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields in the one-step synthesis can stem from suboptimal reaction conditions. This process involves a simultaneous O-methylation and isomerization of eugenol, and precise control of several parameters is crucial for success.[1]
Possible Causes & Solutions:
-
Suboptimal Temperature: The activity of dimethyl carbonate (DMC) is highly temperature-dependent, with peak activity observed between 130°C and 140°C.[2] Temperatures exceeding this range can lead to the volatilization of DMC, reducing its availability for the reaction and consequently lowering the conversion rate.[1][2] Solution: Maintain a strict reaction temperature of 140°C.[1][2]
-
Incorrect Molar Ratios: The stoichiometry of the reactants and catalysts is critical. An improper balance can lead to incomplete conversion or the formation of side products. Solution: Adhere to the optimized molar ratio of n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08.[1][2]
-
Improper DMC Addition Rate: A rapid addition of DMC can lead to localized high concentrations and potential side reactions. Solution: A controlled, dropwise addition of DMC at a rate of 0.09 mL/min is recommended.[1][2]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Solution: Ensure a reaction time of 3 hours at the optimal temperature.[1][2]
-
Issue 2: Incomplete Isomerization of Eugenol in Two-Step Synthesis
-
Question: In our two-step synthesis protocol, the initial isomerization of eugenol to isoeugenol is incomplete. What factors influence this step, and how can we improve the conversion?
-
Answer: The isomerization of eugenol is a pivotal step that is highly dependent on the catalyst, solvent, and reaction conditions.[1]
Possible Causes & Solutions:
-
Inefficient Catalyst: The choice of catalyst significantly impacts the efficiency of the isomerization.
-
Alkaline Catalysts: While potassium hydroxide (KOH) is commonly used, high concentrations can result in a viscous reaction mixture, impeding efficient stirring.[1]
-
Transition Metal Catalysts: Rhodium(III) chloride (RhCl₃) has demonstrated high efficacy, achieving almost complete conversion under optimal conditions.[1]
-
Solid Base Catalysts: For a greener approach, Mg-Al hydrotalcite is an effective and environmentally friendly solid base catalyst.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: With KOH, increasing the temperature to a range of 173°C to 195°C can enhance the reaction rate. When using RhCl₃ in ethanol, a temperature of approximately 140°C is recommended for near-total conversion.[1]
-
Solvent: Ethanol is a suitable solvent when RhCl₃ is used as the catalyst.[1]
-
Water Content: The presence of water can negatively affect the catalytic activity of rhodium(III) chloride.[1]
-
-
Issue 3: Formation of Methyl Eugenol as the Primary Byproduct
-
Question: Our one-step synthesis is yielding a significant amount of methyl eugenol instead of the desired this compound. Why is the isomerization not occurring effectively?
-
Answer: The formation of methyl eugenol as the main product indicates that O-methylation is occurring without the subsequent isomerization of the allyl side chain.[1] This is often due to an ineffective catalyst system for the isomerization part of the one-step reaction.[3]
Possible Causes & Solutions:
-
Ineffective Catalyst System: The catalyst system must promote both methylation and isomerization. The combination of potassium carbonate (K₂CO₃) as the catalyst and polyethylene glycol 800 (PEG-800) as a phase-transfer catalyst (PTC) has been identified as a highly effective system for this one-step synthesis.[2][4] The PTC is crucial for facilitating the interaction between the solid base and the liquid organic phase.[5]
-
Suboptimal Reaction Conditions: As detailed in Issue 1, ensure that the temperature, molar ratios, and reaction time are optimized for the dual-functionality of the catalyst system.
-
Issue 4: Low Activity of Heterogeneous Catalysts
-
Question: We are using a heterogeneous catalyst (e.g., Pd/C, hydrotalcite) for the isomerization step, but we are observing low activity. What could be the issue?
-
Answer: Low activity in heterogeneous catalysts can be attributed to several factors.
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may have become deactivated due to poisoning by impurities in the reactants or solvents. Solution: Ensure the purity of all starting materials.
-
Improper Activation: Some heterogeneous catalysts require an activation step before use. Solution: Consult the supplier's instructions or relevant literature for the correct activation procedure.
-
Mass Transfer Limitations: Inefficient stirring can lead to poor contact between the reactants and the solid catalyst surface. Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main green synthesis routes for this compound production?
A1: The primary green synthesis routes for this compound aim to replace hazardous reagents and improve reaction efficiency. The most prominent methods include:
-
One-Step Synthesis from Eugenol: This method combines the O-methylation and isomerization reactions into a single step.[1] It commonly utilizes dimethyl carbonate (DMC), a non-toxic and biodegradable methylating agent, in place of hazardous traditional agents like dimethyl sulfate.[4][5] A phase-transfer catalyst (PTC) system, such as potassium carbonate (K₂CO₃) and polyethylene glycol (PEG), is often employed to enhance the reaction rate.[2][5]
-
Two-Step Synthesis with Green Modifications: This involves the initial isomerization of eugenol to isoeugenol, followed by methylation.[1] Greener modifications focus on using environmentally benign catalysts, such as solid base catalysts (e.g., Mg-Al hydrotalcite), for the isomerization step.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to reduced reaction times and often higher yields.[6] This technique can be applied to the one-step synthesis using DMC, aligning with the principles of green chemistry by improving energy efficiency.[6]
Q2: What are the advantages of a one-step synthesis compared to a two-step process?
A2: The one-step synthesis offers several advantages, including:
-
Process Simplification: Combining two reaction steps into one reduces the number of unit operations.[1]
-
Reduced Reaction Time: Overall synthesis time is often shorter.[1]
-
Lower Energy Consumption: Fewer steps can lead to reduced energy requirements.[1]
-
Improved Atom Economy: By minimizing intermediate isolation steps, the overall efficiency can be improved.
-
Enhanced Environmental Profile: The use of green reagents like DMC makes the process more environmentally friendly.[5]
Q3: How can the progress of the reaction be monitored?
A3: The conversion of eugenol and the formation of this compound can be monitored using standard analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods allow for the quantification of reactants, products, and any byproducts.
Q4: What are the recommended purification methods for this compound?
A4: After the reaction is complete, the product can be isolated and purified using standard laboratory techniques. Common methods include:
-
Extraction: The product is typically extracted from the reaction mixture using an organic solvent.[7]
-
Distillation: Vacuum distillation is a common and effective method for obtaining pure this compound.[1]
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel can be employed.[4]
Data Presentation
Table 1: Catalyst System Screening for One-Step Synthesis of this compound
| Catalyst | Phase-Transfer Catalyst (PTC) | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |
| K₂CO₃ | PEG-800 | 93.1 | 86.1 | 91.6 |
| K₂CO₃ | TBAB | 85.2 | 75.4 | 88.5 |
| NaOH | PEG-800 | 78.9 | 68.1 | 86.3 |
| NaOH | TBAB | 72.5 | 61.3 | 84.6 |
Data sourced from a 2024 study on the one-step green synthesis of isoeugenol methyl ether (IEME).[4] The bolded values indicate the optimal catalytic system.[2][4]
Table 2: Optimization of Reaction Conditions for One-Step Synthesis
| Parameter | Value | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |
| Reaction Temperature (°C) | 140 | 93.1 | 86.1 | 91.6 |
| 130 | 88.7 | 80.2 | 90.4 | |
| 150 | 65.4 | 58.9 | 89.9 | |
| Reaction Time (h) | 3 | 93.1 | 86.1 | 91.6 |
| 2 | 81.5 | 72.9 | 89.5 | |
| 4 | 93.5 | 86.3 | 92.3 | |
| n(DMC):n(eugenol) | 3:1 | 93.1 | 86.1 | 91.6 |
| 2:1 | 75.6 | 66.8 | 88.4 | |
| 4:1 | 93.8 | 86.5 | 92.2 |
Data reflects experiments conducted with the K₂CO₃/PEG-800 catalyst system. The bolded values indicate the optimal conditions.[4]
Experimental Protocols
Protocol 1: One-Step Green Synthesis of this compound from Eugenol
This protocol details a one-step synthesis involving simultaneous O-methylation and isomerization using dimethyl carbonate (DMC) and a phase-transfer catalyst system.[4]
Materials:
-
Eugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol 800 (PEG-800)
-
Three-necked flask
-
Magnetic stirrer
-
Condenser
-
Constant pressure dropping funnel
-
Heating mantle
Procedure:
-
Reaction Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a condenser, and a constant pressure dropping funnel.[4]
-
Charging Reactants: To the flask, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800) according to the optimal molar ratio: n(eugenol):n(K₂CO₃):n(PEG-800) = 1:0.09:0.08.[4]
-
Heating: Begin stirring and heat the mixture to the optimal reaction temperature of 140°C using a heating mantle.[4]
-
Addition of DMC: Once the reaction temperature is reached, add dimethyl carbonate (DMC) dropwise from the dropping funnel at a rate of 0.09 mL/min. The total amount of DMC should correspond to the optimal molar ratio of n(eugenol):n(DMC) = 1:3.[4]
-
Reaction Time: Maintain the reaction at 140°C with continuous stirring for 3 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[4]
-
Product Isolation: The product, this compound, can be isolated and purified using standard techniques such as distillation or column chromatography.[4]
-
Analysis: The conversion of eugenol and the yield and selectivity of this compound can be determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[4]
Protocol 2: Microwave-Assisted One-Step Synthesis of this compound
This protocol outlines a rapid, one-step synthesis of this compound from eugenol using microwave irradiation and DMC.[6]
Materials:
-
Eugenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol 800 (PEG-800)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add eugenol, potassium carbonate (K₂CO₃), and polyethylene glycol 800 (PEG-800) according to the optimized molar ratio of n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08.[6]
-
Addition of Methylating Agent: Add dimethyl carbonate (DMC) to the reaction mixture.[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140°C for 3 hours. A ramp time of 2-5 minutes to reach the target temperature is recommended.[6]
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction by adding deionized water.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[6]
-
Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate.[6]
-
Purification: Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.[6]
Mandatory Visualization
Caption: Experimental workflow for the one-step green synthesis of this compound.
Caption: One-step synthesis pathway of this compound from eugenol.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Methylisoeugenol and Eugenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biological activities of Methylisoeugenol and its structural analog, Eugenol. These two phenylpropenes, while closely related, exhibit significant differences in their biological profiles, primarily due to the methylation of a key hydroxyl group and the position of the propenyl side chain. Understanding these differences is critical for applications in pharmacology and drug development.
At a Glance: Key Bioactivity Differences
| Bioactivity | This compound | Eugenol | Key Findings |
| Antioxidant Activity | Significantly Lower | Potent | The free phenolic hydroxyl group in Eugenol is essential for its potent radical scavenging activity. Methylation of this group in this compound drastically reduces this capacity.[1] |
| Antimicrobial Activity | Moderate to Low | Potent | Eugenol consistently demonstrates lower Minimum Inhibitory Concentration (MIC) values against a wide range of bacteria and fungi.[2] The hydroxyl group is crucial for disrupting microbial cell membranes.[3] |
| Anti-inflammatory Activity | Limited Data, Likely Low | Demonstrated Activity | Eugenol is a known inhibitor of key inflammatory pathways, including NF-κB, MAPK, and COX-2.[3][4][5] This activity is largely attributed to the free hydroxyl group. |
| Anesthetic Activity | Not Commonly Used | Effective | Eugenol is widely used as an anesthetic, particularly in aquaculture and dentistry. It provides rapid induction but can have prolonged recovery times compared to other agents.[6][7] |
| Toxicological Profile | Potential for Concern | Generally Recognized as Safe (GRAS) | Eugenol primarily undergoes detoxification.[8] Methylated phenylpropenes like this compound and the related Methyl Eugenol can be metabolically activated to form potentially genotoxic and carcinogenic compounds.[3][9][10] |
Antioxidant Activity
The antioxidant capacity of these compounds is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group, which effectively neutralizes free radicals.
The methylation of this hydroxyl group in this compound removes this capability, leading to a significant reduction in antioxidant potential compared to Eugenol. Experimental data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging assays consistently show Eugenol to be a superior antioxidant.
Table 1: Comparative Antioxidant Activity (IC50/EC50 Values) Lower values indicate higher antioxidant activity.
| Compound | DPPH Radical Scavenging (EC50) | ABTS Radical Scavenging (EC50) | Reference |
| Eugenol | 22.6 µg/mL | 146.5 µg/mL | [2] |
| Isoeugenol * | 17.1 µg/mL | 87.9 µg/mL | [2] |
| Methyl Eugenol | > 21-fold higher than Eugenol | - | [1] |
| This compound | Inferred to be significantly higher than Eugenol/Isoeugenol | - | [3] |
Note: Data for Isoeugenol, the direct precursor to this compound, is provided for a closer comparison. The methylation of Isoeugenol's hydroxyl group is expected to dramatically decrease its activity.
Caption: Eugenol's free hydroxyl group allows it to donate a hydrogen atom to neutralize free radicals.
Antimicrobial Activity
Eugenol exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The mechanism is largely attributed to the disruption of the cytoplasmic membrane, inhibition of essential enzymes, and damage to cellular proteins. The free hydroxyl group is a key player in this activity. This compound, lacking this group, generally shows reduced efficacy.
Table 2: Comparative Antibacterial Activity (MIC/MBC Values in µg/mL) Lower values indicate higher antimicrobial potency.
| Organism | Eugenol (MIC/MBC) | Isoeugenol* (MIC/MBC) | Reference |
| E. coli | 312.5 / 312.5 | 312.5 / 312.5 | [2] |
| S. dysenteriae | 312.5 / 312.5 | 312.5 / 312.5 | [2] |
| L. monocytogenes | 625 / 625 | 312.5 / 312.5 | [2] |
| S. aureus | 625 / 625 | 312.5 / 312.5 | [2] |
| S. typhimurium | 625 / 625 | 312.5 / 312.5 | [2] |
Note: Data for Isoeugenol shows it is often more potent than Eugenol, especially against Gram-positive bacteria.[2] The activity of this compound is expected to be significantly lower than both due to the absence of the free hydroxyl group.[3]
Caption: Standard experimental workflow for determining the MIC of antimicrobial compounds.
Anti-inflammatory Activity
Eugenol has well-documented anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12] Mechanistically, it has been shown to inhibit key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as enzymes like cyclooxygenase-2 (COX-2).[3][5]
There is limited data available for the anti-inflammatory activity of this compound. However, as this activity is linked to the phenolic structure of Eugenol, it is strongly implied that this compound would be significantly less active.
Caption: Eugenol can block the degradation of IκBα, preventing NF-κB activation and inflammation.
Metabolism and Toxicological Profile
The structural differences between Eugenol and methylated phenylpropenes lead to vastly different metabolic fates and toxicological profiles. This is the most critical point of comparison for drug development professionals.
-
Eugenol: The primary metabolic pathway for Eugenol is detoxification. The free hydroxyl group is readily conjugated with glucuronic acid and sulfate, forming water-soluble metabolites that are efficiently excreted from the body.[8]
-
This compound/Methyl Eugenol: Methylation of the hydroxyl group blocks this primary detoxification route.[3] Instead, the metabolism of related compounds like Methyl Eugenol proceeds through a bioactivation pathway. This involves hydroxylation of the side chain, followed by sulfation, which creates a highly reactive carbocation.[9][10] This carbocation can bind to DNA, forming DNA adducts that are genotoxic and potentially carcinogenic.[8][9] Consequently, the International Agency for Research on Cancer (IARC) has classified Methyl Eugenol as "probably carcinogenic to humans" (Group 2A).[9] While data for this compound is less complete, its structural similarity and blocked detoxification pathway raise significant toxicological concerns.
Caption: Contrasting metabolic pathways: Eugenol detoxification vs. This compound bioactivation.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging capacity of a compound.
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds (Eugenol, this compound) in methanol.
-
Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions. A control well should contain only DPPH and methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a spectrophotometer.[3]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting scavenging activity against concentration.
Broth Microdilution Method for MIC Determination
This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Plates: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[3]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
While this compound and Eugenol are structurally similar phenylpropenes, this comparative analysis reveals that their biological activities are profoundly different. Eugenol's free phenolic hydroxyl group makes it a potent antioxidant, antimicrobial, and anti-inflammatory agent. In contrast, the methylation of this group in this compound significantly diminishes these therapeutic properties.
Most critically for drug development, the alteration in chemical structure redirects metabolism away from safe detoxification (seen with Eugenol) and towards a bioactivation pathway that poses a risk of genotoxicity and carcinogenicity. These findings underscore the critical importance of seemingly minor structural modifications in determining the efficacy and safety profile of a compound. Researchers should exercise caution when considering methylated phenylpropenes and prioritize analogs like Eugenol that possess a more favorable balance of bioactivity and safety.
References
- 1. Suggestions on the Contribution of Methyl Eugenol and Eugenol to Bay Laurel (Laurus nobilis L.) Essential Oil Preservative Activity through Radical Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Cautionary tale for using read-across for cancer hazard classification: Case study of isoeugenol and methyl eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Methylisoeugenol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methylisoeugenol, a naturally occurring phenylpropanoid used as a fragrance and flavoring agent, is crucial for quality control and regulatory compliance in the cosmetic, food, and pharmaceutical industries.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and powerful analytical techniques employed for this purpose.[1] The choice between these methods depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the nature of the analyte.[3]
This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application and to ensure the consistency and accuracy of results when transitioning between methods.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate quantification. The following table summarizes key performance parameters for the quantification of this compound and its isomers using various chromatographic techniques, compiled from multiple sources to provide a comprehensive comparison.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery (%) |
| HPLC-UV | Perfumes | 0.13 µg/mL | Not Reported | Not Reported |
| HPLC | Insect repellent, massage oil, cream | 0.10 µg/mL | Not Reported | Not Reported |
| GC-MS | Creams and Lotions | 0.075 µg/g | Not Reported | Not Reported |
| HS-PTV-Fast GC-MS | Creams, Perfumes, Anti-hair loss products | 0.014 µg/mL | Not Reported | Not Reported |
| LC-Fluorometric | Perfumes, Colognes, Toilet Waters | 16 µg/mL (for cis-isoeugenol) | Not Reported | 83 - 113% |
Data for isoeugenol isomers are included to provide a comparative performance overview.[4]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust method for quantifying this compound, particularly in cosmetic and food matrices.[1]
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[5]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, which can be run in either isocratic or gradient elution mode. A common isocratic mobile phase is Acetonitrile:Water (60:40 v/v).[1] For gradient elution, a typical program could be: 0-2 min: 95% Water with 0.1% formic acid (A) and 5% Acetonitrile with 0.1% formic acid (B); 2-15 min: linear gradient to 5% A; 15-18 min: hold at 5% A; 18-20 min: return to 95% A and equilibrate.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Detector: A UV detector set at an appropriate wavelength (e.g., 260 nm) or a more sensitive Fluorescence Detector (FLD) can be used.[1]
-
-
Sample Preparation:
-
Standard Solutions: Prepare a primary stock solution (e.g., 1000 µg/mL) by accurately weighing the this compound reference standard and dissolving it in the mobile phase.[1]
-
Sample Extraction: For matrices like fish and shrimp, extraction with acetonitrile followed by dispersive solid-phase extraction (SPE) cleanup is recommended. The final extract should be dissolved in the mobile phase.[1]
-
Gas Chromatography (GC) Protocol
GC, especially when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.[1][2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS) or a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: A capillary column such as a DB-1 (USP Phase G2) is suitable.
-
Carrier Gas: Helium is a commonly used carrier gas.
-
Oven Temperature Program: A typical program starts with an initial temperature of 60°C held for 2 minutes, then ramps at 10°C/min to 280°C and holds for 5 minutes.[1]
-
Detector: A mass spectrometer is preferred for its high selectivity and sensitivity. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to enhance sensitivity and selectivity.[1] Monitored ions for this compound could include m/z 178, 163, and 147.[1]
-
-
Sample Preparation:
-
Standard Solutions: Prepare a primary stock solution (e.g., 1000 µg/mL) by accurately weighing the this compound reference standard and dissolving it in a suitable solvent like methanol or hexane.[1]
-
Sample Extraction: The choice of sample preparation depends on the matrix. For essential oils, a simple dilution in hexane may be sufficient. For more complex matrices, solvent extraction (e.g., with hexane or acetonitrile) followed by an optional solid-phase extraction (SPE) cleanup step may be necessary to remove interfering components.[2]
-
Mandatory Visualization: Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, such as HPLC and GC, for the analysis of this compound.
Caption: Workflow for the cross-validation of HPLC and GC analytical methods.
References
Comparison of different extraction techniques for Methylisoeugenol from plant material
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various techniques for the extraction of methylisoeugenol from plant sources. The selection of an appropriate extraction method is critical for maximizing yield and purity, which are crucial factors in research, development, and commercialization of products containing this bioactive compound. This document outlines the principles, advantages, and disadvantages of common and advanced extraction methods, supported by available experimental data. Detailed experimental protocols for key techniques and a conceptual overview of the potential biological signaling pathways of this compound are also provided.
Comparison of Extraction Techniques
The efficiency of this compound extraction is influenced by the chosen method and solvent, as well as the plant matrix. Traditional methods like hydrodistillation and solvent extraction are widely used, while modern techniques such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) offer several advantages.
Hydrodistillation: This is a conventional method for extracting essential oils. It is relatively simple and inexpensive. However, the high temperatures involved can lead to the degradation of thermolabile compounds, and it can be time and energy-intensive[1].
Solvent Extraction (Maceration and Soxhlet): These methods involve the use of organic solvents to dissolve the target compound from the plant material. Maceration is a simple soaking technique, while Soxhlet extraction is a more efficient continuous process[2]. The choice of solvent is crucial and depends on the polarity of the target compound. For phenylpropenes like this compound, solvents like methanol and ethanol have shown high extraction efficacy for related compounds[3]. However, the use of organic solvents raises environmental and safety concerns, and their removal from the final product is essential.
Supercritical Fluid Extraction (SFE): This "green" technique typically uses carbon dioxide in its supercritical state as a solvent. SFE offers high selectivity, shorter extraction times, and eliminates the use of organic solvents, resulting in a pure extract[1][4]. The extraction parameters, such as pressure and temperature, can be precisely controlled to optimize the yield of specific compounds[1].
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This technique significantly reduces extraction time and solvent consumption compared to conventional methods[1][5][6]. The efficiency of MAE is influenced by factors such as the nature of the solvent, temperature, and microwave power[7].
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer. This method is known for its efficiency at lower temperatures, which helps to preserve thermolabile compounds[2][8].
Quantitative Data Comparison
Direct comparative studies on the yield and purity of this compound using different extraction techniques are limited in the available literature. However, data from the extraction of essential oils from plants known to contain this compound, such as Acorus calamus, and studies on related compounds like β-asarone, can provide valuable insights. The following table summarizes relevant findings.
| Extraction Technique | Plant Material | Target Compound(s) | Solvent | Key Findings | Reference |
| Hydrodistillation | Acorus calamus | Essential Oil | Water | Yield of 0.45% (v/w) | [9] |
| Soxhlet Extraction | Acorus calamus | β-asarone | Methanol | Highest extraction efficiency for β-asarone (98.08%) compared to other solvents. | [3] |
| Soxhlet Extraction | Acorus calamus | β-asarone | Ethyl Acetate | High extraction efficiency for β-asarone. | [3] |
| Soxhlet Extraction | Acorus calamus | β-asarone | Hexane | Moderate extraction efficiency for β-asarone. | [3] |
| Soxhlet Extraction | Acorus calamus | β-asarone | Acetone | Moderate extraction efficiency for β-asarone. | [3] |
| Soxhlet Extraction | Acorus calamus | β-asarone | Chloroform | Lowest extraction efficiency for β-asarone (8.88%). | [3] |
| Supercritical Fluid Extraction (SFE) | Acorus calamus | Volatile Oil | CO2 | Considered a fast and convenient method with high selectivity. | [1] |
| Microwave-Assisted Hydrodistillation (MAHD) | Acorus calamus | Volatile Oil | Water | Higher extraction rate in a shorter time compared to conventional hydrodistillation. | [1] |
| Ultrasound-Assisted Extraction (UAE) | Acorus calamus leaves | Phenolic Compounds | 70% Ethanol | Ultrasonic action significantly improves extraction efficiency. |
Note: The data for β-asarone from Acorus calamus is presented as a proxy for this compound, as they are both phenylpropanoids found in this plant. The choice of solvent significantly impacts the extraction yield in solvent-based methods. Modern techniques like SFE and MAHD are highlighted for their efficiency.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are general and may require optimization based on the specific plant material and desired purity of this compound.
Hydrodistillation
-
Plant Material Preparation: The plant material (e.g., rhizomes of Acorus calamus) is dried and coarsely powdered.
-
Apparatus Setup: A Clevenger-type apparatus is set up with a round-bottom flask, condenser, and collection tube.
-
Extraction: The powdered plant material is placed in the flask with a sufficient amount of water. The mixture is heated to boiling, and the steam, carrying the volatile this compound, is passed through the condenser.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected. The essential oil layer containing this compound is then separated from the aqueous layer.
-
Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.
Soxhlet Extraction
-
Plant Material Preparation: The plant material is dried and finely powdered.
-
Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask, a thimble containing the plant material, and a condenser.
-
Extraction: The solvent (e.g., methanol or ethanol) in the flask is heated. The solvent vapor rises, condenses, and drips onto the plant material in the thimble, extracting the soluble compounds. When the liquid level in the thimble reaches a certain point, it siphons back into the flask. This process is repeated for several hours.
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to obtain the crude extract containing this compound.
Supercritical Fluid Extraction (SFE)
-
Plant Material Preparation: The plant material is dried and ground to a fine powder.
-
Apparatus Setup: A supercritical fluid extractor is used, which includes a high-pressure pump, an extraction vessel, and a separator.
-
Extraction: The powdered plant material is packed into the extraction vessel. Supercritical CO2 is then pumped through the vessel at a specific temperature and pressure. The supercritical fluid acts as a solvent, extracting the this compound.
-
Separation: The extract-laden supercritical fluid is then passed into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the this compound to precipitate and be collected.
Microwave-Assisted Extraction (MAE)
-
Plant Material Preparation: The plant material is dried and powdered.
-
Extraction: The powdered material is mixed with a suitable solvent in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated for a specific time and at a set power level. The microwave energy rapidly heats the solvent and disrupts the plant cells, facilitating the release of this compound.
-
Filtration and Solvent Removal: After extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
-
Plant Material Preparation: The plant material is dried and powdered.
-
Extraction: The powdered material is suspended in a solvent in a vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The mixture is subjected to ultrasonic waves for a defined period.
-
Filtration and Solvent Removal: Following ultrasonication, the mixture is filtered, and the solvent is removed to obtain the crude extract.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction of this compound.
Potential Biological Signaling Pathways of this compound
While direct research on the specific signaling pathways of this compound is limited, insights can be drawn from its structurally related compounds, isoeugenol and methyl eugenol.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Advances in extraction methods, chemical constituents, pharmacological activities, molecular targets and toxicology of volatile oil from Acorus calamus var. angustatus Besser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. aktpublication.com [aktpublication.com]
- 9. researchgate.net [researchgate.net]
Relative Potency of Methylisoeugenol Isomers as Insect Attractants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the attractant potency of methylisoeugenol and its related compounds for various insect species, with a focus on tephritid fruit flies. While the primary goal was to compare the relative potency of the (Z)- and (E)- isomers of this compound, a comprehensive literature review did not yield studies with direct quantitative comparisons of the attractant efficacy between these two geometric isomers. The available research predominantly focuses on "this compound" as a technical-grade mixture of isomers and compares its efficacy to the widely used insect attractant, methyl eugenol.
This guide summarizes the existing experimental data, details the methodologies employed in these studies, and provides visualizations to illustrate experimental workflows and chemical relationships.
Data Presentation: Quantitative Comparison of Attractancy
Field studies have demonstrated that for certain species of tephritid fruit flies, this compound is a significantly more potent attractant than methyl eugenol. The following table summarizes the comparative performance of these two lures for specific fruit fly species.
| Insect Species | Lure Compound | Attractancy Metric (Mean Flies/Trap/Day ± SE) | Key Finding |
| Bactrocera xanthodes (Pacific Fruit Fly) | This compound | 33.0 ± 1.8 | Over three times more attractive than Methyl Eugenol.[1][2] |
| Methyl Eugenol | 10.7 ± 1.0 | ||
| Zeugodacus diversus | This compound | 23.58 | Approximately 49 times more attractive than Methyl Eugenol.[3] |
| Methyl Eugenol | 0.48 |
Experimental Protocols: Field Bioassay for Attractant Comparison
The following is a generalized protocol for a field-based comparative analysis of insect attractants, synthesized from established methodologies for tephritid fruit fly trapping.
Objective: To determine the relative field attractancy of different chemical lures for a target insect species.
Materials:
-
Traps: Standardized insect traps (e.g., Steiner or McPhail traps).
-
Lures:
-
Test Compound 1: (Z)-Methylisoeugenol (if available)
-
Test Compound 2: (E)-Methylisoeugenol (if available)
-
Test Compound 3: this compound (technical grade)
-
Reference Compound: Methyl Eugenol
-
Control: Solvent only
-
-
Lure Dispensers: Cotton wicks, polymeric plugs, or other suitable carriers.
-
Insecticide: A killing agent (e.g., dichlorvos, malathion) to retain captured insects.
-
Randomized Block Design: An experimental layout to minimize the effects of spatial variation.
-
Data Collection: Labeled vials for specimen collection, field notebook, and GPS for trap locations.
Procedure:
-
Lure Preparation: Each lure dispenser is impregnated with a precise amount of the respective attractant and the killing agent. Control dispensers contain only the solvent and the killing agent.
-
Trap Deployment: Traps are deployed in a randomized block design within the study area. The distance between traps is set to minimize interference.
-
Insect Collection: Traps are serviced at regular intervals (e.g., weekly), and the captured target insects are collected and counted.
-
Data Analysis: The mean number of insects captured per trap per day is calculated for each lure. Statistical analysis (e.g., ANOVA followed by a means separation test) is used to determine significant differences in attractancy between the lures.
Mandatory Visualization
References
A Comparative Guide to the Antioxidant Potential of Methylisoeugenol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of methylisoeugenol and its structurally related analogs, including isoeugenol, eugenol, and methyl eugenol. The key differences in their bioactivity are examined through a review of experimental data from common antioxidant assays. Detailed methodologies for these assays are provided to support further research.
At a Glance: Key Bioactivity Differences
The primary structural difference among these compounds—the methylation of the phenolic hydroxyl group—is the critical determinant of their antioxidant capacity. The presence of a free hydroxyl group is strongly correlated with more potent antioxidant activity.
| Bioactivity | This compound / Methyl Eugenol | Isoeugenol / Eugenol | Key Findings |
| Antioxidant Activity | Generally Lower | Higher | The free phenolic hydroxyl group is crucial for potent radical scavenging activity by donating a hydrogen atom.[1] |
| Primary Mechanism | Potential activation of Nrf2 pathway | Direct radical scavenging; Nrf2 activation | Methylation of the hydroxyl group significantly diminishes direct radical scavenging capacity.[1] |
| Cytotoxicity | Varies; can be cytotoxic | Generally more cytotoxic | The position of the propenyl group and the free hydroxyl group in isoeugenol contribute to its higher cytotoxicity.[1] |
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data from various in vitro antioxidant assays. Lower IC50 or EC50 values indicate higher antioxidant potency.
| Compound | Assay | IC50 / EC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Methyl Eugenol | DPPH | 2.253 | Ascorbic Acid | 2.58 |
| Eugenol | Lipid Peroxidation | Inhibition of 96.7% at 15 µg/mL | - | - |
| Isoeugenol | - | Data not readily available in reviewed literature | - | - |
| This compound | - | Data not readily available in reviewed literature | - | - |
Note: Direct comparative IC50 values for this compound and isoeugenol are not consistently available in the reviewed literature. However, the data strongly suggests that isoeugenol is a more potent antioxidant than this compound due to its free hydroxyl group.[1]
Structure-Activity Relationship
The antioxidant capacity of these phenylpropenes is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group, which neutralizes free radicals.[1]
-
Isoeugenol and Eugenol : Possess a free phenolic hydroxyl group, making them potent hydrogen donors and effective radical scavengers.
-
This compound and Methyl Eugenol : The phenolic hydroxyl group is capped by a methyl group (ether linkage). This blockage prevents the easy donation of a hydrogen atom, thereby significantly reducing their direct radical scavenging activity.[1]
While direct scavenging is diminished, methylated analogs may still exert protective effects through other mechanisms, such as the activation of cellular antioxidant pathways.
Mechanism of Action: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, eugenol and its analogs may contribute to cellular antioxidant defense by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Nrf2 is a master regulator of the antioxidant response, promoting the expression of numerous protective enzymes.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in silico predicted toxicity of methylisoeugenol against structurally related compounds: eugenol, isoeugenol, and safrole. By leveraging computational models and corroborating with available experimental data, this document aims to elucidate the nuanced differences in their toxicological profiles, driven primarily by their distinct metabolic fates. All quantitative data are presented in standardized tables, and methodologies for key experimental and computational approaches are detailed to ensure reproducibility and clarity.
Executive Summary
Computational toxicology models consistently predict a lower toxicity risk for this compound compared to its structural isomer, methyleugenol, and the structurally related compound, safrole. In silico tools flag methyleugenol and safrole for genotoxicity and carcinogenicity, a prediction supported by their metabolic pathways which can lead to the formation of DNA-reactive carbocations.[1][2] In contrast, this compound is predominantly metabolized through detoxification pathways, and computational models generally do not generate similar alerts for these severe endpoints.[1] Eugenol and isoeugenol also exhibit different toxicological profiles, with isoeugenol showing some evidence of carcinogenicity in animal studies, leading to its classification by IARC as "possibly carcinogenic to humans" (Group 2B).[1][3]
Data Presentation
Physicochemical Properties for In Silico Modeling
The following table summarizes key physicochemical properties of this compound and related compounds, which are fundamental descriptors in Quantitative Structure-Activity Relationship (QSAR) models.
| Property | This compound | Eugenol | Isoeugenol | Safrole | Methyleugenol | Data Source |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₀O₂ | C₁₁H₁₄O₂ | [1] |
| Molecular Weight ( g/mol ) | 178.23 | 164.20 | 164.20 | 162.19 | 178.23 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.05 | 2.27 | 2.56 | 2.83 | 2.737 | [1] |
| Boiling Point (°C) | 263 | 254 | 266 | 232-234 | 255 | [1][4] |
| SMILES | CC=Cc1ccc(OC)c(OC)c1 | Oc1ccc(CC=C)cc1OC | Oc1ccc(\C=C\C)cc1OC | C=CCc1ccc2OCOc2c1 | COc1cc(CC=C)ccc1OC | [1] |
In Silico Toxicity Prediction Summary
This table outlines the qualitative predictions from various in silico toxicology models for key endpoints.
| Toxicological Endpoint | This compound Prediction | Eugenol Prediction | Isoeugenol Prediction | Safrole Prediction | Methyleugenol Prediction | Supporting Evidence |
| Genotoxicity Alerts | Negative | Generally Negative | Negative | Positive | Positive | In silico prediction tools consistently identify genotoxicity alerts for safrole and methyleugenol but not for this compound and eugenol.[1][5] |
| Carcinogenicity Alerts | Negative | Generally Negative | Positive | Positive | Positive | Carcinogenicity alerts are identified for safrole, methyleugenol, and isoeugenol based on structural alerts and metabolic activation pathways.[1][4][6] |
| Bacterial Mutagenicity (Ames Test) | Negative | Negative | Negative | Negative (some studies report weak positive) | Negative | [1] |
| In Vitro Micronucleus Assay | - | Positive (metabolites) | - | Positive | Positive (metabolites) | The metabolites of eugenol and methyleugenol have been shown to induce micronucleus formation.[1] |
Experimental Acute Toxicity Data
The following table summarizes available median lethal dose (LD50) values from animal studies.
| Compound | Species | Route of Administration | LD50 (mg/kg bw) | Data Source |
| This compound | Rat | Oral | Low to moderate toxicity reported | [7] |
| Eugenol | Rat | Oral | 1930 | [8] |
| Isoeugenol | Rat | Oral | 1560 | [9] |
| Isoeugenol | Guinea Pig | Oral | 1130 - 1780 | [9] |
| Isoeugenol | Rabbit | Dermal | 1910 | [9] |
| Safrole | Rat | Oral | 1950 | [4] |
| Methyleugenol | Rat | Oral | 850 | [10] |
Repeated Dose Toxicity Data (NOAEL)
The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed in a repeated-dose toxicity study.
| Compound | Species | Study Duration | NOAEL (mg/kg bw/day) | Endpoint | Data Source |
| Isoeugenol | Rat | Developmental | 500 | Developmental Toxicity | [7] |
| Isoeugenol | Rat | Multigenerational | 230 | Reproductive Toxicity | [11] |
| Methyleugenol | Rat | Developmental | 200 | Developmental Toxicity | [7] |
Experimental and In Silico Protocols
In Silico Toxicity Prediction (General Workflow)
In silico toxicity prediction for compounds like this compound typically follows a multi-step process:
-
Data Curation: Collection of chemical structures and experimental toxicity data for a set of related compounds to build and validate the models.
-
Descriptor Calculation: Generation of a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) for each chemical structure.
-
Model Building (QSAR): Development of Quantitative Structure-Activity Relationship (QSAR) models that correlate the molecular descriptors with the observed toxicity.[12] This often involves machine learning algorithms to identify the most predictive relationships.[13][14][15]
-
Structural Alert Analysis: Identification of specific chemical substructures (structural alerts) that are known to be associated with particular types of toxicity (e.g., genotoxicity).[16]
-
Read-Across: Predicting the toxicity of a target compound (this compound) by comparing its structure and properties to those of well-characterized, structurally similar source compounds.
-
Expert Review: A final assessment of the predictions by toxicologists, considering the strengths and limitations of the models and the underlying biological mechanisms.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.
-
Strains: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-) are used.
-
Exposure: The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction contains cytochrome P450 enzymes that can metabolize the test compound into potentially mutagenic forms.[5]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine (his+) will grow into visible colonies. The number of revertant colonies is counted and compared to a negative control. A significant increase in revertant colonies indicates that the test compound is mutagenic.
In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus.
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells) are cultured in vitro.
-
Exposure: The cells are exposed to the test compound, with and without metabolic activation (S9).
-
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis (cell division), resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, the number of micronuclei (small, separate nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in the binucleated cells is counted. A significant increase in the frequency of micronucleated cells compared to the control indicates genotoxic potential.
Visualizations
Caption: Workflow for in silico toxicity prediction.
Caption: Contrasting metabolic pathways of methyleugenol and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.wur.nl [research.wur.nl]
- 3. Risk Assessment of Isoeugenol in Food Based on Benchmark Dose—Response Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safrole - Wikipedia [en.wikipedia.org]
- 5. Genotoxicity of safrole-related chemicals in microbial test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Toxicity of eugenol; determination of LD50 on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Researcher's Guide to Inter-laboratory Comparison of Methylisoeugenol Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Methylisoeugenol, a naturally occurring phenylpropanoid found in various essential oils, is critical for quality control, safety assessment, and regulatory compliance.[1][2] This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate quantification method.
Data Presentation: A Comparative Overview
The selection of an analytical method for this compound quantification is highly dependent on the sample matrix and the required sensitivity. The following tables summarize key performance parameters of different analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography (HPLC), compiled from various studies.[3][4]
Table 1: Performance Parameters of Analytical Methods for this compound Quantification in Fishery Products [4]
| Parameter | GC-MS/MS Method 1 | GC-MS/MS Method 2 | LC-MS/MS Method |
| Analyte(s) | Eugenol, Isoeugenol, Methyleugenol | Isoeugenol | Isoeugenol |
| Matrix | Fish Fillet | Flatfish, Eel, Shrimp | Finfish (Tilapia, Catfish, Trout, Salmon, etc.) |
| Sample Preparation | Hexane extraction, Phenyl Solid Phase Extraction (SPE) cleanup | Acetonitrile extraction, Dispersive-SPE (d-SPE) cleanup (MgSO4, PSA, C18) | Acetone extraction, Dansyl chloride derivatization |
| Linearity (r²) | > 0.9982 (5-500 µg/L) | > 0.9987 (2.5-80 µg/L) | > 0.997 (2.5-40 ng/g) |
| Limit of Detection (LOD) | 1.2 µg/kg (Isoeugenol) | Not explicitly stated for methyl isoeugenol | 0.2-0.7 ng/g (as Isoeugenol) |
| Limit of Quantification (LOQ) | 4.0 µg/kg (Isoeugenol) | Not explicitly stated for methyl isoeugenol | 0.7-2.3 ng/g (as Isoeugenol) |
| Average Recovery (%) | 85.3-106.4 | 82.4-107.9 | 86.7-105.3 |
| Precision (RSD, %) | < 15 | < 15 | < 15 |
Table 2: Performance of UPLC-MS/MS for Eugenol Residues in Aquatic Products [5]
| Parameter | Value |
| Linearity (r²) | > 0.999 (1.00-500 ng/mL) |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/kg |
| Recoveries (%) | 83.9 - 105.4 |
| Relative Standard Deviations (RSD, %) | 1.8 - 6.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key analytical techniques used in this compound quantification.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.[1]
Instrumentation : A gas chromatograph coupled with a mass spectrometer.[3]
Sample Preparation :
-
Cosmetics (Creams and Lotions) : Dispersive solid-phase extraction (SPE) followed by pressurized liquid extraction (PLE).[3]
-
Other Cosmetic Products : Headspace-programmed temperature vaporization (HS-PTV).[3]
-
Fish Fillets : Homogenization and extraction with a suitable solvent like hexane.[4]
GC-MS Parameters (General) :[6]
-
Column : A suitable capillary column (e.g., HP-5MS).[7]
-
Carrier Gas : Helium at a constant flow rate.
-
Injection Mode : Splitless.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Optimized for the separation of isomers, for example, initial temperature at 60°C, hold for 2 minutes, ramp to 150°C at 3°C/min, then ramp to 240°C at 10°C/min and hold for 5 minutes.
-
MS Ionization Mode : Electron Ionization (EI) at 70 eV.
-
MS Source Temperature : 230 °C.
-
MS Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 40-300.
Analysis : The prepared sample is injected into the GC-MS system for separation and quantification.[3]
Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Biological Matrices
GC-MS/MS provides enhanced selectivity and sensitivity, which is particularly useful for complex matrices.[3]
Instrumentation : A gas chromatograph coupled to a triple quadrupole tandem mass spectrometer (MS/MS) operated in electron ionization (EI) mode.[3]
Sample Preparation :
-
Fish Fillets : Homogenization and extraction.[3] A QuEChERS-based extraction with acetonitrile followed by a dispersive SPE cleanup with reagents like PSA and C18 can be employed to remove interfering matrix components.[7]
Analysis : The prepared sample is analyzed by GC-MS/MS, which is well-suited for volatile compounds in complex matrices.[3] Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity.[7]
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection is a robust method for quantifying this compound, especially in cosmetic and food matrices.[2]
Instrumentation : A liquid chromatograph equipped with a suitable column and detector (e.g., UV, fluorescence, or mass spectrometer).[3]
Sample Preparation :
-
Perfumes, Colognes, or Toilet Waters : A portion of the product is added to diethyl ether. The isoeugenol isomers are extracted with a sodium hydroxide solution. The basic extract is then acidified and extracted with isooctane.[3]
-
Fish and Shrimp : The homogenized sample is extracted with acetonitrile, followed by a dispersive SPE cleanup.[2]
LC Parameters (General) :[6]
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A mixture of methanol and water, with the ratio optimized for the best separation.
-
Detection : UV or fluorescence detection at an appropriate wavelength.
Analysis : Aliquots of the final extract are injected into the LC system. The concentration is determined by comparing the peak response with that of an external standard.[3]
Mandatory Visualization
The following diagrams illustrate the general workflows for the quantification of this compound.
Caption: General experimental workflow for this compound quantification.
Caption: Workflow for analytical method validation.
References
A Comparative Guide to the Metabolic Profiling of Methylisoeugenol Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiling of methylisoeugenol in different species, supported by experimental data. This compound, a naturally occurring phenylpropanoid found in various essential oils, is utilized as a flavoring and fragrance agent.[1][2] Understanding its metabolic fate across different species is crucial for assessing its safety and potential toxicity. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows.
Executive Summary
Significant species-dependent differences exist in the metabolism of this compound. In vitro studies using liver microsomes have demonstrated that rats, particularly Aroclor 1254-induced rats, exhibit the highest turnover rate and the most diverse range of metabolites compared to humans and bovines.[3] The primary metabolic routes involve oxidation of the propenyl side chain and hydroxylation of the aromatic ring, catalyzed by cytochrome P450 (CYP) enzymes.[4][5] A key distinction lies in the bioactivation pathway, where the formation of a reactive carbocation through hydroxylation and subsequent sulfation can lead to DNA adduct formation, a process linked to potential carcinogenicity.[6][7] While human liver microsomes are active in forming certain metabolites, they do not produce ring-hydroxylated products observed in rats.[3]
Comparative Metabolic Data
The following tables summarize the quantitative data on the formation of this compound metabolites in liver microsomes from different species. The data is compiled from in vitro incubation studies.
Table 1: Major Phase I Metabolites of this compound in Liver Microsomes
| Metabolite | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Aroclor 1254-induced Rat Liver Microsomes (ARLM) | Bovine Liver Microsomes (BLM) |
| 3'-Hydroxythis compound | + | ++ | +++ | + |
| Isoeugenol and Isochavibetol | + | ++ | +++ | + |
| 6-Hydroxythis compound | - | + | +++ | - |
| 3'-Oxothis compound | ++ | + | ++ | + |
| 1',2'-Dihydroxy-dihydrothis compound | ++ | + | ++ | + |
Data qualitatively summarized from Cartus et al., 2011.[3] '+' indicates presence, with more '+' indicating higher relative abundance. '-' indicates not detected.
Table 2: Secondary Metabolites Identified from Primary Metabolite Incubations
| Primary Metabolite Incubated | Secondary Metabolites Detected in ARLM |
| 3'-Hydroxythis compound | 3'-Oxothis compound |
| 6-Hydroxythis compound | Not specified |
| Isoeugenol | Not specified |
Data from Cartus et al., 2011.[3]
Metabolic Pathways
The metabolism of this compound primarily proceeds through two main pathways: detoxification and bioactivation. Detoxification involves conjugation reactions that increase water solubility for excretion.[1] Bioactivation, however, can lead to the formation of reactive electrophiles capable of binding to cellular macromolecules like DNA.[4][6]
Caption: Overview of this compound Metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative metabolic profiling of this compound.
In Vitro Metabolism with Liver Microsomes
This protocol is adapted from studies investigating the oxidative metabolism of this compound.[3][8]
1. Materials:
-
Liver microsomes (human, rat, bovine)[3]
-
This compound
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Internal standard (e.g., dihydromethyleugenol)[3]
-
Organic solvents for extraction (e.g., ethyl acetate)
2. Incubation:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and this compound in a reaction vessel.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or by placing on ice).
3. Sample Preparation:
-
Add an internal standard to the terminated incubation mixture.
-
Extract the metabolites using an appropriate organic solvent (e.g., liquid-liquid extraction with ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
4. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Separate the metabolites using a C18 column with a gradient elution of water and acetonitrile/methanol.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identify and characterize the metabolites based on their retention times and mass spectra.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the structure of purified metabolites.[3]
Caption: In Vitro Metabolism Experimental Workflow.
DNA Adduct Formation Assay
This protocol is based on methods used to detect DNA adducts formed from reactive metabolites.[5][9]
1. Treatment:
-
Incubate primary hepatocytes or other suitable cell lines with this compound or its metabolites at various concentrations for different time points (e.g., 2 and 12 hours).[9]
2. DNA Isolation:
-
Harvest the cells and isolate genomic DNA using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
3. DNA Digestion:
-
Digest the purified DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
4. Analysis by UPLC-MS/MS:
-
Analyze the nucleoside digest using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Monitor for specific mass transitions corresponding to the expected DNA adducts (e.g., N6-MIE-dA and N2-MIE-dG).[9]
-
Quantify the adduct levels relative to the amount of unmodified nucleosides.
Conclusion
The metabolic profiling of this compound reveals significant inter-species variations, with rats demonstrating a more extensive metabolic capacity than humans or bovines in vitro. The formation of reactive metabolites leading to DNA adduction highlights a potential mechanism for toxicity that warrants further investigation, particularly for human risk assessment. The provided data and protocols offer a framework for researchers to design and interpret studies on the metabolism and safety of this compound and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl isoeugenol - Wikipedia [en.wikipedia.org]
- 3. Metabolism of this compound in liver microsomes of human, rat, and bovine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of methyleugenol in liver microsomes and primary hepatocytes: pattern of metabolites, cytotoxicity, and DNA-adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ovid.com [ovid.com]
A Comparative Guide to the Validation of Analytical Methods for Methylisoeugenol in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Methylisoeugenol, a compound relevant in the flavor, fragrance, and pharmaceutical industries. The validation of these methods is presented in the context of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance. This document will objectively compare the performance of various techniques, supported by experimental data, and provide detailed methodologies for key validation experiments.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for this compound is critical for accurate quantification and quality control. The following tables summarize the key performance parameters of different analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC). The data has been compiled from various studies to provide a comprehensive comparison.
Table 1: Performance Comparison of Analytical Methods for this compound and Related Compounds
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Average Recovery (%) | Reference |
| GC-MS/MS | Fish Fillet | 0.2 µg/kg (for Methyleugenol) | Not Reported | > 0.9982 | Not Reported | [1] |
| GC-MS | Creams and Lotions | 0.075 µg/g | Not Reported | Not Reported | Not Reported | [2] |
| HS-PTV-Fast GC-MS | Creams, Perfumes | 0.014 µg/mL | Not Reported | Not Reported | Not Reported | [2] |
| LC-MS/MS | Finfish | 0.2-0.7 ng/g (as Isoeugenol) | Not Reported | > 0.997 | Not Reported | [1] |
| UPLC-MS/MS | Aquatic Products | 0.1 - 0.3 µg/kg | 0.3 - 1.0 µg/kg | > 0.999 | 83.9 - 105.4 | [3] |
| HPLC | Perfumes | 0.13 µg/mL | Not Reported | Not Reported | Not Reported | [2] |
| HPLC | Insect repellent, oil, cream | 0.10 µg/mL | Not Reported | Not Reported | Not Reported | [2] |
| LC-Fluorometric | Perfumes, Colognes | 16 µg/mL (for cis-isoeugenol) | Not Reported | Not Reported | 83 - 113 | [2] |
Table 2: ICH Q2(R1) Validation Parameters for Analytical Procedures
| Parameter | Characteristics |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[4][5] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended, with a correlation coefficient (r²) of ≥ 0.995 being typical.[4][5] |
| Accuracy | The closeness of the test results to the true value, often determined by recovery studies at a minimum of three concentration levels with at least nine determinations.[4][5] |
| Precision | The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). Evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[4][5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols offer insights into sample preparation, instrumentation, and analytical conditions.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and quantify volatile and semi-volatile compounds like this compound.[4]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[2]
-
Sample Preparation:
-
Analysis: The extracted and prepared sample is injected into the GC-MS system for separation and quantification.[2] Monitored ions specific to this compound (e.g., m/z 178, 163, 147) are used for quantification.[4] A calibration curve is generated by plotting the peak area of the standard against its concentration to calculate the concentration in the sample.[4]
Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Objective: To achieve higher sensitivity and selectivity for the analysis of this compound in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole tandem mass spectrometer (MS/MS) operated in electron ionization (EI) mode.[2]
-
Sample Preparation: For fish fillets, this involves homogenization and extraction with a suitable solvent like hexane, followed by a cleanup step using Solid Phase Extraction (SPE).[1][2]
-
Analysis: The prepared sample is analyzed by GC-MS/MS. This technique is particularly suitable for analyzing volatile compounds in complex matrices.[2]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To quantify this compound with high sensitivity, particularly in matrices where derivatization can enhance signal intensity.[1]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[1]
-
Sample Preparation: For finfish, this can involve acetone extraction followed by a derivatization step using dansyl chloride to improve the ionization efficiency and signal intensity of the analyte.[1]
-
Analysis: The derivatized extract is injected into the LC-MS/MS system for separation and quantification.[1]
Method 4: High-Performance Liquid Chromatography (HPLC)
-
Objective: A robust method for quantifying this compound in various matrices, particularly cosmetics and food.[4]
-
Instrumentation: An HPLC system equipped with a suitable detector, such as a UV or fluorescence detector.[4]
-
Sample Preparation:
-
Analysis: The prepared sample is injected into the HPLC system. A calibration curve is constructed by plotting the peak area of the standards against their concentrations. The concentration of this compound in the sample is determined using the linear regression equation from the calibration curve.[4]
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation according to ICH guidelines and a decision tree for selecting an appropriate analytical method.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
References
Performance comparison of different capillary columns for Methylisoeugenol GC analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different capillary columns for the gas chromatographic (GC) analysis of Methylisoeugenol. The selection of an appropriate capillary column is critical for achieving accurate and reproducible results, particularly when separating the cis (Z) and trans (E) isomers of this compound. This document outlines the performance of various columns, supported by experimental data, to aid in method development and optimization.
Performance Comparison of Capillary Columns
The choice of a capillary column's stationary phase significantly impacts the separation of this compound and its isomers. The polarity of the stationary phase is a key factor in determining the elution order and resolution of these compounds. Non-polar columns primarily separate based on boiling points, while polar columns offer different selectivity based on dipole-dipole interactions.[1][2]
Here, we compare the performance of non-polar, mid-polar, and polar capillary columns for the analysis of this compound.
| Capillary Column | Stationary Phase | Polarity | Performance Characteristics | Typical Applications |
| HP-5MS / DB-5MS | 5% Diphenyl / 95% Dimethylpolysiloxane | Non-Polar | - Good for general-purpose analysis. - May result in co-elution of cis and trans isomers of this compound.[1][3] - Low bleed characteristics, making them suitable for MS applications.[4][5] | Routine analysis of essential oils, fragrance compounds.[3] |
| DB-17 | 50% Phenyl / 50% Dimethylpolysiloxane | Mid-Polar | - Offers different selectivity compared to non-polar columns. - Improved separation of isomers may be achieved.[6] | Analysis of complex matrices where enhanced selectivity is required.[6] |
| DB-WAX | Polyethylene Glycol (PEG) | Polar | - Recommended for improved separation of cis and trans isomers.[1] - Separation is based on polarity and hydrogen bonding capabilities.[1] | High-resolution analysis of isomeric compounds, essential oil profiling.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and consistent results. Below are representative GC-MS methods for the analysis of this compound using different capillary columns.
Method 1: Analysis using a Non-Polar Column (HP-5MS)
This method is suitable for the general quantification of this compound but may not resolve its isomers.
-
Instrumentation: Agilent GC system with a Mass Spectrometer.[1]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injection: 1 µL in splitless mode.[1]
-
Inlet Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
MS Parameters:
Method 2: Analysis using a Mid-Polar Column (DB-17)
This method provides an alternative selectivity for potentially better separation of isomers.
-
Instrumentation: Agilent 7890B GC with a 5977A MSD.[6]
-
Column: DB-17 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[6]
-
Injection Volume: 1 µL.[6]
-
Injector Temperature: 250°C.[6]
-
Split Ratio: 50:1.[6]
-
Oven Temperature Program:
-
MS Parameters:
Method 3: Analysis using a Polar Column (DB-WAX)
This method is recommended for achieving baseline separation of this compound isomers.
-
Instrumentation: Agilent GC-MS system.[9]
-
Column: Agilent DB-WAX UI gas chromatography column, 30 m × 0.25 mm × 0.25 µm.[9]
-
Carrier Gas: Helium, constant flow mode, flow rate 1.0 mL/min.[9]
-
Inlet: Splitless injection, 250°C.[9]
-
Oven Temperature Program: 40°C for 3 min, then 10°C/min to 250°C, hold for 10 min.[9]
-
MS Parameters:
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. postnova.com [postnova.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. kovalent.se [kovalent.se]
Safety Operating Guide
Proper Disposal of Methylisoeugenol: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Methylisoeugenol, a compound utilized in various research applications, necessitates careful disposal due to its potential health hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, safeguarding both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] Therefore, strict adherence to safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Always wear compatible chemical-resistant gloves, such as nitrile or neoprene.[3] Contaminated gloves should be disposed of after use.[1][4]
-
Eye Protection: Chemical safety goggles are recommended to protect against splashes.[3][4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4][5]
Handling and Storage:
-
Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[1][5]
-
Refrain from eating, drinking, or smoking in areas where this compound is handled.[1][3]
-
Keep the compound away from strong oxidizing and reducing agents.[1]
Quantitative Data Summary
While specific disposal limits for this compound are dictated by local, state, and federal regulations, the following table summarizes key physical and toxicological properties pertinent to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 93-16-3 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Flash Point | > 104.44 °C (> 220.00 °F) | [1] |
| Oral LD50 (Rat) | 2500 mg/kg | [1] |
Step-by-Step Disposal Procedures for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[1][3][4] Do not discharge it into drains, water courses, or onto the ground.[2][3]
1. Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials, in a designated and compatible hazardous waste container.[1][3]
-
The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be under the control of laboratory personnel and provide secondary containment to prevent spills.
4. Requesting Pickup:
-
Once the waste container is full or the storage time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
EHS will then manage the disposal through an approved hazardous waste facility.
5. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The first rinse should be collected as hazardous waste.[1]
-
After triple-rinsing, deface the label on the container and dispose of it in the appropriate solid waste stream, as advised by your institution's EHS department.[1]
Experimental Workflow: Handling Spills of this compound
In the event of a this compound spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[6][7] Eliminate all ignition sources.[2]
-
Wear Appropriate PPE: Don the required personal protective equipment, including gloves, eye protection, and a lab coat.
-
Contain the Spill: For large spills, dike the material to prevent it from spreading.[2]
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand, dry clay, or vermiculite.[2][6]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a compatible, labeled hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Seal the hazardous waste container and store it in the SAA for pickup by EHS.
Logical Relationship: Decision Process for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
Essential Safety and Handling Protocols for Methylisoeugenol
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, procedural, and step-by-step instructions for the safe use, storage, and disposal of Methylisoeugenol, ensuring a secure research environment and minimizing exposure risks.
This compound is a naturally occurring substance that requires careful handling due to its potential health effects. Adherence to the following protocols is critical for laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is the primary defense against chemical exposure. The required PPE and safety measures for handling this compound are summarized below.
| Protection Type | Equipment/Procedure | Details and Specifications |
| Eye and Face Protection | Safety goggles or glasses with side-shields | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Hand Protection | Compatible chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2] |
| Skin and Body Protection | Lab coat, apron, or impervious clothing | The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | In confined or poorly ventilated areas, an appropriate respirator may be necessary.[2] Respirators should be tested and approved under relevant government standards (e.g., NIOSH or CEN).[2] |
| Hygiene Measures | Hand washing, no eating/drinking in work areas | Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[2][3] |
| Engineering Controls | Fume hood, adequate ventilation | Handle in a well-ventilated area or under a fume hood to minimize vapor inhalation.[2] A safety shower and eyewash station should be accessible.[2] |
Quantitative Data Summary
The following table summarizes key physical and toxicological properties of this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 93-16-3 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [3] |
| Flash Point | > 104.44 °C (> 220.00 °F) | [3] |
| Oral LD50 (Rat) | 2500 mg/kg | [3] |
| Hazards | Harmful if swallowed, May cause an allergic skin reaction.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Ensure a well-ventilated work area, preferably a chemical fume hood.[2]
- Verify that a safety shower and eyewash station are accessible.[2]
- Don all required Personal Protective Equipment (PPE) as outlined in the table above.[2]
- Inspect gloves for any signs of degradation or puncture before use.[1]
2. Handling:
- Ground all equipment when handling to prevent static discharges.[2]
- Avoid inhalation of vapors and prevent contact with skin and eyes.[2]
- Keep the container tightly sealed when not in use.[3]
3. Storage:
- Store in a tightly sealed, original, or compatible container. Suitable materials include glass, high-density polyethylene (HDPE), and aluminum.[2]
- Keep in a cool, dry, and well-ventilated area away from direct sunlight, heat, and open flames.[2][3]
- Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Disposal Plan: Step-by-Step Procedures
This compound and its containers must be disposed of as hazardous waste.
1. Waste Collection:
- Collect surplus and non-recyclable solutions for disposal by a licensed company.[1]
- Do not allow the product to enter drains, sewers, or waterways.[2]
2. Container Disposal:
- Do not reuse empty containers.[2]
- For empty containers, triple rinse with a suitable solvent.
- Collect the first rinse as hazardous waste.
- Deface the label on the rinsed container and dispose of it in the appropriate solid waste stream according to local, state, and federal regulations.[2]
3. Spills:
- In case of a spill, use personal protective equipment.[1]
- Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2]
- Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
- Decontaminate the spill area.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
